molecular formula CH5Cl B10817705 Methane hydrochloride

Methane hydrochloride

Katalognummer: B10817705
Molekulargewicht: 52.50 g/mol
InChI-Schlüssel: FBBDOOHMGLLEGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methane hydrochloride (CH5Cl) is a chemical compound available for research and development purposes. The name suggests it may be a salt formed from methane and hydrochloric acid, or potentially refer to a hydrochlorinated methane derivative. Researchers are interested in this compound for fundamental studies in chemistry and materials science. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions. Specific chemical and physical property data, as well as detailed application notes, are limited and researchers should verify all characteristics prior to use.

Eigenschaften

Molekularformel

CH5Cl

Molekulargewicht

52.50 g/mol

IUPAC-Name

methane;hydrochloride

InChI

InChI=1S/CH4.ClH/h1H4;1H

InChI-Schlüssel

FBBDOOHMGLLEGJ-UHFFFAOYSA-N

Kanonische SMILES

C.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Methane Clathrate Hydrates: A Technical Guide to Formation Conditions and Stability Zones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the formation and stability of methane (B114726) clathrate hydrates. This document explores the thermodynamic conditions requisite for hydrate (B1144303) formation, details the experimental methodologies for their synthesis and analysis, and presents key quantitative data to support further research and application.

Introduction to Methane Clathrate Hydrates

Methane clathrate, also known as methane hydrate, is a crystalline solid compound in which methane molecules are trapped within a cage-like framework of water molecules.[1] These non-stoichiometric structures form under specific conditions of low temperature and high pressure.[2] Found in vast quantities in sub-oceanic sediments and permafrost regions, methane hydrates are a subject of significant interest due to their potential as a future energy resource, their role in global climate dynamics, and their potential implications in geological hazards.[2][3]

Thermodynamic Conditions for Methane Hydrate Formation

The formation of methane hydrate is governed by the principles of phase equilibrium. The stability of the hydrate phase is dictated by temperature, pressure, and the chemical composition of the gas and water phases.[4]

The Methane Hydrate Stability Zone (GHSZ)

The Gas Hydrate Stability Zone (GHSZ) is the region of pressure and temperature conditions where methane hydrate is the stable phase.[5][6] Outside of this zone, methane and water will exist as separate gas and liquid or ice phases. The boundaries of the GHSZ are influenced by several factors:

  • Pressure: Higher pressures promote the formation and stability of methane hydrates. This is why they are typically found in deep oceanic sediments and beneath thick permafrost.[7]

  • Temperature: Lower temperatures are required for hydrate stability. As temperature increases, the hydrate structure can dissociate, releasing methane gas.[7]

  • Gas Composition: The presence of other gases can alter the stability conditions. For instance, gases like ethane (B1197151) and propane (B168953) can form hydrates more readily than methane, expanding the stability zone.[4]

  • Salinity: The presence of salts in the water acts as an inhibitor, shifting the hydrate equilibrium curve to lower temperatures and higher pressures. This means that in saline environments, more extreme conditions are required for hydrate formation compared to pure water systems.[4][8]

Quantitative Data for Methane Hydrate Phase Equilibrium

The following table summarizes the pressure and temperature conditions for the phase equilibrium of pure methane hydrate in water. At conditions of lower temperature or higher pressure than those listed, methane hydrate is the stable phase.

Temperature (°C)Temperature (K)Pressure (atm)Pressure (MPa)
0273.1525.72.60
2275.1530.93.13
4277.1537.53.80
6279.1545.44.60
8281.1555.35.60
10283.1567.16.80
12285.1581.98.30
14287.15100.710.20
16289.15124.312.60
18291.15154.915.70
20293.15193.419.60

Data compiled from various experimental studies and thermodynamic models.[9][10][11][12]

Experimental Methodologies

The laboratory synthesis of methane hydrates is crucial for understanding their physical and chemical properties. A variety of experimental protocols have been developed to form and analyze these compounds under controlled conditions.

High-Pressure Cell for Hydrate Formation

A common apparatus for methane hydrate synthesis is a high-pressure experimental cell.[1][2][13]

Apparatus:

  • High-Pressure Vessel: A stainless steel or sapphire tube cell capable of withstanding pressures up to several hundred megapascals (MPa).[4][7]

  • Temperature Control System: A cooling jacket or bath to precisely regulate the temperature of the cell, often using a circulating fluid.[6]

  • Gas Injection System: A system for introducing methane and other gases into the cell at controlled pressures.[14]

  • Water Injection System: A pump for injecting precise volumes of water or aqueous solutions.[14]

  • Sensors: Pressure transducers and thermocouples to monitor the conditions inside the cell.[13]

  • Analytical Instruments (Optional): In-situ monitoring can be achieved by integrating instruments such as Raman spectrometers or nuclear magnetic resonance (NMR) probes.[3][15]

General Experimental Protocol for Methane Hydrate Formation (Excess Gas Method)

The "excess gas method" is a widely used technique for forming methane hydrates in the laboratory.[16]

Procedure:

  • Sample Preparation: A porous medium, such as sand or silica (B1680970) gel, is partially saturated with a known amount of deionized water. This simulates the sediment environment where natural hydrates form.[16]

  • Loading the Cell: The water-saturated medium is placed inside the high-pressure cell.

  • Purging: The cell is purged with low-pressure methane gas to remove any air.[14]

  • Pressurization: The cell is pressurized with methane gas to the desired experimental pressure, which must be above the hydrate equilibrium pressure for the target temperature.[14]

  • Cooling: The temperature of the cell is gradually lowered to the target formation temperature, which is within the methane hydrate stability zone.[6]

  • Hydrate Formation: The system is maintained at the target pressure and temperature for a sufficient duration to allow for the nucleation and growth of methane hydrate crystals. The formation process can be monitored by observing a decrease in pressure as methane gas is consumed.[14]

  • Analysis: Once formation is complete, the properties of the hydrate can be analyzed using various techniques. For example, Raman spectroscopy can be used to confirm the clathrate structure and determine the cage occupancy of methane molecules.[15][17]

Visualizing Key Processes

Methane Hydrate Phase Equilibrium Diagram

The following diagram illustrates the relationship between pressure, temperature, and the stability of methane hydrate.

G Methane Hydrate Phase Equilibrium cluster_0 cluster_1 Phase Boundary Hydrate Stable Hydrate Stable p3 Gas + Water/Ice Gas + Water/Ice Pressure Pressure Temperature Temperature p1 p2 p1->p2 p2->p3 p4 p3->p4 p5 p4->p5

Caption: Phase diagram illustrating the stability zones for methane hydrate.

Experimental Workflow for Methane Hydrate Synthesis

This diagram outlines the typical workflow for the laboratory formation of methane hydrate using the excess gas method.

G Experimental Workflow: Methane Hydrate Synthesis Sample Preparation Sample Preparation Cell Loading Cell Loading Sample Preparation->Cell Loading Pressurization Pressurization Cell Loading->Pressurization Cooling Cooling Pressurization->Cooling Hydrate Formation Hydrate Formation Cooling->Hydrate Formation Analysis Analysis Hydrate Formation->Analysis

Caption: A typical experimental workflow for methane hydrate synthesis.

References

Crystal structure of methane hydrate structure I vs structure II

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structures of Methane (B114726) Hydrate (B1144303): Structure I vs. Structure II

Introduction

Gas hydrates, specifically methane hydrates, are crystalline ice-like solids where methane molecules are trapped within a lattice of hydrogen-bonded water molecules.[1] These non-stoichiometric compounds are stable under conditions of high pressure and low temperature, commonly found in deep oceanic sediments and permafrost regions.[2][3] The specific arrangement of water molecules forms distinct cage-like structures, leading to several known crystal polymorphs, the most common being structure I (sI), structure II (sII), and structure H (sH).[4] For methane, the most prevalent form found in nature is sI.[2][4] However, under different thermodynamic conditions or in the presence of other gases, methane can also form sII.[4][5] This guide provides a detailed technical comparison of the crystallographic properties, formation conditions, and experimental characterization of methane hydrate structures I and II.

Core Crystal Structures: sI and sII

The fundamental difference between structure I and structure II hydrates lies in the geometry and arrangement of the water cages that constitute their respective unit cells.

Methane Hydrate Structure I (sI) Structure I is the most common form of methane hydrate.[2] Its unit cell is composed of 46 water molecules that form two distinct types of polyhedral cages: two small pentagonal dodecahedrons and six larger tetradecahedrons.[1][2][3] The small cages are denoted as 5¹² because they are formed from 12 pentagonal faces, while the larger 5¹²6² cages consist of 12 pentagonal and 2 hexagonal faces.[1] In its ideal state, a single methane molecule occupies each of these eight cages.[3]

Methane Hydrate Structure II (sII) Structure II is typically formed by larger guest molecules like propane (B168953) or isobutane, but pure methane can also adopt this structure under high pressure (e.g., 250 MPa).[4][5] The cubic unit cell of sII is significantly larger, containing 136 water molecules.[1][5] This structure is composed of sixteen small 5¹² cages and eight large 5¹²6⁴ hexadecahedron cages (12 pentagonal and 4 hexagonal faces).[1][5]

Quantitative Data Comparison

The distinct crystallographic arrangements of sI and sII hydrates result in different physical and chemical properties. The key quantitative parameters are summarized below for direct comparison.

ParameterMethane Hydrate Structure I (sI)Methane Hydrate Structure II (sII)
Crystal System Cubic[4]Cubic[5][6]
Space Group Pm3n[4]Fd3m[4][6]
Lattice Parameter (a) ~11.85 - 11.99 Å[4][7][8]~17.16 - 17.3 Å[5][6]
H₂O Molecules per Unit Cell 46[1][2][5]136[1][5]
Small Cages per Unit Cell 2 x Pentagonal Dodecahedron (5¹²)[1][5]16 x Pentagonal Dodecahedron (5¹²)[1][5]
Large Cages per Unit Cell 6 x Tetradecahedron (5¹²6²)[1][5]8 x Hexadecahedron (5¹²6⁴)[1][5]
Ideal CH₄ Molecules per Unit Cell 824
Ideal Formula CH₄·5.75H₂O[2]CH₄·5.67H₂O
Calculated Density ~0.91 - 0.95 g/cm³[2][7]~0.95 g/cm³[6]

Experimental Protocols for Structural Characterization

The determination and differentiation of hydrate structures rely on a combination of high-pressure synthesis techniques and advanced analytical methods.

1. High-Pressure Synthesis and Observation To study the formation of different hydrate structures, particularly the high-pressure sII phase from pure methane, specialized equipment is required. Diamond-anvil cells (DACs) are frequently used to generate pressures in the hundreds of MPa to GPa range.[4][5] These devices allow for in-situ observation of phase transitions using optical microscopy and other analytical probes.[5]

2. X-ray and Neutron Diffraction X-ray diffraction (XRD) is the primary technique for determining the crystal structure of hydrates.[5]

  • Powder X-ray Diffraction (PXRD): This method is used on polycrystalline samples to identify the hydrate structure based on its characteristic diffraction pattern and to calculate the lattice parameters.[7]

  • Single-Crystal X-ray Diffraction: When a suitable single crystal can be grown, this technique provides highly detailed structural information, including the precise space group and atomic positions.[5] Neutron diffraction is also employed, offering advantages in locating the positions of hydrogen (or deuterium) atoms within the water lattice.[8]

3. Raman Spectroscopy Raman spectroscopy is a powerful non-destructive technique used to probe the host-guest interactions within the hydrate cages. The C-H symmetric stretching mode (ν₁) of methane is particularly sensitive to the cage environment.

  • In sI Methane Hydrate: The Raman spectrum shows a doublet for the ν₁ band at approximately 2904 cm⁻¹ and 2915 cm⁻¹, corresponding to methane in the small and large cages, respectively. The intensity ratio of the large-cage peak to the small-cage peak is about 3:1, reflecting the 6:2 ratio of large to small cages in the unit cell.[5]

  • In sII Methane Hydrate: A similar doublet is observed, but with peaks at roughly 2904 cm⁻¹ and 2910 cm⁻¹. The intensity ratio is approximately 1:2 (large to small cages), consistent with the 8:16 cage ratio in the sII unit cell.[5]

This distinct spectroscopic signature allows for unambiguous identification of the hydrate structure present in a sample.[5]

G cluster_prep Sample Preparation & Synthesis cluster_exp Experimental Analysis cluster_data Data Processing & Identification synthesis Hydrate Synthesis (Methane Gas + Water/Ice) loading Sample Loading (e.g., Diamond Anvil Cell) synthesis->loading conditions Set P-T Conditions (Pressure & Temperature Control) loading->conditions acquisition Data Acquisition conditions->acquisition In-situ Measurement analysis Data Analysis (Structure Refinement / Spectral Deconvolution) acquisition->analysis XRD Pattern / Raman Spectrum result Structure Identification analysis->result sI Structure I (sI) result->sI Low P Intensity Ratio ~3:1 sII Structure II (sII) result->sII High P Intensity Ratio ~1:2

Caption: Experimental workflow for methane hydrate structure determination.

Conclusion

Methane hydrates sI and sII are distinct crystallographic polymorphs defined by the arrangement and type of their constituent water cages. Structure I, with its 46-water molecule unit cell containing 5¹² and 5¹²6² cages, is the common form for pure methane under typical stability conditions.[2][5] In contrast, structure II, with a 136-water molecule unit cell and 5¹² and 5¹²6⁴ cages, forms from pure methane only at elevated pressures or from mixtures with larger gas molecules.[5][9] The differentiation between these structures is reliably achieved through experimental techniques like X-ray diffraction, which measures lattice parameters, and Raman spectroscopy, which probes the guest-host interactions within the specific cage environments.[5] A thorough understanding of these structures is critical for applications ranging from energy resource evaluation to flow assurance in oil and gas pipelines.

References

An In-depth Technical Guide to the Natural Occurrence of Methane Clathrates in Marine Sediments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, stability, detection, and quantification of methane (B114726) clathrates, also known as methane hydrates, in marine sediments. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique chemical and physical properties of these compounds and their potential applications.

Introduction to Methane Clathrates

Methane clathrates are ice-like crystalline solids in which methane molecules are trapped within a cage-like structure of water molecules.[1] These non-stoichiometric compounds form under specific conditions of high pressure and low temperature, commonly found in the shallow geosphere of continental margins and in deep-sea sediments.[1] The vast quantities of methane stored in these deposits represent a potential energy resource, but also pose a potential geohazard and a factor in global climate change.

Formation and Stability of Methane Clathrates in Marine Sediments

The formation of methane clathrates in marine sediments is a complex process governed by a combination of physical and chemical factors.

Core Requirements for Formation

The essential components for methane clathrate formation are water and methane. The methane can be of biogenic origin, produced by the microbial decomposition of organic matter in the sediments, or of thermogenic origin, migrating from deeper hydrocarbon reservoirs. For clathrates to form, the concentration of methane in the pore water must exceed its solubility at the prevailing temperature and pressure conditions.

The Methane Hydrate (B1144303) Stability Zone (GHSZ)

Methane clathrates are only stable within a specific range of pressure and temperature conditions, known as the Gas Hydrate Stability Zone (GHSZ). In the marine environment, the necessary high pressure is provided by the overlying water column and sediment, while the low temperatures are maintained by the cold deep-ocean waters.

The stability of methane hydrates is significantly influenced by the salinity of the pore water. Dissolved salts, such as those found in seawater, act as inhibitors, shifting the hydrate stability curve to lower temperatures for a given pressure.[2][3] This means that at the same pressure, methane hydrates will form at a lower temperature in seawater compared to pure water. Specifically, the dissociation temperature of methane hydrate in seawater with a salinity of 33.5 parts per thousand is depressed by approximately -1.1°C compared to the pure methane-pure water system over a pressure range of 2.75-10.0 MPa.[2][4]

The following table summarizes the pressure and temperature conditions for methane hydrate stability in both pure water and seawater.

Pressure (MPa)Temperature (°C) - Pure WaterTemperature (°C) - Seawater (35 psu)
2.75~1.5~0.4
5.0~6.5~5.4
7.5~10.0~8.9
10.0~12.5~11.4
15.0~16.0~14.9
20.0~18.5~17.4

Detection and Quantification of Methane Clathrates

Several methods are employed to detect and quantify the presence of methane clathrates in marine sediments. These range from geophysical techniques to direct sampling and analysis.

Geophysical Methods

The most common geophysical method for identifying the presence of methane clathrates is seismic reflection profiling. The base of the GHSZ often manifests as a distinct seismic reflector known as a Bottom Simulating Reflector (BSR). This reflector is caused by the acoustic impedance contrast between the high-velocity hydrate-cemented sediments above and the underlying sediments that may contain free gas.

Direct Sampling and Analysis

Direct evidence and quantification of methane clathrates require the collection of sediment cores. Specialized tools and techniques are necessary to preserve the in-situ conditions of pressure and temperature during core recovery.

The Pressure Core Sampler (PCS) is a crucial tool for recovering sediment cores while maintaining in-situ pressure.[1][5][6] This prevents the dissociation of methane hydrates during ascent. Once on board, the core can be subjected to controlled degassing experiments to quantify the amount of methane present.

Experimental Protocols

Protocol 1: Quantification of Methane Hydrate using the Pressure Core Sampler (PCS)

Objective: To quantify the volume of methane gas contained within a sediment core recovered at in-situ pressure.

Methodology:

  • Core Recovery: Deploy the Pressure Core Sampler (PCS) to the target depth and retrieve a sediment core, ensuring the pressure is maintained throughout the recovery process.

  • Controlled Degassing:

    • Transfer the pressurized core to a controlled laboratory environment.

    • Connect the PCS to a gas collection and measurement system.

    • Gradually decrease the pressure in the core chamber in a stepwise manner.

    • At each pressure step, allow the system to equilibrate and measure the volume of gas released.

    • Continue this process until the pressure inside the core chamber reaches atmospheric pressure.

  • Data Analysis:

    • Record the cumulative volume of gas released at each pressure step.

    • Plot the cumulative gas volume as a function of pressure.

    • The total volume of gas released represents the amount of methane that was present in the core, both as free gas and locked within the hydrate structure.

    • By knowing the volume of the core, the concentration of methane hydrate can be calculated as a percentage of the sediment volume or pore space.

The formation of methane hydrate from pore water excludes dissolved ions, leading to an increase in the salinity of the remaining pore water. Conversely, the dissociation of methane hydrates releases fresh water, resulting in a decrease in the salinity of the surrounding pore water. This phenomenon, known as the "chloride anomaly," can be used to infer the presence and estimate the concentration of methane hydrates.

Protocol 2: Quantification of Methane Hydrate from Chloride Anomalies in Pore Water

Objective: To estimate the concentration of methane hydrate in a sediment sample by analyzing the chloride concentration of its pore water.

Methodology:

  • Pore Water Extraction:

    • Immediately after core retrieval (from a standard or pressure corer), section the core at desired depth intervals.

    • Place the sediment subsamples into a centrifuge tube.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 20-30 minutes) to separate the pore water from the sediment.

    • Carefully decant the supernatant (pore water) and filter it through a 0.45 µm filter to remove any remaining particulate matter.

  • Chloride Concentration Analysis:

    • Determine the chloride concentration of the extracted pore water using one of the following standard methods:

      • Argentometric Titration (Mohr's Method): Titrate a known volume of the pore water sample with a standardized silver nitrate (B79036) solution using potassium chromate (B82759) as an indicator.[7][8] The endpoint is indicated by the formation of a reddish-brown silver chromate precipitate.

      • Ion Chromatography: Inject the pore water sample into an ion chromatograph equipped with an anion-exchange column and a conductivity detector. The chloride concentration is determined by comparing the peak area of the sample to that of known standards.

  • Calculation of Methane Hydrate Saturation:

    • Establish a Baseline: Determine the background chloride concentration of the local seawater or from a hydrate-free interval in the sediment core.

    • Calculate the Chloride Anomaly: Subtract the measured chloride concentration of the pore water sample from the baseline chloride concentration. A negative anomaly (freshening) indicates the presence of dissociated methane hydrate.

    • Estimate Hydrate Saturation: The volume of fresh water added from hydrate dissociation can be calculated based on the magnitude of the chloride anomaly. This volume can then be related to the original volume of methane hydrate, allowing for an estimation of the hydrate saturation in the pore space. The following equation can be used:

      Sh = (Cb - Cm) / (Cb) * (ρw / ρh) * (1 / φ)

      where:

      • Sh is the hydrate saturation (% of pore volume)

      • Cb is the baseline chloride concentration

      • Cm is the measured chloride concentration

      • ρw is the density of pore water

      • ρh is the density of pure methane hydrate

      • φ is the porosity of the sediment

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of methane clathrates in marine sediments.

Methane_Clathrate_Formation cluster_conditions Favorable Conditions cluster_process Formation Process HighPressure High Pressure (Water Column + Sediment) MethaneDissolution Methane Dissolves in Pore Water HighPressure->MethaneDissolution LowTemperature Low Temperature (Deep Ocean Water) LowTemperature->MethaneDissolution SufficientMethane Sufficient Methane (Biogenic or Thermogenic) SufficientMethane->MethaneDissolution Supersaturation Supersaturation of Methane MethaneDissolution->Supersaturation Nucleation Clathrate Nucleation Supersaturation->Nucleation CrystalGrowth Crystal Growth Nucleation->CrystalGrowth Formation Methane Clathrate Formation CrystalGrowth->Formation

Caption: Logical relationship of conditions leading to methane clathrate formation.

Experimental_Workflow_Chloride_Anomaly Start Sediment Core Retrieval CoreSectioning Core Sectioning Start->CoreSectioning PoreWaterExtraction Pore Water Extraction (Centrifugation) CoreSectioning->PoreWaterExtraction ChlorideAnalysis Chloride Concentration Analysis (e.g., Titration, IC) PoreWaterExtraction->ChlorideAnalysis DataAnalysis Data Analysis ChlorideAnalysis->DataAnalysis HydrateQuantification Methane Hydrate Quantification DataAnalysis->HydrateQuantification

References

Phase diagram of methane-water systems at high pressure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Phase Diagram of Methane-Water Systems at High Pressure

Audience: Researchers, scientists, and drug development professionals.

Introduction

The methane-water system under high pressure is a subject of significant scientific and industrial interest, primarily due to the formation of methane (B114726) clathrate hydrates. These ice-like crystalline solids consist of methane molecules trapped within a lattice of hydrogen-bonded water molecules.[1] Understanding the phase behavior of this system is crucial for applications in energy resource exploitation, climate modeling, and flow assurance in the oil and gas industry.[2][3]

For drug development professionals, the principles governing molecular interactions and phase transitions in the methane-water system offer valuable insights. The formation of clathrate hydrates is analogous to the formation of crystalline hydrates of active pharmaceutical ingredients (APIs), which can significantly impact a drug's stability, solubility, and bioavailability.[4] Furthermore, the study of systems under high pressure is relevant to advanced pharmaceutical manufacturing techniques like high-pressure processing (HPP).[5] This guide provides a comprehensive overview of the methane-water phase diagram at high pressure, details the experimental methods used for its characterization, and explores its relevance to the pharmaceutical sciences.

The Methane-Water Phase Diagram

The phase diagram of the methane-water system delineates the pressure-temperature (P-T) conditions under which different phases—vapor, liquid water, ice, and methane hydrate (B1144303)—are stable. The key feature of this phase diagram is the hydrate stability zone, which exists at high pressures and low temperatures.[6]

The equilibrium between liquid water (L), methane hydrate (H), and methane vapor (V) is described by the three-phase (L-H-V) equilibrium curve. This curve defines the minimum pressure required for hydrate formation at a given temperature, or the maximum temperature for hydrate stability at a given pressure.[7] At temperatures below the freezing point of water, a quadruple point exists where ice (I), hydrate (H), liquid water (L), and vapor (V) coexist.[1]

At extremely high pressures, the methane-water system exhibits a series of structural transitions, forming different methane hydrate phases (MH-I, MH-II, MH-III, MH-IV, and MH-V), each with a unique crystalline structure and stoichiometry.[2][4]

Data Presentation: Phase Equilibrium Data

The following tables summarize the quantitative data for the three-phase (Liquid Water-Hydrate-Vapor) equilibrium of the methane-water system.

Table 1: Methane Hydrate Phase Transition Data (Pure System) Data extracted from a study based on a thermodynamic model.[8][9]

Temperature (K)Pressure (MPa)
273.172.52
275.503.23
277.264.05
279.155.24
283.159.91
285.0513.52
287.0518.93
289.0526.54

Table 2: Thermodynamic Equilibrium Data for Methane Hydrates in a Multiphase System Experimental data for a gas-dominant multiphase pipeline system.[7]

Pressure (MPa)Thermodynamic Equilibrium Temperature (K)
3.0274.11
3.5275.87
4.0276.88
4.5278.11
5.0278.99
5.5279.89
6.0280.35
6.5280.79
7.0281.95
7.5282.31
8.0283.60

Experimental Protocols

The determination of the methane-water phase diagram at high pressure requires specialized experimental techniques capable of operating under extreme conditions.

High-Pressure Cell Experiments

A high-pressure cell is the core component for studying gas hydrate systems. These cells are designed to withstand high pressures and allow for precise temperature control.[10][11] They are often equipped with windows for visual observation and for interfacing with spectroscopic probes. The cell is typically loaded with pure water, and methane gas is introduced to the desired pressure. The temperature is then manipulated to induce the formation or dissociation of hydrates.

In-Situ Characterization Techniques

Several analytical techniques are coupled with high-pressure cells for in-situ characterization:

  • Powder X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the hydrate phases. By analyzing the diffraction pattern of the sample, the arrangement of water molecules in the hydrate lattice can be identified, allowing for the differentiation between various hydrate structures (e.g., sI, sII).[11]

  • Raman Spectroscopy: This non-destructive technique is invaluable for studying guest-host interactions within the hydrate structure.[12] The Raman spectrum of methane exhibits distinct peaks depending on whether it is in the vapor phase, dissolved in water, or encapsulated within the small or large cages of the hydrate lattice.[13][14] This allows for the in-situ monitoring of hydrate formation, decomposition, and the determination of cage occupancy.[12]

  • Differential Scanning Calorimetry (DSC): High-pressure DSC is used to measure the thermal properties of the system, such as the enthalpy of hydrate formation or dissociation and the precise melting point.[15] By monitoring the heat flow into or out of the sample as the temperature is ramped, the exact conditions of phase transitions can be determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR can provide detailed information about the molecular environment and dynamics of both the guest (methane) and host (water) molecules. It can be used to monitor the formation of hydrates and even to image the distribution of different phases within the sample cell.[7]

Visualization of Concepts and Workflows

Conceptual Phase Diagram of the Methane-Water System

G Conceptual P-T Phase Diagram for Methane-Water cluster_0 cluster_1 P Pressure ->P T Temperature Vapor Methane Vapor + Liquid Water Liquid Liquid Water + Dissolved Methane Vapor->Liquid Increasing Temp. Hydrate Methane Hydrate + Liquid Water/Vapor Vapor->Hydrate Increasing Pressure Ice Ice + Methane Hydrate/Vapor Hydrate->Ice Decreasing Temp. Ice->Liquid Increasing Temp. G cluster_workflow Experimental Workflow A System Preparation: Load water into high- pressure view cell B Pressurization: Introduce methane gas to the desired pressure A->B C Temperature Control: Cool the system to induce hydrate formation B->C D Equilibration: Allow the system to stabilize at constant P & T C->D E In-situ Analysis: Use Raman/XRD to confirm hydrate formation & structure D->E F Decomposition Step: Slowly heat the system while monitoring pressure E->F G Data Acquisition: Record P-T data at the point of dissociation F->G H Data Analysis: Plot P-T points to construct the phase equilibrium curve G->H

References

Thermodynamic properties of methane clathrate hydrates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Methane (B114726) Clathrate Hydrates

For Researchers, Scientists, and Development Professionals

Introduction

Methane clathrate hydrates are crystalline, ice-like solids in which methane molecules are trapped within a lattice of hydrogen-bonded water molecules.[1][2] These non-stoichiometric compounds form under conditions of high pressure and low temperature, similar to those found in deep oceanic sediments and permafrost regions.[1][2] Methane hydrates are a significant potential energy resource, storing vast quantities of methane, and also play a crucial role in global carbon cycling and geohazard assessments.[1][2] A thorough understanding of their thermodynamic properties is essential for developing safe and efficient methods for energy recovery, as well as for predicting their behavior in response to environmental changes.

This guide provides a detailed overview of the core thermodynamic properties of methane hydrates, summarizes key quantitative data, outlines common experimental methodologies used for their characterization, and visualizes fundamental concepts.

Structure and Formation

Methane typically forms a Structure I (sI) clathrate hydrate (B1144303).[3][4] The unit cell of an sI hydrate is composed of 46 water molecules that form two small pentagonal dodecahedral cages (5¹²) and six large tetrakaidecahedral cages (5¹²6²).[3][4] The stability of this structure is highly dependent on the "cage occupancy," which is the fraction of these cages filled by guest methane molecules.[5][6] While pure methane hydrate predominantly forms the sI structure, it can transform to Structure II (sII) or Structure H (sH) under very high pressures.[7]

The formation of methane hydrate is governed by specific thermodynamic conditions, as illustrated in the diagram below.

HydrateFormation cluster_conditions Prerequisites cluster_process Process cluster_result Result P High Pressure Nucleation Nucleation P->Nucleation T Low Temperature T->Nucleation H2O Water Presence H2O->Nucleation CH4 Methane Presence CH4->Nucleation Growth Crystal Growth Nucleation->Growth Initiates Hydrate Stable Methane Clathrate Hydrate Growth->Hydrate Leads to

Logical conditions for methane hydrate formation.

Thermodynamic Equilibrium Conditions

The stability of methane hydrate is defined by a phase boundary on a pressure-temperature (P-T) diagram. Understanding these equilibrium conditions is critical for predicting where hydrates will be found in nature and for designing extraction technologies.

Temperature (°C)Temperature (K)Pressure (atm)Pressure (MPa)
0.0273.1525.72.60
2.0275.1530.83.12
4.0277.1537.03.75
6.0279.1544.44.50
8.0281.1553.35.40
10.0283.1564.26.51
12.0285.1577.07.80
14.0287.1592.19.33
16.0289.15110.011.15
Table 1: Selected phase equilibrium data for the methane hydrate-water-methane gas system. Data compiled from various sources.[8][9][10][11]

Enthalpy of Dissociation

The enthalpy of dissociation (or formation) is the amount of heat absorbed when the hydrate breaks down into water and gas at constant pressure.[8] This endothermic process is a key parameter for calculating the energy required to extract methane from hydrate reservoirs.[12] Values are typically determined using calorimetry and can also be calculated via the Clausius-Clapeyron equation.[13][14]

Temperature (K)Pressure (MPa)Enthalpy of Dissociation (kJ/mol CH₄)Reference
273.17 - 289.05-~53.32 (Average)[8]
273.152.654.2 ± 0.3Handa (1986) via[8]
279.74.954.44 ± 0.28Anderson (2004) via[8]
273.15 - 280.0-54.0 - 56.0[15]
275.0 - 295.05.0 - 40.0Increases slightly with pressure[16]
Table 2: Experimental and calculated values for the enthalpy of dissociation of methane hydrate.

Heat Capacity and Thermal Conductivity

The specific heat capacity (Cp) measures the amount of heat required to raise the temperature of a substance.[1][2] Methane hydrate has a specific heat about half that of liquid water, meaning hydrate-bearing sediments store less heat, which can influence the dissociation process.[1][17]

The thermal conductivity (k) indicates how easily heat travels through a material.[1][2] The thermal conductivity of methane hydrate is similar to that of water but significantly lower than that of ice.[1] This property is crucial for modeling heat transfer during gas production from hydrate reservoirs.[18]

PropertyTemperature Range (K)ValueNotes
Specific Heat Capacity (Cp) 250 - 270~2.0 - 2.2 kJ/(kg·K)Value is similar to that of ice.[19]
273+Increases with temperature-
Thermal Conductivity (k) 261.5 - 277.40.68 ± 0.01 W/(m·K)Measured on compacted samples.[18][20]
243 - 2680.456 - 0.452 W/(m·K)Measured on radially compacted samples.[18]
253 - 2780.36 - 0.34 W/(m·K)Measured on porous samples.[18]
Table 3: Thermal properties of pure methane hydrate.

Experimental Protocols

Accurate measurement of thermodynamic properties requires specialized high-pressure equipment and precise methodologies.

High-Pressure Differential Scanning Calorimetry (HP-DSC)

HP-DSC is a powerful thermoanalytical technique used to measure heat flow associated with transitions in a material as a function of temperature or time.[21] It is widely used to determine the enthalpy of dissociation and phase equilibrium conditions for gas hydrates.[22]

Methodology:

  • Sample Preparation: A small, precisely weighed amount of water is placed in a high-pressure sample crucible.

  • Pressurization: The crucible is sealed within the calorimeter, and the system is purged and pressurized with methane gas to a pressure well above the expected hydrate stability point.

  • Cooling Cycle (Formation): The sample is cooled at a controlled rate to a low temperature (e.g., -20°C or 253.15 K) to induce hydrate formation. An exothermic peak is recorded, representing the heat of formation.

  • Heating Cycle (Dissociation): The sample is then heated at a slow, controlled rate (e.g., 0.1-0.5 K/min).

  • Data Acquisition: The heat flow into the sample is measured relative to an inert reference. An endothermic peak is observed as the hydrate dissociates. The onset temperature of this peak corresponds to the equilibrium dissociation temperature at that pressure, and the integrated area of the peak yields the enthalpy of dissociation.[21]

  • Isobaric Measurements: The procedure is repeated at various pressures to map the P-T phase equilibrium curve.[16]

DscWorkflow cluster_prep Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis A 1. Load Water into Crucible B 2. Seal & Pressurize with Methane A->B C 3. Controlled Cooling (Hydrate Formation) B->C D 4. Controlled Heating (Hydrate Dissociation) C->D Isothermal hold E 5. Record Heat Flow (Endothermic Peak) D->E F 6. Determine T_eq (Peak Onset) E->F G 7. Calculate ΔH_diss (Peak Area) E->G H P-T Curve F->H G->H Repeat at new pressure

References

Methane hydrate dissociation kinetics under thermal stimulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methane (B114726) Hydrate (B1144303) Dissociation Kinetics under Thermal Stimulation

Introduction

Methane hydrates, crystalline ice-like solids composed of water molecules forming a cage structure that traps methane, represent a vast potential energy resource.[1] These deposits are predominantly found in permafrost regions and beneath the seafloor in outer continental shelves, under specific conditions of high pressure and low temperature.[1][2] The extraction of methane from these reservoirs is a complex process, with thermal stimulation being a primary method investigated for its efficacy. This method involves injecting heat into the hydrate-bearing sediments to raise the temperature above the hydrate equilibrium point, inducing dissociation.[3][4][5]

A thorough understanding of the dissociation kinetics—the rate and mechanism of the hydrate breakdown—is paramount for designing efficient and safe gas production strategies, evaluating the economic viability of reservoirs, and preventing potential geohazards.[6] This technical guide provides a comprehensive overview of the core principles of methane hydrate dissociation kinetics under thermal stimulation, details key kinetic models, outlines experimental methodologies, and presents quantitative data from various studies.

Fundamentals of Methane Hydrate Dissociation

The dissociation of methane hydrate is an endothermic phase transition where the solid hydrate decomposes into methane gas and liquid water or ice.[7] The stability of the hydrate structure is dictated by temperature and pressure. Thermal stimulation disrupts this stability by providing the energy necessary to break the hydrogen bonds of the water cages, thereby releasing the trapped methane molecules.

The overall process can be represented by the following reaction:

CH₄·nH₂O (solid) + Heat → CH₄ (gas) + nH₂O (liquid or ice)

The rate of this process is governed by a combination of intrinsic reaction kinetics and the transport phenomena of heat and mass within the reservoir.[8] While intrinsic kinetics describe the fundamental rate of dissociation at the hydrate surface, the apparent rate observed in porous media is often limited by how quickly heat can be supplied to the dissociation front and how efficiently the produced gas and water can be removed.[7][8]

Kinetic Models for Methane Hydrate Dissociation

Modeling the dissociation rate is crucial for predicting gas production. Several models have been developed, ranging from equilibrium-based approaches to more complex kinetic models.

The Kim-Bishnoi Model

The most widely recognized and foundational model for describing the intrinsic kinetics of hydrate dissociation was proposed by Kim et al. (1987).[8][9] This model posits that the rate of dissociation is proportional to the hydrate particle surface area and the difference in fugacity of methane at the equilibrium condition and the actual system condition.

The dissociation rate (r) is expressed as:

r = k₀ * A * (fₑ - f)

Where:

  • k₀ is the intrinsic kinetic rate constant.

  • A is the surface area of the dissociating hydrate.[10]

  • fₑ is the equilibrium fugacity of methane at the given temperature.

  • f is the fugacity of methane in the gas phase.[8]

The driving force for the reaction is the fugacity difference (fₑ - f).[8] The kinetic constant, k₀, is temperature-dependent and typically described by an Arrhenius-type equation:

k₀ = k* * exp(-ΔEₐ / RT)

Where:

  • k* is the pre-exponential factor.

  • ΔEₐ is the activation energy of dissociation.

  • R is the universal gas constant.

  • T is the absolute temperature.

Influence of Heat and Mass Transfer

In practical applications within porous media, the Kim-Bishnoi model for intrinsic kinetics is coupled with equations for heat and mass transfer.[8][9] The endothermic nature of dissociation means that as the reaction proceeds, it consumes a significant amount of heat, causing the local temperature to drop.[7][11] This temperature reduction lowers the equilibrium pressure, which in turn decreases the driving force for dissociation.[11] Therefore, the overall gas production rate is often limited by the rate of heat transfer from the surroundings to the dissociating hydrate surface.[8][12]

dot

G cluster_output Predicted Output T Temperature (T) KM Intrinsic Kinetic Model (e.g., Kim-Bishnoi) T->KM f_eq(T) P Pressure (P) P->KM f(P) A_s Hydrate Surface Area (A_s) A_s->KM HMT Heat & Mass Transfer Model KM->HMT HMT->T Local T Change HMT->P Local P Change DR Apparent Dissociation Rate HMT->DR

Caption: Logical relationship in coupled kinetic and transport models.

Experimental Protocols

Investigating dissociation kinetics requires specialized high-pressure equipment and precise measurement techniques.

High-Pressure Reactor Setup

A typical experimental setup involves a high-pressure reactor, often made of stainless steel, capable of withstanding pressures up to 25 MPa.[13] The reactor is usually placed within a temperature-controlled bath or jacket to maintain isothermal conditions or apply a thermal ramp.[12][13]

Key Components:

  • Reactor Vessel: A high-pressure cell (e.g., 600 mL to 5 L volume) containing the porous medium (e.g., sand, glass beads) where hydrate is formed and dissociated.[12][13]

  • Gas and Liquid Injection System: To introduce methane gas and water/brine into the reactor for hydrate formation.

  • Thermal Stimulation System: Heating elements, coils, or a surrounding fluid bath to inject heat into the system.[3]

  • Data Acquisition System: Sensors to continuously monitor and record temperature (at multiple points within the reactor), pressure, and volume of gas produced.[11][13]

  • Production Control System: A back-pressure regulator to control the system pressure during dissociation experiments.[11]

G Gas Gas Reactor Reactor Gas->Reactor Injection BPR BPR Reactor->BPR Production DAQ DAQ Reactor->DAQ Sensors Water Water Water->Reactor Injection GC GC BPR->GC TC_Bath TC_Bath TC_Bath->Reactor Heating/Cooling

Caption: Signaling pathway for thermal stimulation of methane hydrate.

Conclusion

The kinetics of methane hydrate dissociation under thermal stimulation are governed by a complex interplay between intrinsic reaction rates and extrinsic heat and mass transfer limitations. While the Kim-Bishnoi model provides a robust framework for understanding the intrinsic kinetics, its application to reservoir-scale production requires coupling with comprehensive heat and mass transport models. Experimental studies consistently show that factors such as temperature, pressure, sediment type, and initial hydrate saturation critically influence the overall gas production rate. Advanced in-situ monitoring techniques like MRI and Raman spectroscopy are invaluable for validating kinetic models and providing deeper insights into the dissociation mechanisms. Future research should focus on refining kinetic models for heterogeneous and clay-bearing sediments and optimizing combined stimulation methods to enhance energy efficiency and production rates.

References

The Role of Methane Hydrates in the Global Carbon Cycle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methane (B114726) hydrates, crystalline ice-like structures of water and methane, represent one of the largest reservoirs of organic carbon on Earth. Located in marine sediments and permafrost regions, their stability is intrinsically linked to pressure and temperature conditions. This whitepaper provides a comprehensive technical overview of the critical role of methane hydrates within the global carbon cycle. It delves into the formation, stability, and dissociation of these compounds, the immense scale of the methane hydrate (B1144303) reservoir, and the potential climatic feedback loops associated with their destabilization. This guide presents quantitative data in structured tables, details key experimental methodologies for their study, and provides visualizations of core concepts to facilitate a deeper understanding for researchers and scientists.

Methane Hydrates and the Global Carbon Cycle

Methane hydrates are a significant component of the global carbon cycle, acting as a massive sink for methane, a potent greenhouse gas.[1][2] The formation of methane hydrates in the shallow geosphere prevents large quantities of methane, produced from the bacterial decay of organic matter or leaked from deeper hydrocarbon deposits, from entering the atmosphere.[3] However, the stability of these hydrates is sensitive to changes in temperature and pressure, making them a potential source of atmospheric carbon, particularly in the context of global warming.[4] The dissociation of methane hydrates and the subsequent release of methane can act as a positive feedback loop, where initial warming triggers further methane release, amplifying the greenhouse effect.[5]

Formation and Stability

Methane hydrates form under specific conditions of high pressure and low temperature where methane gas becomes trapped within a cage-like structure of water molecules. These conditions are predominantly found in the sediments of continental margins and in permafrost regions.[6] The process of formation is often linked to the microbial decomposition of organic matter in anoxic sediments, which produces large quantities of methane.[7][8] The stability of methane hydrates is crucial; a temperature increase of just a few degrees Celsius could be sufficient to destabilize them, leading to the release of methane.[4]

The Methane Hydrate Reservoir

The global inventory of methane hydrates is vast, though estimates have varied over time with increasing knowledge.[3] Early estimates suggested a reservoir size on the order of 10,000 gigatons of methane carbon.[3] More recent, refined estimates, based on improved data and modeling, suggest a range of 500 to 2,500 gigatons of methane carbon.[3] Despite this reduction, the methane hydrate reservoir is still considered to contain a significant portion of the world's mobile organic carbon, potentially exceeding the carbon content of all other fossil fuel reserves combined.[2][9]

Quantitative Data on Methane Hydrates and Carbon Reservoirs

To provide a clear perspective on the scale of the methane hydrate reservoir, the following tables summarize key quantitative data.

Table 1: Estimates of the Global Methane Hydrate Reservoir

Source/Study Year RangeEstimated Methane Carbon (Gigatons)Estimated Methane Volume (trillion cubic meters)Key Assumptions/Notes
1970s - early 1980s> 10,000> 21,000Early, less constrained estimates.
Late 1980s - early 1990s~10,000~21,000"Consensus value" from multiple independent estimations.[3]
Late 1990s - Present500 - 2,5001,000 - 5,000Revised estimates based on growing knowledge of distribution and concentration.[3]
Recent Models≥ 455-Based on transport-reaction models and updated global sediment and methane fluxes.[10]
General Cited Range1,000 - 5,000-A commonly cited range in recent literature.[4]

Table 2: Comparison of Major Global Carbon Reservoirs

ReservoirEstimated Carbon (Gigatons)
Methane Hydrates 500 - 2,500 [3]
Atmosphere (pre-industrial)~600[11]
Atmosphere (current)~750[12]
Terrestrial Biosphere (plants and soil)2,000 - 3,000[12]
Oceans (dissolved inorganic carbon)~38,000[11][12]
Fossil Fuels (coal, oil, natural gas)~5,000[12]
Lithosphere (sedimentary rocks)~75,000,000[12]

Table 3: Isotopic Composition of Methane from Hydrates

IsotopeTypical Range (‰)Significance
δ¹³C-40 to -100 (average ~ -65)[6]Indicates a biogenic origin from microbial reduction of CO₂.[6]
δD-115 to -326 (average ~ -210)[13]Provides information on the source of the gas and formation conditions.

Experimental Protocols for Methane Hydrate Research

The study of methane hydrates requires specialized laboratory techniques to replicate the high-pressure, low-temperature conditions of their natural environment.

Laboratory Synthesis of Methane Hydrate

Objective: To create pure methane hydrate samples for physical and chemical property analysis.

Methodology:

  • Sample Preparation: A known quantity of deionized water is placed in a high-pressure reactor. For synthesis in porous media, the reactor is first filled with a sand matrix.[14]

  • Evacuation: The reactor is sealed and evacuated to remove any residual air.[15]

  • Pressurization: Methane gas is introduced into the reactor to a high pressure (e.g., 25 MPa).[16]

  • Cooling and Formation: The reactor is cooled to a temperature within the hydrate stability zone (e.g., 276.2 K).[17] Hydrate formation is initiated, often by agitating the mixture or by heating through the water's melting point under pressure to promote full conversion.[15][16]

  • Monitoring: The formation process is monitored by observing the pressure drop in the reactor as methane gas is consumed to form solid hydrate. Temperature is also monitored for any exothermic events indicating hydrate formation.

  • Sample Verification: The formation of methane hydrate is confirmed using techniques like Raman spectroscopy.[18]

Characterization by Raman Spectroscopy

Objective: To confirm the formation of methane hydrate and determine its structure and cage occupancy.

Methodology:

  • In-situ Measurement: A Raman spectrometer with a fiber-optic probe is coupled to the high-pressure reactor. This allows for non-destructive, in-situ analysis of the sample under formation conditions.[18]

  • Spectral Acquisition: Raman spectra are collected from the sample. The characteristic vibrational modes of methane molecules trapped in the hydrate cages are observed.

  • Data Analysis: The Raman spectra of methane in the hydrate phase are distinct from those of free methane gas. The presence of peaks corresponding to methane in the large (5¹²6²) and small (5¹²) cages of the sI hydrate structure confirms its formation.[19][20] The ratio of the intensities of these peaks can be used to determine the relative occupancy of the cages.[19]

Dissociation by Thermal Stimulation

Objective: To study the rate and efficiency of methane release from hydrates by increasing temperature.

Methodology:

  • Hydrate Formation: A methane hydrate sample is synthesized in a pressure vessel, often within a porous medium like sand.

  • Thermal Input: A heating element within the reactor is activated to raise the temperature of the hydrate-bearing sediment above its stability point.[21][22] Hot water or steam can also be injected.[9]

  • Data Collection: Temperature, pressure, and the volume of released methane gas are continuously monitored.[21]

  • Analysis: The gas production rate and the energy efficiency of the process are calculated to evaluate the effectiveness of thermal stimulation.[23]

Dissociation by Depressurization

Objective: To investigate methane production from hydrates by reducing the ambient pressure.

Methodology:

  • Sample Preparation: Methane hydrate is formed within a sediment-filled pressure vessel to a desired saturation level.[24]

  • Pressure Reduction: The pressure in the vessel is lowered below the hydrate stability pressure at a controlled rate using a back-pressure regulator.[25]

  • Monitoring: The changes in pressure, temperature, and the volume of gas produced are recorded throughout the experiment.[25][26] Temperature drops are expected due to the endothermic nature of hydrate dissociation.

  • Process Analysis: The dissociation process is often divided into stages: initial free gas release, a period of rapid dissociation, and a final stage of gradual dissociation.[24][26] The efficiency of gas recovery is then determined.

Visualizing Methane Hydrate Dynamics

The following diagrams, created using the DOT language, illustrate key processes and relationships in the study of methane hydrates.

Methane_Hydrate_Formation_Pathway Methane Hydrate Formation in Marine Sediments Organic_Matter Organic Matter (from surface waters) Sedimentation Sedimentation Organic_Matter->Sedimentation Anoxic_Sediments Anoxic Sediments Sedimentation->Anoxic_Sediments Microbial_Decomposition Microbial Decomposition (Methanogenesis) Anoxic_Sediments->Microbial_Decomposition Methane_Production Methane (CH4) Production Microbial_Decomposition->Methane_Production Methane_Hydrate_Formation Methane Hydrate Formation Methane_Production->Methane_Hydrate_Formation High_Pressure High Pressure (Deep Water) High_Pressure->Methane_Hydrate_Formation Low_Temperature Low Temperature (Cold Seafloor) Low_Temperature->Methane_Hydrate_Formation Hydrate_Stability_Zone Gas Hydrate Stability Zone (GHSZ) Methane_Hydrate_Formation->Hydrate_Stability_Zone

Caption: Biological pathway of methane hydrate formation.

Climate_Change_Feedback_Loop Methane Hydrate Climate Feedback Loop Global_Warming Global Warming (Increased atmospheric and ocean temperatures) Hydrate_Destabilization Methane Hydrate Destabilization Global_Warming->Hydrate_Destabilization Methane_Release Methane (CH4) Release to Atmosphere/Ocean Hydrate_Destabilization->Methane_Release Increased_Greenhouse_Effect Increased Greenhouse Effect Methane_Release->Increased_Greenhouse_Effect Amplified_Warming Amplified Warming Increased_Greenhouse_Effect->Amplified_Warming Amplified_Warming->Hydrate_Destabilization Positive Feedback

Caption: Climate change and methane hydrate feedback loop.

Experimental_Workflow_Depressurization Experimental Workflow for Depressurization Study Start Start Prepare_Sample Prepare Sediment Sample in High-Pressure Reactor Start->Prepare_Sample Synthesize_Hydrate Synthesize Methane Hydrate to Desired Saturation Prepare_Sample->Synthesize_Hydrate Set_Initial_Conditions Establish Initial P-T Conditions Synthesize_Hydrate->Set_Initial_Conditions Initiate_Depressurization Initiate Depressurization (Controlled Pressure Reduction) Set_Initial_Conditions->Initiate_Depressurization Monitor_Parameters Monitor P, T, and Gas Production Initiate_Depressurization->Monitor_Parameters Data_Analysis Analyze Data: - Dissociation Rate - Gas Recovery - Thermal Response Monitor_Parameters->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a methane hydrate depressurization experiment.

Conclusion

Methane hydrates are a vast and dynamic component of the global carbon cycle. Their sheer volume makes them a subject of intense research, both as a potential future energy resource and as a significant risk for climate feedback mechanisms. Understanding the delicate balance of their stability and the potential consequences of their dissociation is paramount for accurate climate modeling and for assessing the future trajectory of our global climate system. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the complex and critical role of methane hydrates. Continued research, utilizing robust experimental and analytical techniques, is essential to refine our knowledge of these enigmatic compounds and their impact on our planet.

References

A Technical Guide to the Geological Conditions for Methane Hydrate Accumulation in Permafrost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Scientists

Methane (B114726) hydrates, crystalline ice-like solids composed of methane gas trapped within a lattice of water molecules, represent a vast potential energy resource and a significant factor in global carbon cycling.[1][2] Their formation and stability in Arctic regions are intrinsically linked to the unique geological conditions imposed by permafrost.[3] This guide provides an in-depth examination of the critical factors governing the accumulation of methane hydrates in these cold-region environments, tailored for a scientific audience.

The Methane Hydrate (B1144303) Stability Zone (GHSZ) in Permafrost

The primary control on methane hydrate formation is the Gas Hydrate Stability Zone (GHSZ), a subsurface region defined by specific pressure and temperature conditions where hydrates are thermodynamically stable.[4][5] In permafrost regions, the GHSZ is distinct from its marine counterpart due to the presence of frozen ground.

Key Thermodynamic Conditions:

  • Low Temperatures: Permafrost provides the necessary low-temperature environment, often below 0°C, which is conducive to hydrate formation at shallower depths than in deep-sea environments.[3][6]

  • High Pressure: Sufficient pressure, exerted by the weight of the overlying rock, sediment, and any ice sheets, is required to maintain the stability of the hydrate structure.[7][8]

The GHSZ in permafrost typically exists at depths ranging from approximately 130 to 1,100 meters below the surface.[7][9][10] The top of the stability zone is found within the permafrost, while its base is determined by the geothermal gradient, where increasing temperatures with depth eventually exceed the stability threshold for a given pressure.[2][4]

The interplay between the surface temperature, the geothermal gradient, and the pressure gradient creates the specific window for hydrate stability.

GHSZ_Formation cluster_surface Surface & Near-Surface Conditions cluster_subsurface Subsurface Conditions Permafrost Permafrost Layer (Temp < 0°C) GHSZ Gas Hydrate Stability Zone (GHSZ) (Low Temp, High Pressure) Permafrost->GHSZ Provides Low Temp. Condition ActiveLayer Active Layer (Thaws Seasonally) ActiveLayer->Permafrost Freezing FreeGas Free Gas Zone (Temp > Hydrate Stability) GHSZ->FreeGas Base defined by Geothermal Gradient GeothermalGradient Geothermal Gradient GeothermalGradient->FreeGas PressureGradient Pressure Gradient PressureGradient->GHSZ Provides High Pressure Condition

Caption: Logical relationship of factors defining the Gas Hydrate Stability Zone (GHSZ) in permafrost.

Essential Geological Components for Accumulation

Beyond the fundamental pressure and temperature conditions, several other geological factors must align for significant methane hydrate accumulations to form.

2.1. Gas Source and Composition

A continuous and voluminous supply of methane is essential. In permafrost regions, this gas can have two primary origins:

  • Thermogenic Methane: Generated by the thermal decomposition of organic matter in deep, mature sediments.[10] This gas often migrates upwards from conventional oil and gas reservoirs located beneath the hydrate stability zone.[9] Isotopic analysis of methane from major permafrost hydrate accumulations, such as those on the Alaska North Slope and the Mackenzie Delta, confirms a significant thermogenic origin.[9]

  • Microbial (Biogenic) Methane: Produced by the anaerobic decomposition of organic matter by microorganisms at shallower depths. While widespread, significant accumulations often involve a mixture of microbial and thermogenic gases.[9][11]

2.2. Migration Pathways

For methane to reach the GHSZ, permeable pathways are required. These conduits allow gas, often dissolved in pore fluids, to travel upwards from its source.[3]

  • Faults and Fractures: Tectonic faults, particularly deep-seated ones, act as primary vertical conduits for gas migration from underlying petroleum systems into the shallower hydrate stability zone.[3][9][12]

  • Permeable Sedimentary Layers: Coarse-grained sediment layers, such as sandstones, can serve as lateral migration pathways, distributing gas throughout a potential reservoir rock.[10][12]

2.3. Host Sediment Properties (Reservoir Rock)

The physical characteristics of the sediment within the GHSZ determine its capacity to store methane hydrates.

  • Porosity: High porosity (the volume of empty space in a rock) is critical to provide the necessary volume for hydrate crystals to form. Hydrates typically form within the pore spaces of the sediment.[10]

  • Permeability: The interconnectedness of these pores (permeability) is necessary for the influx of gas-charged fluids. However, as hydrates form, they can reduce the sediment's permeability, potentially creating a seal that traps free gas below the GHSZ.[1][10]

  • Grain Size: Coarse-grained sediments like sandstones are ideal host rocks, offering both high porosity and permeability.[9] Fine-grained sediments (silts and clays) can inhibit hydrate growth due to capillary effects in small pores.[6][13]

ParameterFavorable ConditionRationale
Temperature Below hydrate equilibrium temp.Required for thermodynamic stability.[4]
Pressure Above hydrate equilibrium pressureRequired for thermodynamic stability.[8]
Gas Supply Abundant methane fluxNecessary ingredient for hydrate formation.[9]
Sediment Porosity High (>30% optimal)Provides space for hydrate crystals to grow.[10]
Sediment Permeability Moderate to HighAllows gas-charged fluids to enter the GHSZ.[12]
Sediment Grain Size Coarse (Sands)Favors hydrate formation over fine-grained silts/clays.[6]
Migration Pathways Present (Faults, Fractures)Provides conduits for gas to travel from source to GHSZ.[3]
Summary of Favorable Geological Conditions for Methane Hydrate Accumulation

Experimental Protocols for Characterization

The investigation of permafrost-associated gas hydrates requires a multi-faceted approach, combining geophysical surveys with direct sampling and laboratory analysis.

3.1. Geophysical Detection Methods

Geophysical techniques are essential for remotely identifying and characterizing potential hydrate deposits over large areas before drilling.

  • Protocol: Seismic Reflection Surveys

    • Objective: To identify the Base of the Gas Hydrate Stability Zone (BGHSZ), which often manifests as a Bottom-Simulating Reflector (BSR). A BSR is a strong seismic reflection that mimics the seafloor topography and cross-cuts stratigraphic layers.[14] It is caused by the acoustic impedance contrast between hydrate-cemented sediments above and underlying sediments that may contain free gas.[15]

    • Methodology:

      • An energy source (e.g., airgun array) generates seismic waves that travel into the subsurface.

      • Receivers (geophones or hydrophones) record the reflected waves.

      • Data processing involves filtering, stacking, and migrating the seismic traces to create a 2D or 3D image of the subsurface.

      • Analysis focuses on identifying high-amplitude, reverse-polarity reflectors that parallel the seafloor, characteristic of a BSR.[14][15] P-wave and S-wave velocity analyses are also used to infer hydrate concentrations.[14][16]

  • Protocol: Electrical Resistivity Tomography (ERT)

    • Objective: To map subsurface resistivity. Methane hydrate is electrically resistive, whereas saline pore water is conductive. Therefore, sediments containing hydrates exhibit significantly higher resistivity.[5][15]

    • Methodology:

      • An array of electrodes is placed on the ground surface or in boreholes.

      • A current is injected through two electrodes, and the resulting voltage potential is measured between other pairs of electrodes.

      • This process is repeated for numerous electrode combinations to build a dataset of apparent resistivity measurements.

      • Inversion software is used to generate a 2D or 3D model of the true subsurface resistivity distribution. High-resistivity anomalies within the predicted GHSZ are indicative of potential gas hydrate presence.

The process of confirming and characterizing a permafrost gas hydrate deposit follows a systematic workflow.

Experimental_Workflow Seismic Step 1: Regional Survey (Seismic Reflection, ERT) BSR Identify BSR & Anomalies Seismic->BSR Data Processing Drilling Step 2: Target Identification & Drilling BSR->Drilling Site Selection Coring Step 3: Core Acquisition (Pressure Coring) Drilling->Coring Logging Borehole Logging (Resistivity, Sonic) Drilling->Logging Lab Step 4: Laboratory Analysis Coring->Lab Geochem Geochemical Analysis (Gas Composition, Isotopes) Lab->Geochem Physical Physical Properties (Porosity, Grain Size, Strength) Lab->Physical Spectro Spectroscopic Analysis (Raman, NMR) Lab->Spectro

Caption: A typical experimental workflow for permafrost gas hydrate exploration and characterization.

3.2. Core Sampling and Laboratory Analysis

Direct analysis of hydrate-bearing sediments is crucial for ground-truthing geophysical data and understanding reservoir properties.

  • Protocol: Pressure Coring and Analysis

    • Objective: To retrieve sediment cores from the subsurface while maintaining their in-situ pressure and temperature, preventing the dissociation of hydrates during recovery.[17]

    • Methodology:

      • A specialized pressure coring tool is deployed via a drill string.

      • The tool cuts a core and seals it in a pressurized chamber before being brought to the surface.

      • In a laboratory, the pressure core is transferred to analysis chambers.

      • Non-destructive imaging (e.g., X-ray CT) is used to visualize hydrate distribution (as layers, nodules, or pore-filling cement).[1]

      • Controlled depressurization is performed to measure the volume of gas released, allowing for the calculation of hydrate saturation.[18][19]

      • The released gas is captured for geochemical analysis.

  • Protocol: Geochemical Gas Analysis

    • Objective: To determine the origin and composition of the hydrate-forming gas.

    • Methodology:

      • Gas samples collected from pressure cores are analyzed using gas chromatography to determine the molecular composition (methane, ethane, propane, etc.).

      • Isotope Ratio Mass Spectrometry (IRMS) is used to measure the stable carbon (δ¹³C) and hydrogen (δD) isotopic ratios of methane.[20]

      • Interpretation: Thermogenic methane is typically enriched in ¹³C (e.g., -50‰ to -25‰), while microbial methane is depleted in ¹³C (e.g., lighter than -55‰).[9][20]

  • Protocol: Spectroscopic and Microscopic Analysis

    • Objective: To study the molecular structure and pore-level habit of the hydrates.

    • Methodology:

      • Raman Spectroscopy: Can be used in situ on pressurized samples to confirm the hydrate structure (e.g., structure I for methane) and analyze guest molecule composition.[21]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on pore size distribution and the amount of water converted to hydrate.[18][22]

      • Scanning Electron Microscopy (SEM): Used on dissociated samples to study the sediment grain morphology and infer how hydrates may have occupied the pore space.[21]

Experimental MethodParameter MeasuredApplication in Hydrate Research
Seismic Reflection Acoustic velocity, ReflectivityIdentify BSR, estimate regional hydrate/gas distribution.[15]
Electrical Resistivity Formation resistivityDetect high-resistivity zones indicative of hydrates.[5]
Pressure Coring In-situ sediment structureRetrieve intact samples for direct analysis.[17]
Gas Chromatography Molecular gas compositionDetermine relative amounts of methane, ethane, etc.[9]
Isotope Mass Spec. δ¹³C and δD of methaneDifferentiate between thermogenic and microbial gas sources.[20]
Raman Spectroscopy Molecular vibrationsConfirm hydrate crystal structure and guest molecules.[21]
Key Experimental Protocols and Their Applications

Conclusion

The accumulation of significant methane hydrate deposits in permafrost regions is not a certainty but the result of a confluence of specific geological factors. A favorable thermodynamic regime within the Gas Hydrate Stability Zone must be co-located with an abundant methane source, effective migration pathways, and suitable reservoir rocks. A comprehensive understanding of these conditions, verified through a systematic combination of advanced geophysical, drilling, and laboratory protocols, is essential for accurately assessing the resource potential and environmental implications of these vast frozen hydrocarbon accumulations.

References

The Clathrate Gun Hypothesis: A Technical Assessment of its Role in Past Climate Change

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core tenets of the Methane (B114726) Clathrate Gun Hypothesis, a theory that posits a causal link between the destabilization of methane hydrates and rapid, significant past climate change events. Methane clathrates, or hydrates, are ice-like crystalline solids composed of water and methane. Vast quantities of these compounds are sequestered in marine continental margin sediments and permafrost regions. The hypothesis suggests that under specific triggers, such as warming ocean temperatures or decreasing pressure, these stable reservoirs can rapidly dissociate, releasing massive amounts of potent methane gas into the atmosphere and triggering a powerful greenhouse feedback loop. This document provides a comprehensive overview of the underlying mechanisms, key experimental methodologies, quantitative data from pivotal paleoclimatic events, and a balanced view of the evidence both supporting and challenging this compelling, yet contentious, hypothesis.

The Core Mechanism: A Positive Feedback Loop

The fundamental principle of the clathrate gun hypothesis is a positive feedback loop. An initial warming trigger, such as changes in ocean circulation or orbital forcing, can increase the temperature of ocean bottom waters. This warming can destabilize methane clathrates located at the upper boundary of their stability zone on the continental slopes. The released methane, a greenhouse gas with a global warming potential significantly higher than carbon dioxide over shorter timescales, enters the atmosphere, amplifying the initial warming. This, in turn, can lead to further clathrate destabilization, creating a cascading effect.

Quantitative Data from Key Paleoclimatic Events

The clathrate gun hypothesis has been invoked to explain several periods of abrupt and extreme climate change in Earth's history. The following table summarizes key quantitative data from three such events that are frequently debated in the context of this hypothesis: the Paleocene-Eocene Thermal Maximum (PETM), the Bølling-Allerød (B-A) warming, and Dansgaard-Oeschger (D-O) events.

Parameter Paleocene-Eocene Thermal Maximum (PETM) Bølling-Allerød (B-A) Warming Dansgaard-Oeschger (D-O) Events
Age ~56 million years ago~14,700 - 12,700 years agoOccurred quasi-periodically during the last glacial period
Global Temperature Increase 5-8°C[1]Rapid warming at onsetRapid warming of up to 10-15°C in Greenland within decades[2]
Atmospheric Methane Concentration Significant increase inferred from carbon isotope excursionsAbrupt increase of ~150 ppb at the onsetJumps of 100-200 ppbv within a few decades[3]
Rate of Methane Increase Rapid, though precise rate is debatedAbrupt, synchronized with warming[4]Very rapid, within a few decades
Carbon Isotope Excursion (δ13C) Large negative excursion of 2-3‰ in marine and terrestrial carbonates[5]Negative excursion observedVariations in δ13C of methane have been measured
Methane Isotopic Composition (δ13C) Inferred to be from a 13C-depleted source, such as methane clathrates (~-60‰)[5]Not well constrained for the onsetIsotopic shifts have been used to argue against a clathrate source for some events[6]
Methane Isotopic Composition (δD) Not directly measuredNot well constrained for the onsetIsotopic data has been used to suggest wetland sources rather than clathrates for some events[3][6]

Experimental Protocols

The evidence for and against the clathrate gun hypothesis is largely derived from the meticulous analysis of paleoclimatic archives, primarily ice cores and marine sediments.

Ice Core Analysis for Atmospheric Methane

Ice cores from Greenland and Antarctica provide a direct record of past atmospheric composition, including methane concentrations and its isotopic ratios.

Methodology:

  • Core Extraction and Handling: Ice cores are drilled in polar regions and transported at sub-zero temperatures to prevent gas loss.

  • Gas Extraction: Air trapped in bubbles within the ice is extracted. Common methods include:

    • Dry Extraction: The ice is crushed under a vacuum to release the trapped air.

    • Melt-Refreeze (Wet) Extraction: The ice is melted in a vacuum-sealed container, and the released air is collected. The water is then refrozen to separate it from the gas sample.[7][8]

    • Continuous Flow Analysis (CFA): A continuous stream of meltwater from the ice core is degassed, allowing for high-resolution measurements.[9]

  • Methane Concentration Measurement: The extracted air is analyzed using gas chromatography (GC) with a flame ionization detector (FID) to determine the methane concentration.

  • Isotopic Analysis (δ¹³C and δD): The isotopic composition of methane is measured using isotope ratio mass spectrometry (IRMS). This often involves combusting the methane to CO₂ for δ¹³C analysis or pyrolyzing it to H₂ for δD analysis.[4]

Sediment Core Analysis for Methane Release

Marine sediment cores are analyzed for geochemical and physical evidence of past methane clathrate dissociation.

Methodology:

  • Core Collection: Sediment cores are collected from the seafloor using drilling ships.

  • Geochemical Analysis:

    • Carbon Isotope Analysis of Foraminifera: The shells of benthic and planktonic foraminifera are analyzed for their δ¹³C composition. A negative excursion can indicate the influx of ¹³C-depleted carbon from methane.

    • Biomarker Analysis: Specific organic molecules (biomarkers) produced by methane-oxidizing bacteria can indicate past methane seepage events.

  • Physical Evidence:

    • Sediment Disruption: Evidence of sediment slumping, faulting, or collapse structures on the seafloor can suggest the forceful release of gas from underlying clathrates.[10]

    • Authigenic Carbonates: The presence of carbonates with very low δ¹³C values can indicate their formation from the oxidation of methane.

Visualizing the Core Concepts

To better illustrate the complex relationships inherent in the clathrate gun hypothesis, the following diagrams have been generated using the DOT language.

ClathrateGunHypothesis cluster_trigger Triggering Phase cluster_feedback Feedback Loop cluster_impact Climatic Impact Initial Warming Initial Warming Ocean Warming Ocean Warming Initial Warming->Ocean Warming heats Clathrate Destabilization Clathrate Destabilization Ocean Warming->Clathrate Destabilization destabilizes Methane Release Methane Release Clathrate Destabilization->Methane Release leads to Atmospheric Methane Increase Atmospheric Methane Increase Methane Release->Atmospheric Methane Increase causes Enhanced Greenhouse Effect Enhanced Greenhouse Effect Atmospheric Methane Increase->Enhanced Greenhouse Effect amplifies Enhanced Greenhouse Effect->Ocean Warming further warms Abrupt Climate Change Abrupt Climate Change Enhanced Greenhouse Effect->Abrupt Climate Change results in

Caption: The signaling pathway of the methane clathrate gun hypothesis.

IceCoreWorkflow Ice Core Drilling Ice Core Drilling Core Processing & Dating Core Processing & Dating Ice Core Drilling->Core Processing & Dating Gas Extraction Gas Extraction Core Processing & Dating->Gas Extraction Methane Concentration Analysis (GC-FID) Methane Concentration Analysis (GC-FID) Gas Extraction->Methane Concentration Analysis (GC-FID) Isotopic Analysis (IRMS) Isotopic Analysis (IRMS) Gas Extraction->Isotopic Analysis (IRMS) Data Interpretation Data Interpretation Methane Concentration Analysis (GC-FID)->Data Interpretation Isotopic Analysis (IRMS)->Data Interpretation

Caption: Experimental workflow for ice core methane analysis.

LogicalRelationship cluster_pro Arguments For Clathrate Source cluster_con Arguments Against/Alternative Sources PETM Event PETM Event Large Negative δ13C Excursion Large Negative δ13C Excursion PETM Event->Large Negative δ13C Excursion Rapid Onset of Warming Rapid Onset of Warming PETM Event->Rapid Onset of Warming Magnitude of Carbon Release Magnitude of Carbon Release PETM Event->Magnitude of Carbon Release Timing of Warming vs. Isotope Shift Timing of Warming vs. Isotope Shift PETM Event->Timing of Warming vs. Isotope Shift Alternative Carbon Sources (Volcanism, Permafrost) Alternative Carbon Sources (Volcanism, Permafrost) PETM Event->Alternative Carbon Sources (Volcanism, Permafrost) Sustained Warming Duration Sustained Warming Duration PETM Event->Sustained Warming Duration

Caption: Logical relationships in the PETM clathrate debate.

Conclusion: An Ongoing Scientific Debate

The Methane Clathrate Gun Hypothesis remains a powerful and compelling framework for understanding the mechanisms of abrupt climate change in Earth's past. The hypothesis is supported by the sheer volume of methane sequestered in clathrates and the clear geochemical evidence of massive carbon releases during past warming events. However, significant uncertainties and challenges remain. The precise timing of methane release relative to warming, the potential for other large carbon sources to have contributed to these events, and the capacity of the ocean-atmosphere system to buffer large methane releases are all areas of active research and debate. Isotopic evidence from some events, such as certain Dansgaard-Oeschger cycles, points towards wetland sources rather than a clathrate gun. Continued high-resolution analysis of paleoclimatic archives, coupled with sophisticated climate and biogeochemical modeling, will be crucial in further testing and refining our understanding of the role of methane clathrates in the Earth's climate system.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Synthetic Methane Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of synthetic methane (B114726) hydrates. Methane hydrates, crystalline ice-like structures of water containing trapped methane molecules, are of significant interest for their potential applications in energy storage and transportation. This document details their formation, decomposition, and fundamental characteristics, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction to Methane Hydrates

Methane hydrates are clathrate compounds where methane molecules are encapsulated within a hydrogen-bonded water lattice.[1] These non-stoichiometric solids form under conditions of high pressure and low temperature.[2][3] The general formula for methane hydrate (B1144303) is CH₄·n H₂O, where 'n' can vary, but a common stoichiometry is approximately 1 mole of methane for every 5.75 moles of water, corresponding to about 13.4% methane by mass. One cubic meter of solid methane hydrate can store approximately 160-172 cubic meters of methane gas at standard temperature and pressure, highlighting its significant gas storage capacity.[2][4]

Crystal Structure

Methane typically forms a Structure I (sI) clathrate hydrate.[5][6][7] This cubic crystal structure is composed of two types of polyhedral cages formed by water molecules:

  • Small Cages: Two pentagonal dodecahedra (5¹²) per unit cell.

  • Large Cages: Six tetrakaidecahedra (5¹²6²) per unit cell.[5]

A unit cell of sI methane hydrate contains 46 water molecules. The methane molecules occupy these cages, with their presence stabilizing the overall crystal structure through van der Waals forces.[1][3] Under certain conditions of very high pressure, methane can also form Structure II (sII) and Structure H (sH) hydrates.[5][7]

Physical and Chemical Properties

The physical and chemical characteristics of synthetic methane hydrates are crucial for their potential applications. These properties are summarized in the tables below.

Table 1: General Physical Properties of Synthetic Methane Hydrate (sI)
PropertyValueConditions
Crystal Structure Cubic Structure I (sI)Typical formation conditions
Molar Mass ~119.5 g/mol (for CH₄·5.75H₂O)
Density ~0.9 g/cm³Varies with cage occupancy
Appearance White, ice-like solid
Gas Storage Capacity ~160-172 v/v (STP)Theoretical maximum
Table 2: Thermodynamic Properties of Synthetic Methane Hydrate (sI)
PropertyValueConditions
Enthalpy of Dissociation 59.3 kJ/molVaries with temperature and pressure
Thermal Conductivity 0.68 ± 0.01 W/(m·K)261.5–277.4 K, 3.8–14.2 MPa
Thermal Diffusivity 2.04 × 10⁻⁷ ± 0.04 × 10⁻⁷ m²/s261.5–277.4 K, 3.8–14.2 MPa
Specific Heat Capacity ~2.1 kJ/(kg·K)Similar to ice
Table 3: Mechanical Properties of Synthetic Methane Hydrate
PropertyValue RangeNotes
Young's Modulus 3.5 - 17.8 GPaDependent on temperature, strain rate, and cage occupancy
Compressive Strength 3.01 - 4.00 GPaVaries with crystal orientation
Tensile Strength 1.41 - 1.70 GPaVaries with crystal orientation

Formation and Decomposition of Methane Hydrates

Formation Pathway

The formation of methane hydrate is a nucleation and growth process that occurs at the interface of gaseous methane and liquid water or ice under appropriate temperature and pressure conditions.

cluster_0 Methane Hydrate Formation Methane Gas Methane Gas Nucleation Nucleation Methane Gas->Nucleation Water/Ice Water/Ice Water/Ice->Nucleation High Pressure & Low Temperature High Pressure & Low Temperature High Pressure & Low Temperature->Nucleation Crystal Growth Crystal Growth Nucleation->Crystal Growth Methane Hydrate Methane Hydrate Crystal Growth->Methane Hydrate

Caption: Methane hydrate formation pathway.

Decomposition Process

Methane hydrate decomposition is an endothermic process that occurs when the temperature is increased or the pressure is decreased outside of its stability zone. This results in the release of methane gas and water.

cluster_1 Methane Hydrate Decomposition Methane Hydrate Methane Hydrate Lattice Breakdown Lattice Breakdown Methane Hydrate->Lattice Breakdown Heat Input / Depressurization Heat Input / Depressurization Heat Input / Depressurization->Lattice Breakdown Methane Gas Release Methane Gas Release Lattice Breakdown->Methane Gas Release Water/Ice Formation Water/Ice Formation Lattice Breakdown->Water/Ice Formation cluster_2 Synthesis from Ice Powder Workflow start Start step1 Prepare Fine Ice Powder start->step1 step2 Load Ice into Reactor step1->step2 step3 Purge Reactor with CH₄ step2->step3 step4 Pressurize with CH₄ step3->step4 step5 Maintain Low T & High P step4->step5 step6 Monitor P & T for Gas Uptake step5->step6 step7 Anneal & Recover Hydrate step6->step7 end_node End step7->end_node

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Methane Clathrate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methane (B114726) clathrate hydrates are crystalline, ice-like compounds in which methane molecules are trapped within a lattice of water molecules. These structures are stable under conditions of high pressure and low temperature.[1] The study of methane hydrates in the laboratory is crucial for understanding their role in nature, from potential energy resources to geological hazards.[2] Furthermore, the principles of clathrate formation are relevant to the fields of gas storage and separation, and even in understanding guest-host interactions in drug delivery systems.

These application notes provide an overview of common laboratory techniques for the synthesis of methane clathrate hydrates, including detailed experimental protocols and data presentation.

Synthesis Methodologies

The laboratory synthesis of methane hydrates can be broadly categorized into three main approaches: formation from a free gas-water interface (bulk water), formation within porous media, and formation from ice powders. The choice of method depends on the specific research objectives, such as studying formation kinetics, mechanical properties, or simulating natural hydrate (B1144303) reservoirs.

Isochoric-Isothermal Method in High-Pressure Reactors

This is a widely used method to study the kinetics of hydrate formation.[3] It involves charging a high-pressure vessel of a constant volume with water (and any promoters) and methane gas, then bringing the system to the desired pressure and temperature conditions to initiate hydrate formation.

Experimental Protocol:

  • System Preparation:

    • Thoroughly clean and dry the high-pressure reactor vessel. A typical setup includes a pressure sensor, a temperature probe (thermocouple), a gas inlet and outlet, and often a stirring mechanism.[4]

    • Evacuate the reactor using a vacuum pump to remove any residual air.[4]

  • Charging the Reactor:

    • Introduce a precise volume of deionized water or a solution containing kinetic promoters or thermodynamic inhibitors into the reactor.

    • Pressurize the reactor with high-purity methane gas to the desired initial pressure.[5] The amount of gas consumed during hydrate formation can be calculated from the pressure drop.

  • Initiating Hydrate Formation:

    • Submerge the reactor in a temperature-controlled bath (e.g., a glycol-water bath) to bring it to the experimental temperature, which must be within the hydrate stability zone for the given pressure.[4]

    • If a stirred reactor is used, begin agitation at a constant rate to enhance the gas-liquid interface.

  • Data Acquisition:

    • Continuously monitor and record the pressure and temperature inside the reactor using a data acquisition system.[4]

    • Hydrate formation is indicated by a drop in pressure as methane gas is consumed to form the solid hydrate phase.

  • Termination and Analysis:

    • The experiment is typically concluded when the pressure stabilizes, indicating the cessation of hydrate formation.

    • The amount of methane consumed and the rate of formation can be calculated from the pressure and temperature data.

    • The synthesized hydrate can be dissociated by heating the reactor and the released gas volume measured for confirmation.

Data Presentation:

ParameterValue RangeReference
Initial Pressure7.2 - 16.7 MPa[6][7]
Temperature275.15 - 298.2 K[6][7][8]
Water VolumeDependent on reactor size
Agitation Speed0 (unstirred) - 600 rpm[3][6]
AdditivesDioxane (5.56 mol%), L-tryptophan (1000 ppm)[6]

Visualization of Experimental Workflow:

Isochoric_Isothermal_Workflow A System Preparation: Clean, dry, and evacuate high-pressure reactor B Charging Reactor: Introduce known volume of water/solution A->B C Pressurization: Charge with methane gas to initial pressure (P_initial) B->C D Temperature Control: Set reactor to experimental temperature (T_exp) C->D E Initiate Formation: Start stirring (if applicable) D->E F Data Acquisition: Monitor pressure (P) and temperature (T) over time E->F G Hydrate Formation: Pressure drops as gas is consumed F->G H Termination: Experiment ends when P stabilizes G->H I Analysis: Calculate gas uptake and formation rate H->I

Workflow for the Isochoric-Isothermal Synthesis Method.
Synthesis in Porous Media

This method is employed to simulate the formation of methane hydrates in natural sedimentary environments.[9] It involves saturating a porous medium (e.g., silica (B1680970) sand) with water and then introducing methane gas at hydrate-forming conditions.

Experimental Protocol:

  • Porous Medium Preparation:

    • Select a porous medium with a known particle size distribution (e.g., silica sand with a particle size of 300-450 μm).[9]

    • Pack the porous medium into the high-pressure vessel to a desired porosity.

  • Water Saturation:

    • Inject a specific volume of water into the vessel to achieve the desired initial water saturation.[5]

  • Gas Injection and Pressurization:

    • Introduce methane gas into the vessel to the target experimental pressure (e.g., 8.3 MPa).[5] The system is then cooled to the desired temperature.

    • Alternatively, for high hydrate saturation, a multi-stage injection process can be used, where water and gas are injected incrementally.[9]

  • Hydrate Formation and Monitoring:

    • Maintain the system at a constant temperature and pressure for a period of several days to allow for hydrate formation.[5]

    • Gas consumption is monitored to track the progress of hydrate formation.[5]

    • Advanced techniques like Magnetic Resonance Imaging (MRI) can be used to visualize the loss of free water signal as it is converted to solid hydrate.[5]

  • Sample Analysis:

    • After formation, the hydrate-bearing sediment can be subjected to various tests, such as permeability measurements or dissociation studies.[5]

Data Presentation:

ParameterValue RangeReference
Initial Pressure8.3 - 20 MPa[5][9]
Temperature276.15 - 282.15 K[3][5]
Porous MediumSilica Sand, Silicon Dioxide Powders[9][10]
Particle Size2.30 - 450 µm[9][10]
Initial Water SaturationVariable[5]

Visualization of Experimental Workflow:

Porous_Media_Workflow A Porous Medium Preparation: Pack silica sand into the reactor B Water Saturation: Inject a known volume of water A->B C Gas Injection: Introduce methane gas to the desired pressure B->C D Temperature Control: Cool the system to the experimental temperature C->D E Hydrate Formation Period: Hold at constant P and T for several days D->E F Monitoring: Track gas consumption and/or use imaging techniques (MRI) E->F G Sample Ready: Hydrate-saturated porous medium F->G H Post-Formation Analysis: Permeability tests, dissociation studies, etc. G->H

Workflow for Methane Hydrate Synthesis in Porous Media.
Synthesis from Ice Powders

This technique involves reacting finely ground ice with pressurized methane gas. It can produce pure, bulk methane hydrate suitable for studying physical and mechanical properties.[11][12]

Experimental Protocol:

  • Ice Preparation:

    • Prepare bubble-free ice from deionized water.

    • Crush and sieve the ice to obtain a fine, granular "seed" ice with a controlled grain size (e.g., ~0.2 mm).[12]

  • Reactor Loading and Pressurization:

    • Load the seed ice into a pre-cooled reaction vessel.

    • Cool the vessel to a low temperature (e.g., 250 K).[11]

    • Pressurize the vessel with methane gas to a high pressure (e.g., 25 MPa).[11]

  • Reaction and Annealing:

    • Slowly heat the mixture through the melting point of water and up to a temperature within the hydrate stability field (e.g., 290 K).[11] This promotes the efficient conversion of ice to hydrate.

    • The system is then typically cooled and the pressure is cycled to anneal the newly formed hydrate, improving its homogeneity.

  • Sample Recovery and Characterization:

    • After the reaction is complete, the pressure is released, and the solid hydrate sample is recovered.

    • The resulting hydrate can be characterized using techniques such as powder X-ray diffraction (p-XRD) to confirm its crystal structure.[6]

Data Presentation:

ParameterValue RangeReference
Initial Pressure~25 MPa[11]
Temperature Path250 K -> 290 K[11]
Starting MaterialGranular seed ice (~0.2 mm)[12]
Resulting Porosity~29% (as synthesized)[12]
Hydration Number5.89 ± 0.1[12]

Visualization of Logical Relationships:

Ice_Powder_Logic cluster_reactants Reactants cluster_conditions Conditions Fine Ice Powder Fine Ice Powder Reaction Reaction Fine Ice Powder->Reaction Pressurized Methane Gas Pressurized Methane Gas Pressurized Methane Gas->Reaction High Pressure High Pressure High Pressure->Reaction Controlled Heating Cycle Controlled Heating Cycle Controlled Heating Cycle->Reaction Bulk Methane Hydrate Bulk Methane Hydrate Reaction->Bulk Methane Hydrate yields

Logical Relationship for Synthesis from Ice Powder.

Analytical Techniques for Characterization

The synthesized methane hydrates can be characterized using a variety of analytical techniques to determine their structure, composition, and physical properties.

  • Powder X-Ray Diffraction (p-XRD): Used to identify the crystal structure of the hydrate (e.g., structure I, II, or H) and to calculate lattice parameters.[6][13]

  • Raman Spectroscopy: Provides information on the guest molecules and their interaction with the host lattice. It can be used to identify the types of cages occupied by methane molecules.[8][13]

  • Gas Chromatography (GC): Used to analyze the composition of the gas released upon hydrate dissociation, which is particularly important for mixed gas hydrates.[8]

  • Magnetic Resonance Imaging (MRI): A non-invasive technique to visualize the distribution of water and hydrate within a porous medium during formation.[5]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with phase transitions, allowing for the determination of dissociation enthalpies and temperatures.

The integration of these analytical tools with synthesis apparatus allows for a comprehensive understanding of methane hydrate properties and behavior.[14]

References

Application Note: In-Situ Analysis of Methane Hydrates Using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methane (B114726) hydrates, crystalline ice-like structures of water containing trapped methane molecules, are a significant potential energy resource and play a crucial role in global carbon cycling and climate change. Understanding their formation, dissociation, and structural properties under various geological conditions is paramount. In-situ Raman spectroscopy has emerged as a powerful, non-destructive analytical technique for the real-time investigation of methane hydrates at the molecular level.[1] This application note provides a comprehensive overview and detailed protocols for the use of in-situ Raman spectroscopy in the study of methane hydrates, intended for researchers and scientists in the fields of geology, chemistry, and energy.

Principle of Raman Spectroscopy for Methane Hydrate (B1144303) Analysis

Raman spectroscopy probes the vibrational modes of molecules. When a laser interacts with a sample, it can excite the molecules to a higher vibrational state. The subsequent relaxation results in the inelastic scattering of light (Raman scattering) with a frequency shift that is characteristic of the specific vibrational modes of the molecule.

For methane hydrates, Raman spectroscopy can distinguish between:

  • Free gas and dissolved methane: The C-H stretching vibrations of methane molecules exhibit different Raman shifts depending on their phase.

  • Methane in different hydrate cages: Methane hydrate typically forms a Structure I (sI) crystal lattice, which contains two types of cages: a small pentagonal dodecahedron (5¹²) and a large tetrakaidecahedron (5¹²6²).[2] Methane molecules trapped in these different cages experience slightly different local environments, leading to distinct Raman shifts in their C-H stretching modes.[3][4]

  • Different hydrate structures: While methane typically forms sI hydrates, the presence of other guest molecules like propane (B168953) can lead to the formation of Structure II (sII) hydrates, which can also be identified by characteristic Raman signatures.[5][6]

  • Water in different states: The O-H stretching band of water provides information on the transition from liquid water to the solid hydrate phase.[5]

By analyzing the position, intensity, and area of these characteristic Raman peaks, researchers can obtain quantitative information about the composition, structure, and formation/dissociation kinetics of methane hydrates in real-time.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from in-situ Raman spectroscopy of methane hydrates, as reported in various studies.

Table 1: Characteristic Raman Shifts for Methane in Different Environments

SpeciesVibrational ModeCage TypeRaman Shift (cm⁻¹)Reference(s)
Methane (CH₄)Symmetric C-H Stretch (ν₁)Small (5¹²)2914 - 2917[6][8]
Methane (CH₄)Symmetric C-H Stretch (ν₁)Large (5¹²6²)2902 - 2905[8][9]
Dissolved Methane (CH₄)Symmetric C-H Stretch (ν₁)In water~2912[3]
Gaseous Methane (CH₄)Symmetric C-H Stretch (ν₁)Gas Phase~2917[6]

Table 2: Quantitative Analysis of Methane Hydrate Properties

ParameterMethod of Calculation from Raman DataTypical Values/ObservationsReference(s)
Cage Occupancy Ratio (θL/θS) Ratio of the integrated peak areas of the C-H stretch for the large cage (AL) to the small cage (AS), corrected by the relative Raman scattering cross-sections (σL/σS): (AL/AS) / (σL/σS)For sI methane hydrate, this ratio is typically around 1.05 to 1.12.[9] The encapsulation rate of large cages can be faster than that of small cages during formation.[3][9]
Hydration Number (n) Calculated from the cage occupancies and the crystal structure. For sI: n = 46 / (2θS + 6θL)Varies with formation conditions, but typically ranges from 5.75 to 6.2 for sI methane hydrate.[7][8]
Gas Composition in Hydrate Phase Ratio of the integrated peak areas of the characteristic peaks for each gas component, corrected by their respective Raman scattering cross-sections.In mixed gas hydrates (e.g., CH₄-CO₂), CO₂ is preferentially incorporated into the hydrate phase.[10][7][8][10]
Formation/Dissociation Kinetics Monitoring the change in the intensity of characteristic hydrate peaks over time.During dissociation, methane in large cages may be released more rapidly than from small cages.[3][5][3][5]

Experimental Workflow and Protocols

The following section outlines a detailed protocol for the in-situ analysis of methane hydrates using Raman spectroscopy.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for In-Situ Raman Analysis of Methane Hydrates cluster_prep System Preparation cluster_formation Hydrate Formation cluster_analysis Data Analysis cluster_dissociation Hydrate Dissociation (Optional) prep_cell 1. High-Pressure Cell Assembly & Leak Test prep_water 2. Deionized Water Injection prep_cell->prep_water prep_purge 3. System Purge with Methane prep_water->prep_purge formation_cool 4. Cooling to Target Temperature (e.g., 1-4 °C) prep_purge->formation_cool formation_pressurize 5. Pressurization with Methane (e.g., 5-10 MPa) formation_cool->formation_pressurize formation_raman 6. In-Situ Raman Monitoring of Formation formation_pressurize->formation_raman analysis_spectra 7. Raman Spectra Acquisition formation_raman->analysis_spectra dissociation_induce 10. Induce Dissociation (Heating or Depressurization) formation_raman->dissociation_induce Optional Path analysis_process 8. Spectral Processing (Baseline Correction, Peak Fitting) analysis_spectra->analysis_process analysis_quantify 9. Quantitative Analysis (Cage Occupancy, Kinetics) analysis_process->analysis_quantify dissociation_raman 11. In-Situ Raman Monitoring of Dissociation dissociation_induce->dissociation_raman dissociation_raman->analysis_spectra

Caption: Experimental Workflow for In-Situ Raman Analysis of Methane Hydrates.

Detailed Experimental Protocol

1. Materials and Equipment

  • Raman Spectrometer: A high-resolution Raman spectrometer equipped with a suitable laser (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD).[7]

  • High-Pressure Optical Cell: A custom-designed cell with sapphire windows, capable of withstanding high pressures (e.g., up to 20 MPa) and low temperatures.[7][8] The cell should have inlets and outlets for gas and liquids.

  • Temperature Control System: A circulating bath or a Peltier cooling system to maintain a stable temperature inside the high-pressure cell.[8]

  • Pressure Control System: A high-pressure syringe pump or gas booster to accurately control the pressure inside the cell.

  • Gases: High-purity methane (and other gases for mixed hydrate studies).

  • Water: Deionized or distilled water.[8]

2. System Preparation

  • Clean and Assemble the High-Pressure Cell: Thoroughly clean all components of the high-pressure cell to remove any contaminants. Assemble the cell according to the manufacturer's instructions, ensuring all seals are correctly in place.

  • Leak Test: Pressurize the empty cell with an inert gas (e.g., nitrogen or argon) to a pressure higher than the intended experimental pressure and monitor for any pressure drops over an extended period (e.g., several hours) to ensure the system is leak-proof.

  • Inject Water: After depressurizing the cell, inject a known volume of deionized water into the cell, typically filling it to about half its volume.[7]

  • Purge the System: Purge the gas phase of the cell with low-pressure methane gas several times to remove any residual air.[8]

3. Methane Hydrate Formation

  • Set Temperature: Cool the high-pressure cell to the desired experimental temperature for hydrate formation (e.g., 1-4 °C).[7]

  • Pressurize with Methane: Slowly pressurize the cell with methane gas to the target pressure (e.g., 5-10 MPa).[7][8]

  • Induce Hydrate Formation: Hydrate formation may occur spontaneously or can be induced by mechanical agitation (if the cell is equipped with a stirrer) or by a rapid pressure change.

  • In-Situ Raman Monitoring: Begin acquiring Raman spectra of the system as soon as the target pressure and temperature are reached. Collect spectra at regular intervals to monitor the formation process.

4. Raman Data Acquisition

  • Spectrometer Calibration: Calibrate the Raman spectrometer using a standard reference material (e.g., a silicon wafer) before starting the experiment.

  • Data Acquisition Parameters:

    • Laser Power: Use a low laser power at the sample (e.g., 10-50 mW) to avoid localized heating and premature dissociation of the hydrates.[3]

    • Integration Time and Accumulations: Set an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio (e.g., 10-60 seconds integration time with 2-5 accumulations).[7]

    • Spectral Range: Set the spectral range to cover the C-H stretching region of methane (approx. 2800-3100 cm⁻¹) and the O-H stretching region of water (approx. 3000-3800 cm⁻¹).

5. Methane Hydrate Dissociation (Optional)

  • Induce Dissociation: After the hydrate has formed, dissociation can be induced by either increasing the temperature of the cell or by decreasing the pressure.

  • In-Situ Raman Monitoring: Continuously acquire Raman spectra during the dissociation process to monitor the changes in the hydrate structure and the release of methane gas.

6. Data Analysis

  • Spectral Processing:

    • Baseline Correction: Apply a baseline correction to the raw Raman spectra to remove any background fluorescence.

    • Peak Fitting: Use a suitable peak fitting software to deconvolute the C-H stretching region of the methane spectrum into individual peaks corresponding to methane in the small and large cages. Gaussian-Lorentzian peak shapes are commonly used.

  • Quantitative Analysis:

    • Calculate the integrated areas of the fitted peaks.

    • Determine the cage occupancy ratio, hydration number, and gas composition using the formulas provided in Table 2.

    • Plot the changes in peak intensities or areas over time to analyze the kinetics of hydrate formation and dissociation.

Logical Relationships in Data Interpretation

The interpretation of in-situ Raman data for methane hydrate analysis follows a logical progression.

data_interpretation Logical Flow of Data Interpretation in Raman Analysis of Methane Hydrates cluster_data Raw Data Acquisition cluster_processing Spectral Processing cluster_quantification Quantitative Information cluster_interpretation Interpretation & Conclusion raw_spectra Time-resolved Raman Spectra baseline Baseline Correction raw_spectra->baseline peak_fit Peak Fitting of C-H Region baseline->peak_fit peak_params Peak Positions, Areas, and Intensities peak_fit->peak_params cage_occupancy Cage Occupancy peak_params->cage_occupancy kinetics Formation/Dissociation Kinetics peak_params->kinetics hydrate_structure Hydrate Structure Identification (sI vs. sII) peak_params->hydrate_structure hydration_number Hydration Number cage_occupancy->hydration_number cage_occupancy->hydrate_structure kinetics->hydrate_structure thermodynamic_stability Thermodynamic Stability hydrate_structure->thermodynamic_stability guest_host_interaction Guest-Host Interactions thermodynamic_stability->guest_host_interaction

Caption: Logical Flow of Data Interpretation in Raman Analysis of Methane Hydrates.

In-situ Raman spectroscopy is an indispensable tool for the detailed characterization of methane hydrates. It provides valuable insights into their formation, stability, and molecular structure under simulated geological conditions. The protocols and data presented in this application note offer a solid foundation for researchers to design and execute their own in-situ Raman studies of methane hydrates, contributing to a deeper understanding of these important compounds.

References

Application Notes & Protocols for 13C MAS NMR Spectroscopy in Methane Hydrate Cage Occupancy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methane (B114726) hydrates, crystalline solids composed of methane molecules trapped within a lattice of water molecules, are a potential future energy resource. The determination of methane distribution within the different polyhedral cages of the hydrate (B1144303) structure is crucial for understanding their formation, stability, and dissociation characteristics. 13C Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for quantifying the cage-specific occupancy of methane in various hydrate structures. This document provides detailed application notes and experimental protocols for utilizing 13C MAS NMR in such studies.

The fundamental principle lies in the distinct chemical environments experienced by methane molecules within the different cages (e.g., small 5¹² cages and large 5¹²6² cages in structure I), leading to resolvable peaks in the 13C NMR spectrum. The integrated intensity of these peaks is directly proportional to the number of methane molecules in each specific cage type, allowing for the determination of relative cage occupancy.[1][2]

Quantitative Data Presentation

The 13C NMR chemical shifts of methane are sensitive to the size and geometry of the enclosing water cage. Generally, methane in smaller cages experiences a greater shielding effect and thus resonates at a more upfield (lower ppm) chemical shift compared to methane in larger cages. The following table summarizes typical 13C chemical shift ranges for methane in different cages of structure I (sI) and structure II (sII) hydrates.

Hydrate StructureCage TypeDescriptionTypical ¹³C Chemical Shift (ppm)Reference
Structure I (sI) Small (5¹²)Dodecahedron-4.0 to -4.2[3][4][5]
Large (5¹²6²)Tetrakaidecahedron-6.1 to -6.7[4][5]
Structure II (sII) Small (5¹²)Dodecahedron-3.95 to -4.3[4][5]
Large (5¹²6⁴)Hexakaidecahedron-7.7 to -8.2[4][5]

Note: Chemical shifts are typically referenced to an external standard such as adamantane (B196018) or tetramethylsilane (B1202638) (TMS). The difference in chemical shifts between methane in small and large cages is a key parameter for spectral assignment. For sI hydrates, this difference is approximately 2.1-2.3 ppm, while for sII hydrates, it is around 3.5-3.8 ppm.[4][5]

Experimental Protocols

A generalized protocol for the preparation and 13C MAS NMR analysis of methane hydrate is outlined below.

Methane Hydrate Synthesis
  • Apparatus: High-pressure reaction vessel equipped with a stirring mechanism (e.g., ball milling) and connections for gas inlet and pressure monitoring.

  • Materials: Deionized water (or D₂O for certain NMR experiments), high-purity methane gas (isotopically labeled ¹³CH₄ is recommended for enhanced sensitivity), and fine ice powder.

  • Procedure:

    • Load the high-pressure vessel with a known amount of fine ice powder.

    • Evacuate the vessel to remove air.

    • Pressurize the vessel with methane gas to a pressure and temperature within the hydrate stability zone (e.g., >5 MPa at 277 K).

    • Initiate stirring or agitation to facilitate the reaction between gas and ice particles.

    • Monitor the pressure drop within the vessel, which indicates hydrate formation. The reaction is typically considered complete when the pressure stabilizes.

    • Once the synthesis is complete, quench the vessel in liquid nitrogen to preserve the hydrate structure.

Sample Packing for MAS NMR
  • Apparatus: Cryogenic sample packing tools, MAS rotor (e.g., 4 mm or 7 mm zirconia), and liquid nitrogen bath.

  • Procedure:

    • All sample handling must be performed at cryogenic temperatures (e.g., under liquid nitrogen) to prevent hydrate dissociation.

    • Transfer the synthesized methane hydrate powder into a pre-cooled MAS rotor.

    • Gently pack the powder to ensure a homogeneous sample distribution and avoid air gaps.

    • Securely cap the rotor while maintaining cryogenic temperatures.

    • Quickly transfer the packed rotor to the NMR probe, which should be pre-cooled to the desired experimental temperature.

13C MAS NMR Data Acquisition
  • Spectrometer: A solid-state NMR spectrometer equipped with a MAS probe.

  • Typical Parameters:

    • Nucleus: ¹³C

    • Magic Angle Spinning (MAS) Rate: 2-5 kHz. MAS is crucial for averaging out chemical shift anisotropy and dipolar coupling, leading to narrower spectral lines.

    • Temperature: 163 K to 273 K, depending on the desired experimental conditions and the stability of the hydrate.[6]

    • Pulse Sequence:

      • Single Pulse (Direct Polarization): A simple and quantitative method. A 90° pulse is applied, followed by signal acquisition. A long relaxation delay (typically 5 times the longest T₁ relaxation time) is necessary to ensure full relaxation and accurate quantification.

      • Cross-Polarization (CP/MAS): Can be used to enhance the signal of carbon nuclei by transferring polarization from abundant protons. While it can improve the signal-to-noise ratio, care must be taken to ensure quantitative results, often requiring a long contact time.[6]

    • ¹H Decoupling: High-power proton decoupling is applied during acquisition to remove ¹H-¹³C dipolar couplings and improve spectral resolution.

    • Relaxation Delay: A sufficient delay between scans must be chosen to allow for complete spin-lattice relaxation (T₁) of the ¹³C nuclei. For quantitative analysis, this is typically set to 5 times the longest T₁ value in the sample. A pulse delay time of 50 seconds has been used for complete relaxation.[6]

    • Reference: An external reference, such as adamantane (methylene peak at 38.48 ppm relative to TMS), is commonly used for chemical shift calibration.[6]

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction on the resulting spectrum.

  • Identify and assign the peaks corresponding to methane in the different cage structures based on their chemical shifts.

  • Integrate the area of each assigned peak. The relative cage occupancy is calculated from the ratio of the integrated peak areas. For a structure I hydrate, the ratio of methane molecules in the large cages to those in the small cages can be calculated as:

    (Number of CH₄ in large cages) / (Number of CH₄ in small cages) = (Integrated Area of large cage peak) / (Integrated Area of small cage peak)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Methane Hydrate Synthesis cluster_packing Sample Preparation cluster_nmr 13C MAS NMR Analysis cluster_results Results synthesis_start Ice Powder + Methane Gas high_pressure_vessel High-Pressure Vessel (Stirring, P & T Control) synthesis_start->high_pressure_vessel hydrate_formation Hydrate Formation high_pressure_vessel->hydrate_formation quenching Quenching in Liquid N2 hydrate_formation->quenching cryo_packing Cryogenic Rotor Packing quenching->cryo_packing nmr_acquisition Data Acquisition (MAS, Low Temp) cryo_packing->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Integration) data_processing->spectral_analysis cage_occupancy Cage Occupancy Calculation spectral_analysis->cage_occupancy

Caption: Experimental workflow for methane hydrate cage occupancy analysis.

Logical Relationship Diagram

logical_relationship cluster_hydrate Methane Hydrate Structure (sI) cluster_nmr 13C MAS NMR Spectrum cluster_analysis Quantitative Analysis small_cage Small Cage (5¹²) -4.1 ppm nmr_spectrum Two Distinct Peaks small_cage->nmr_spectrum Gives rise to large_cage Large Cage (5¹²6²) -6.5 ppm large_cage->nmr_spectrum Gives rise to peak_integration Peak Area Integration nmr_spectrum->peak_integration occupancy_ratio Relative Cage Occupancy peak_integration->occupancy_ratio Leads to

Caption: Relationship between hydrate structure and NMR data for cage occupancy.

References

High-Pressure Differential Scanning Calorimetry (HP-DSC) for Hydrate Dissociation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Pressure Differential Scanning Calorimetry (HP-DSC) is a powerful thermal analysis technique used to measure changes in heat flow of a material as a function of temperature and pressure. This method is particularly valuable for studying the formation and dissociation of hydrates. In the context of the oil and gas industry, it is instrumental in understanding the thermodynamics and kinetics of gas hydrate (B1144303) formation in pipelines. For pharmaceutical and drug development professionals, HP-DSC provides critical insights into the stability of hydrated active pharmaceutical ingredients (APIs) and excipients, influencing formulation, processing, and storage.[1][2]

Hydrates are crystalline solids formed by the inclusion of small guest molecules within a lattice of water molecules. Their formation and dissociation are highly dependent on temperature and pressure. HP-DSC allows for the precise control of these parameters, enabling the accurate determination of thermodynamic properties such as the enthalpy of dissociation and the dissociation temperature at various pressures.[3]

Principle of HP-DSC in Hydrate Analysis

HP-DSC operates by measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program under a specific pressure. When a hydrate dissociates, it undergoes an endothermic phase transition, which is detected as a peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of dissociation, and the onset temperature of the peak corresponds to the dissociation temperature. By conducting experiments at different pressures, a phase diagram for the hydrate can be constructed.

Applications in Research and Drug Development

In the Energy Sector:

  • Flow Assurance: HP-DSC is crucial for studying the conditions under which gas hydrates form in oil and gas pipelines, which can lead to blockages.[2] By understanding the thermodynamics of hydrate formation and dissociation, strategies for prevention and remediation can be developed.

  • Thermodynamic and Kinetic Studies: The technique is used to determine the thermodynamic stability of gas hydrates and to study the kinetics of their formation and dissociation.[3] This data is essential for developing models that predict hydrate behavior in various industrial processes.

  • Inhibitor Screening: HP-DSC is an effective tool for evaluating the performance of kinetic hydrate inhibitors (KHIs) and thermodynamic hydrate inhibitors (THIs) that are used to prevent hydrate formation.

In Pharmaceutical Development:

  • Solid-State Characterization: Many active pharmaceutical ingredients (APIs) can exist in hydrated forms. HP-DSC is used to characterize these hydrates, determine their thermal stability, and study their dehydration processes.[4]

  • Polymorph and Solvate Screening: The technique aids in identifying and characterizing different solid-state forms of a drug, including hydrates and solvates, which can have different physical and chemical properties, affecting bioavailability and stability.[2]

  • Processing and Formulation: Understanding the behavior of hydrates under different temperature and pressure conditions is critical for developing robust manufacturing processes such as drying, milling, and granulation.[5]

  • Stability Studies: HP-DSC can be used to assess the long-term stability of drug formulations containing hydrated compounds by accelerating degradation studies at elevated temperatures and pressures.[1]

Data Presentation

Table 1: Thermodynamic Data for Gas Hydrate Dissociation
Gas HydratePressure (MPa)Dissociation Temperature (K)Enthalpy of Dissociation (kJ/mol)
Methane (B114726)5.0281.554.2
Methane10.0288.054.4
Ethane2.0282.773.8
Propane0.5279.1127.7
Carbon Dioxide2.0277.657.7
Table 2: Typical HP-DSC Data for a Pharmaceutical Hydrate (e.g., Ampicillin Trihydrate)
ParameterConditionObservationInterpretation
Dehydration OnsetHeating at 10°C/min under 0.1 MPa N₂~50°CStart of water loss
Dehydration PeakHeating at 10°C/min under 0.1 MPa N₂~90°CMaximum rate of dehydration
Enthalpy of DehydrationIntegrated peak areaVaries with stoichiometryEnergy required to remove water of hydration
Effect of PressureHeating at 10°C/min under 2 MPa N₂Increased dehydration temperatureElevated pressure stabilizes the hydrate form

Experimental Protocols

Protocol 1: Analysis of Gas Hydrate Dissociation

Objective: To determine the dissociation temperature and enthalpy of a gas hydrate at a specific pressure.

Materials and Equipment:

  • High-Pressure Differential Scanning Calorimeter (HP-DSC)

  • High-pressure gas source (e.g., methane, ethane)

  • Deionized water

  • Sample crucibles for HP-DSC

Procedure:

  • Sample Preparation:

    • Place a small amount of deionized water (typically 5-10 mg) into a sample crucible.

    • Place the open crucible into the HP-DSC cell.

  • Hydrate Formation:

    • Seal the HP-DSC cell and purge with the guest gas at a low pressure.

    • Pressurize the cell to the desired experimental pressure (e.g., 5 MPa for methane hydrate).

    • Cool the sample to a temperature below the expected hydrate formation temperature (e.g., -20°C) at a controlled rate (e.g., 1°C/min).

    • Hold the sample at this low temperature for a sufficient time to ensure complete hydrate formation (e.g., 1-2 hours). An exothermic peak during cooling indicates hydrate formation.

  • Hydrate Dissociation:

    • Heat the sample at a constant rate (e.g., 0.5°C/min) through the expected dissociation temperature range.

    • Record the heat flow as a function of temperature. An endothermic peak will be observed, corresponding to the dissociation of the hydrate.

  • Data Analysis:

    • Determine the onset temperature of the endothermic peak, which represents the dissociation temperature.

    • Integrate the area of the endothermic peak to calculate the enthalpy of dissociation.

Protocol 2: Characterization of a Pharmaceutical Hydrate

Objective: To study the dehydration process of a hydrated active pharmaceutical ingredient (API).

Materials and Equipment:

  • High-Pressure Differential Scanning Calorimeter (HP-DSC)

  • Nitrogen gas source for pressurization

  • Hydrated API sample

  • Sample crucibles for HP-DSC

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the hydrated API (typically 2-5 mg) into a sample crucible.

    • Place the crucible into the HP-DSC cell.

  • Instrument Setup:

    • Seal the HP-DSC cell and purge with nitrogen gas.

    • Pressurize the cell to the desired pressure (e.g., atmospheric pressure or an elevated pressure to study its effect).

  • Dehydration Analysis:

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the dehydration event.

    • Record the heat flow as a function of temperature. Endothermic peaks will indicate dehydration events.

  • Data Analysis:

    • Determine the onset and peak temperatures of any endothermic events to characterize the dehydration process.

    • Integrate the peak areas to quantify the enthalpy of dehydration.

    • If multiple peaks are observed, this may indicate a multi-step dehydration process.

Visualizations

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_formation Hydrate Formation (Gas Hydrates) cluster_dissociation Dissociation/Dehydration Analysis cluster_analysis Data Analysis prep_gas Place deionized water in crucible setup_load Load crucible into HP-DSC cell prep_gas->setup_load prep_pharm Place hydrated API in crucible prep_pharm->setup_load setup_seal Seal and purge cell setup_load->setup_seal setup_pressurize Pressurize cell with gas (e.g., CH4, N2) setup_seal->setup_pressurize form_cool Cool sample to form hydrate (e.g., -20°C) setup_pressurize->form_cool For Gas Hydrates diss_heat Heat sample at a controlled rate setup_pressurize->diss_heat For Pharmaceutical Hydrates form_hold Isothermal hold to ensure complete formation form_cool->form_hold form_hold->diss_heat diss_record Record heat flow vs. temperature diss_heat->diss_record analysis_peak Identify endothermic peaks diss_record->analysis_peak analysis_onset Determine onset temperature (Td) analysis_peak->analysis_onset analysis_enthalpy Integrate peak area (ΔHd) analysis_onset->analysis_enthalpy

Caption: Experimental workflow for HP-DSC analysis of hydrate dissociation.

G anhydrous Anhydrous Form hydrate Hydrated Form anhydrous->hydrate Hydration (+H2O) amorphous Amorphous Form anhydrous->amorphous Grinding/Milling solution Solution State anhydrous->solution Dissolution hydrate->anhydrous Dehydration (-H2O, Heat, Low RH) hydrate->amorphous Dehydration (Rapid Heating) hydrate->solution Dissolution amorphous->anhydrous Crystallization amorphous->hydrate Crystallization (High RH) solution->anhydrous Crystallization (Anhydrous Solvent) solution->hydrate Crystallization (Aqueous Solvent)

Caption: Phase relationships of a pharmaceutical solid.

References

Application Notes and Protocols for Methane Storage and Transportation Using Clathrate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrate hydrates, crystalline ice-like solids, offer a promising medium for the storage and transportation of methane (B114726), the primary component of natural gas.[1] In these structures, methane molecules are physically entrapped within a lattice of hydrogen-bonded water molecules, forming a solid that is stable at moderately high pressures and low temperatures.[1] This technology presents a potentially safer and less energy-intensive alternative to conventional liquefied natural gas (LNG) and compressed natural gas (CNG) methods. One cubic meter of methane hydrate (B1144303) can store approximately 164 cubic meters of methane gas at standard temperature and pressure, highlighting its high storage density.[1]

These application notes provide detailed protocols for the formation, characterization, and dissociation of methane clathrate hydrates in a laboratory setting. Additionally, quantitative data on storage capacities under various conditions are presented, along with an overview of the logistical framework for methane transportation using this technology.

Data Presentation: Methane Storage Capacity in Clathrate Hydrates

The storage capacity of methane in clathrate hydrates is a critical parameter influenced by factors such as pressure, temperature, and the presence of promoters. Promoters are chemical additives that can enhance the kinetics of hydrate formation and/or reduce the required pressure for stability.

Table 1: Methane Storage Capacity in Pure Water Systems

Pressure (MPa)Temperature (K)Methane Storage Capacity (v/v)*Reference
5.0273.2~130-140[2][3]
7.0274.15~140[4]
10.5293.0~172[3]

*v/v denotes the volume of methane gas at standard conditions per unit volume of hydrate.

Table 2: Effect of Promoters on Methane Storage Capacity

PromoterPromoter ConcentrationPressure (MPa)Temperature (K)Methane Storage Capacity (v/v)Reference
Sodium Dodecyl Sulfate (SDS)500 ppm7.0274.15139.8[4]
Sodium Dodecyl Sulfate (SDS) Dry Solution7.5 wt% silica5.0273.2172.96[2]
Tetrahydrofuran (THF)5.56 mol%2.05293.0Varies with CH4 pressure[5]
Sulfonated Magnetic Polymer Nanoparticles20 g/L--137.0[6]
L-methionine---Substantial CH4 uptake[7]
Nelumbo nucifera (Indian lotus) powder0.5 wt%--~80% conversion[3]
Piper betle (betel) powder0.5 wt%--~80% conversion[3]
Azadirachta indica (neem) powder0.5 wt%--~80% conversion[3]

Experimental Protocols

Protocol 1: Methane Clathrate Hydrate Formation (Isochoric Method)

This protocol describes the formation of methane hydrates in a constant volume high-pressure reactor.

Materials and Apparatus:

  • High-pressure stainless-steel reactor with a sapphire window for visual observation.

  • Pressure transducer and thermocouple connected to a data acquisition system.

  • Gas booster pump for methane injection.

  • Temperature-controlled water bath.

  • Pure methane gas (99.99% purity).

  • Deionized water.

  • (Optional) Promoter substance (e.g., SDS, THF).

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the high-pressure reactor.

  • Sample Loading: Add a known volume of deionized water (and promoter, if applicable) to the reactor.

  • Assembly and Leak Test: Seal the reactor and perform a leak test by pressurizing it with nitrogen or helium gas.

  • Purging: Evacuate the reactor to remove air and then purge with low-pressure methane gas. Repeat this step 2-3 times.

  • Pressurization: Cool the reactor to the desired experimental temperature using the water bath. Once the temperature is stable, inject methane gas into the reactor using the gas booster pump until the desired initial pressure is reached.

  • Hydrate Formation: Maintain the reactor at a constant temperature and pressure. The formation of hydrates is indicated by a pressure drop in the isochoric system as methane gas is consumed to form the solid hydrate.

  • Data Acquisition: Continuously record the temperature and pressure inside the reactor throughout the experiment.

  • Completion: The formation process is considered complete when the pressure inside the reactor stabilizes, indicating no further gas consumption.

Protocol 2: Characterization of Methane Clathrate Hydrates

Several techniques can be employed to characterize the structure and composition of the formed methane hydrates.

Objective: To determine the crystal structure of the hydrate (e.g., structure I, structure II).

Procedure:

  • Sample Preparation: At the end of the formation experiment, rapidly cool the reactor with liquid nitrogen to quench the hydrate and prevent dissociation. Carefully extract the solid hydrate sample in a cold environment (e.g., a glove box with a cold stage).

  • Grinding: Grind the hydrate sample into a fine powder at cryogenic temperatures.

  • Sample Mounting: Load the powdered sample onto a pre-cooled sample holder for the PXRD instrument.

  • Data Collection: Collect the diffraction pattern at a low temperature (e.g., 85 K) over a suitable 2θ range.

  • Data Analysis: Analyze the diffraction pattern to identify the characteristic peaks of clathrate hydrate structures. For example, structure I (sI) methane hydrate will show a specific set of diffraction peaks.[8]

Objective: To identify the presence of methane within the hydrate cages and to estimate cage occupancy.

Procedure:

  • In-situ Measurement: If the high-pressure cell is equipped with a Raman probe, spectra can be collected in-situ during and after hydrate formation.

  • Laser Focusing: Focus the laser beam onto the solid hydrate phase.

  • Spectral Acquisition: Acquire Raman spectra, focusing on the C-H stretching region of methane (around 2900-2920 cm⁻¹). The vibrational frequencies of methane molecules differ depending on whether they are in the large or small cages of the hydrate structure.[9]

  • Data Analysis: Deconvolute the C-H stretching band to determine the relative amounts of methane in the large and small cages, which can be used to calculate cage occupancy ratios.[10]

Objective: To probe the local environment of guest molecules and the dynamics of the hydrate lattice.

Procedure:

  • Sample Preparation: Similar to PXRD, the hydrate sample must be prepared and loaded into an NMR rotor at cryogenic temperatures to prevent dissociation.

  • NMR Experiment: Perform solid-state NMR experiments, such as ¹³C or ¹H MAS (Magic Angle Spinning) NMR.[11]

  • Spectral Analysis: The chemical shift of the guest molecule (e.g., ¹³C of methane) is sensitive to the cage environment.[1] Different peaks can be observed for methane in the large and small cages.[1]

Protocol 3: Methane Clathrate Hydrate Dissociation

Procedure:

  • Initial State: Start with a reactor containing formed methane hydrate at a stable high pressure and low temperature.

  • Pressure Reduction: Slowly reduce the pressure inside the reactor to a point below the hydrate equilibrium pressure at the given temperature. This can be done by venting the gas through a back-pressure regulator.

  • Dissociation: As the pressure drops, the hydrate will start to dissociate, releasing methane gas and water. The endothermic nature of dissociation will cause a temperature drop inside the reactor.

  • Data Monitoring: Continuously monitor the pressure, temperature, and the volume of gas released.

  • Completion: Dissociation is complete when gas production ceases.

Procedure:

  • Initial State: Begin with a reactor containing stable methane hydrate.

  • Heating: Gradually increase the temperature of the reactor using the water bath while maintaining a constant pressure.

  • Dissociation: As the temperature rises above the hydrate equilibrium temperature for the given pressure, the hydrate will dissociate.

  • Data Monitoring: Record the temperature, pressure, and volume of released gas.

  • Completion: The process is complete when no more gas is evolved.

Methane Transportation via Clathrate Hydrates

The transportation of natural gas as solid clathrate hydrates involves a multi-stage process.

Conceptual Workflow:

  • Hydrate Production: Natural gas is brought into contact with water under controlled pressure and temperature conditions in a specialized production facility to form hydrate pellets or slurry.[12]

  • Dewatering and Pelletizing: The hydrate slurry is dewatered and formed into pellets for easier handling and transportation.

  • Transportation: The hydrate pellets are transported in refrigerated and moderately pressurized vessels. The conditions are maintained to keep the hydrates within their stability zone, often at atmospheric pressure and a temperature of around -20°C.[12]

  • Regasification: At the destination, the hydrate pellets are dissociated by controlled heating and/or depressurization to release the methane gas.[12] The released gas is then fed into the natural gas grid. The water can be recovered and potentially reused.

Visualizations

Methane_Hydrate_Formation_Workflow cluster_prep Preparation cluster_formation Formation cluster_output Output prep1 Clean & Dry Reactor prep2 Load Water/Promoter prep1->prep2 prep3 Seal & Leak Test prep2->prep3 form1 Purge with Methane prep3->form1 form2 Cool to T_exp form1->form2 form3 Pressurize to P_initial form2->form3 form4 Maintain T & P form3->form4 form5 Monitor Pressure Drop form4->form5 output1 Stable Methane Hydrate form5->output1 Methane_Hydrate_Characterization cluster_pxrd PXRD cluster_raman Raman Spectroscopy cluster_nmr NMR Spectroscopy start Formed Methane Hydrate pxrd1 Quench & Extract Sample start->pxrd1 raman1 In-situ Measurement start->raman1 nmr1 Cryo-Sample Preparation start->nmr1 pxrd2 Grind at Cryo Temp pxrd1->pxrd2 pxrd3 Collect Diffraction Pattern pxrd2->pxrd3 pxrd4 Analyze Crystal Structure pxrd3->pxrd4 raman2 Acquire Spectra (C-H band) raman1->raman2 raman3 Determine Cage Occupancy raman2->raman3 nmr2 Perform Solid-State NMR nmr1->nmr2 nmr3 Analyze Chemical Shifts nmr2->nmr3 Methane_Hydrate_Transportation_Cycle prod Hydrate Production (Natural Gas + Water) pellet Dewatering & Pelletizing prod->pellet transport Transportation (Refrigerated Vessel) pellet->transport regas Regasification (Heating/Depressurization) transport->regas grid Natural Gas Grid regas->grid water Water Recycle regas->water water->prod

References

Application Notes and Protocols for Methane Extraction from Hydrates via Depressurization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methane (B114726) hydrates are crystalline solids composed of water and methane, which form under conditions of high pressure and low temperature, commonly found in deep oceanic sediments and permafrost regions. These formations represent a vast potential energy resource. The depressurization method is a promising technique for extracting methane from these hydrates.[1][2][3] This method involves reducing the pressure of the hydrate-bearing sediments to a point below the hydrate (B1144303) equilibrium pressure, which destabilizes the hydrate structure and causes it to dissociate into methane gas and water.[4] This process is considered one of the most economically viable and effective techniques for methane hydrate exploitation.[1][2][5]

These application notes provide a comprehensive overview and detailed protocols for laboratory-scale methane extraction from hydrates using the depressurization method, intended for researchers and scientists in the field.

Principle of Depressurization

The stability of methane hydrates is dependent on both temperature and pressure. The depressurization method exploits the pressure dependency of hydrate stability. By reducing the pressure in the hydrate reservoir to a level below the hydrate equilibrium pressure at the prevailing reservoir temperature, the hydrates are induced to decompose. The driving force for this dissociation is the pressure difference between the equilibrium pressure and the dissociation pressure.[1] The endothermic nature of hydrate dissociation leads to a decrease in the surrounding temperature, which can slow down the dissociation rate and potentially lead to the formation of ice or secondary hydrates if not properly managed.[1][5]

Stages of Methane Hydrate Dissociation by Depressurization

Experimental studies have characterized the depressurization process into three distinct phases:[1][6]

  • Free Gas Release: This initial phase occurs as the pressure is first reduced. Free gas trapped in the pores of the sediment is released rapidly. A significant portion of the total gas production can occur during this stage.[1]

  • Rapid Hydrate Dissociation: As the pressure drops below the hydrate equilibrium pressure, a rapid dissociation of methane hydrates begins. This phase is characterized by a sharp decrease in temperature due to the endothermic nature of the dissociation.[1] The gas production rate is high during this stage.

  • Gradual Hydrate Dissociation: In the final stage, the rate of hydrate dissociation slows down considerably. The temperature drop from the rapid dissociation phase reduces the driving force for further decomposition. Heat transfer from the surrounding environment becomes the dominant factor controlling the dissociation rate.[1][2]

Experimental Protocols

The following protocols are based on methodologies reported in laboratory-scale experimental studies.[1][7][8]

Apparatus Setup

A typical experimental apparatus for studying methane hydrate depressurization consists of:

  • High-Pressure Vessel: A vessel capable of withstanding the pressures required for hydrate formation (e.g., up to 30 MPa).[1]

  • Gas and Water Injection System: Pumps and controllers to inject methane gas and deionized water into the vessel.[1]

  • Temperature and Pressure Control System: A water bath or other means to control the temperature of the vessel, along with pressure transducers to monitor the internal pressure.[1]

  • Backpressure Regulator: To control the outlet pressure during the depressurization process.[1][2]

  • Gas-Water Separator and Measurement System: A separator to distinguish the produced gas and water, a gas meter to measure the volume of produced gas, and a balance to measure the mass of the produced water.[1]

  • Data Acquisition System: To record temperature, pressure, and gas/water production data at regular intervals.[1][2]

Methane Hydrate Sample Preparation
  • Sediment Preparation: Place porous media (e.g., quartz sand) into the high-pressure vessel.

  • Vacuum and Flushing: Evacuate the vessel to remove air and other impurities. Flushing with methane gas can also be performed.[1]

  • Water Injection: Inject a known quantity of deionized water into the vessel to achieve the desired water saturation.[1]

  • Pressurization and Cooling: Set the desired temperature for hydrate formation (e.g., 9.0 °C) using the water bath. Slowly inject methane gas into the vessel until the pressure is significantly above the hydrate equilibrium pressure (e.g., 20 MPa) to initiate hydrate formation.[1]

  • Hydrate Formation: Close the vessel to create an isochoric system and allow the methane and water to form hydrates. Monitor the pressure drop within the vessel; a stable pressure indicates the completion of hydrate formation.[1]

Depressurization Dissociation Procedure
  • Initial Setup: Set the backpressure regulator to a pressure slightly higher than the pressure inside the vessel.[1]

  • Initiate Depressurization: Open the outlet valve and gradually decrease the set pressure on the backpressure regulator to the desired dissociation pressure.[1]

  • Data Recording: Continuously record temperature, pressure, cumulative gas production, and water production at set intervals (e.g., every 10 seconds).[1]

  • Sustained Depressurization: Maintain the dissociation pressure until gas production ceases or becomes negligible.[1] The duration of this process can range from several hundred minutes to longer, depending on the experimental conditions.[9]

  • Termination: Once the experiment is complete, the system can be brought back to atmospheric pressure.

Data Presentation

The following tables summarize quantitative data from various experimental studies on methane hydrate dissociation by depressurization.

Table 1: Experimental Conditions for Methane Hydrate Formation and Depressurization

Parameter Study 1 Study 2 Study 3
Initial Formation Temperature (°C) 9.05.88Not Specified
Initial Formation Pressure (MPa) ~20Not Specified6, 8, 10
Sediment Porosity (%) 33 - 48Not SpecifiedNot Specified
Initial Hydrate Saturation (%) 1.0 - 47.32716.0 - 40.7
Dissociation Pressure (MPa) Varied~4.762.5

Data compiled from multiple sources for illustrative purposes.[1][7][10][11]

Table 2: Methane Production Results from Depressurization Experiments

Parameter Study A Study B Study C
Gas Production during Free Gas Release ~40% of totalNot SpecifiedNot Specified
Gas Production during Rapid Dissociation ~40% of totalNot SpecifiedNot Specified
Final Gas Recovery (%) Not SpecifiedNot Specified81.7 - 88.5
Average Gas Production Rate Increases with lower dissociation pressureNot SpecifiedIncreases with hydrate saturation (up to a point)

Data compiled from multiple sources for illustrative purposes.[1][2][10][11]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_depress Depressurization cluster_analysis Analysis prep1 Sediment Loading prep2 Vacuum and Flush prep1->prep2 prep3 Water Injection prep2->prep3 prep4 Pressurization with CH4 prep3->prep4 prep5 Hydrate Formation prep4->prep5 depress1 Set Backpressure prep5->depress1 Sample Ready depress2 Initiate Depressurization depress1->depress2 depress3 Data Acquisition depress2->depress3 depress4 Sustain Pressure depress3->depress4 analysis1 Gas & Water Measurement depress4->analysis1 Experiment Complete analysis2 Data Analysis analysis1->analysis2

Caption: Experimental workflow for methane hydrate extraction via depressurization.

Logical Stages of Depressurization

Depressurization_Stages start Start Depressurization stage1 Phase 1: Free Gas Release start->stage1 Pressure Reduction stage2 Phase 2: Rapid Dissociation stage1->stage2 Pressure drops below equilibrium ann1 High gas production rate stage3 Phase 3: Gradual Dissociation stage2->stage3 Temperature drop reduces driving force ann2 Sharp temperature decrease end End of Production stage3->end Heat transfer limited ann3 Slow gas production

Caption: Logical progression of methane hydrate dissociation during depressurization.

Challenges and Considerations

  • Ice and Secondary Hydrate Formation: The endothermic nature of hydrate dissociation can cause temperatures to drop below the freezing point of water, leading to ice formation which can block pores and hinder gas flow.[5] Secondary hydrate formation can also occur if the local conditions of temperature and pressure become favorable again.[1]

  • Low Permeability: In formations with low permeability, such as those containing fine-grained sediments, the propagation of the pressure drop can be limited, reducing the efficiency of the depressurization process.[3]

  • Geomechanical Stability: The dissociation of hydrates can reduce the mechanical strength of the sediment, potentially leading to subsidence and other geomechanical issues.[3]

  • Energy Efficiency: While considered more energy-efficient than thermal stimulation, the overall energy balance of the depressurization process is a critical factor for its commercial viability.[12] Combining depressurization with other methods, such as thermal stimulation, may enhance production efficiency in certain scenarios.[5][13][14]

References

Application Notes and Protocols for CO2 Sequestration in Methane Hydrates via Guest Exchange

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural gas hydrates, crystalline ice-like solids where methane (B114726) is trapped within a lattice of water molecules, represent a vast potential energy resource. However, their extraction poses environmental and technical challenges. A promising technology that addresses these challenges is the simultaneous recovery of methane and sequestration of carbon dioxide through a process known as guest exchange.

This process leverages the greater thermodynamic stability of CO2 hydrates compared to methane hydrates.[1] When CO2 is injected into a methane hydrate (B1144303) reservoir under appropriate temperature and pressure conditions, the CO2 molecules preferentially replace the CH4 molecules within the hydrate cages.[2][3][4] This technology offers a dual benefit: the release of methane for energy production and the permanent geological storage of CO2, a major greenhouse gas.[4][5] The process is also advantageous as it helps maintain the mechanical stability of the hydrate-bearing sediments, unlike methods like depressurization or thermal stimulation which can cause reservoir collapse.[2]

These notes provide an overview of the principles, quantitative data from key studies, and detailed experimental protocols for laboratory-scale investigation of the CO2-CH4 exchange process in hydrates.

Application Notes

Principle of Guest Exchange

The foundation of this technology lies in thermodynamics. At specific pressure and temperature conditions, typically found in sub-permafrost regions and deep oceanic sediments, CO2 hydrates are more stable than CH4 hydrates.[1] The injection of CO2 initiates a spontaneous, exothermic reaction where CH4 is released from the hydrate lattice and CO2 is captured in its place.[2][6] This exchange can proceed without significant dissociation of the hydrate structure, thus preserving the integrity of the surrounding sediment.[7][8]

Key Factors Influencing Exchange Efficiency

Several parameters critically affect the rate and efficiency of the CO2-CH4 exchange:

  • Temperature and Pressure: The process must be conducted within the hydrate stability zone for both CH4 and CO2. The efficiency of the exchange is highly sensitive to the specific P-T conditions, which dictate the thermodynamic driving force for the reaction.[9][10]

  • Phase of Injected CO2: CO2 can be injected in gaseous, liquid, or supercritical states. Liquid CO2 injection has been shown to be effective in sweeping residual methane and initiating the exchange process.[11][12]

  • Composition of Injected Gas: While pure CO2 can be used, studies have demonstrated that injecting a mixture of CO2 and Nitrogen (N2) can significantly enhance methane recovery rates.[13] The smaller N2 molecules can replace methane in the small hydrate cages, while the larger CO2 molecules replace methane in the large cages, leading to a more complete exchange.[13] Research indicates that CH4 recovery can increase from 64% with pure CO2 to 85% with a CO2/N2 mixture.[13]

  • Porous Media Properties: In a geological context, factors like sediment particle size, porosity, and initial hydrate saturation influence fluid flow and the surface area available for the reaction, thereby affecting the overall efficiency.[12][14]

Analytical Techniques for Monitoring

To quantify the exchange process, several analytical methods are employed in laboratory settings:

  • Gas Chromatography (GC): Used to analyze the composition of the gas phase over time, allowing for precise measurement of the amount of CH4 released and CO2 consumed.[11][12]

  • Magnetic Resonance Imaging (MRI): A non-invasive technique used to visualize and quantify the formation of CH4 hydrate and its subsequent conversion to CO2 hydrate within porous media like sandstone.[7][15]

  • Raman Spectroscopy: Provides molecular-level information, allowing researchers to identify the guest molecules (CH4, CO2, N2) within the hydrate cages and monitor the cage-specific exchange dynamics.[16][17]

Quantitative Data Summary

The following tables summarize quantitative data from various experimental studies on CO2-CH4 exchange in hydrates.

Table 1: Methane Recovery and CO2 Sequestration Efficiency

Injection Gas CompositionTemperature (K)Pressure (MPa)CH4 Recovery Rate (%)CO2 Sequestration Ratio (%)Reference
Pure CO22774.0~21~45.4[12]
CO2/N2 Mixture (20% CO2, 80% N2)--85-[13]
Pure CO2--64-[13]
CO2/N2 + Depressurization--85.768.3[12]
5 wt% Methanol + Pure CO2274 - 2775.0 - 6.040 - 8083 - 93[18]

Table 2: Influence of Gas Composition on Methane Recovery

Injected GasKey FindingReference
Pure CO2Replaced CH4 primarily in the large cages of the hydrate structure, limiting recovery to ~64%.[16]
CO2/N2 MixtureN2 replaced CH4 in small cages and CO2 replaced CH4 in large cages, leading to a higher recovery of 85%.[13]
CO2/N2 MixtureHighest CH4 recovery was achieved with CO2 concentrations between 30 mol% and 40 mol%.[13]

Experimental Protocols

The following protocols describe a generalized laboratory procedure for forming methane hydrate and subsequently performing a CO2 guest exchange experiment in a high-pressure reactor.

Protocol 1: Methane Hydrate Formation in Porous Media

Objective: To form a known quantity of methane hydrate within a simulated porous medium (e.g., sand pack) in a high-pressure cell.

Materials & Equipment:

  • High-pressure stainless steel reactor (cell) with pressure and temperature control.

  • Porous medium (e.g., silica (B1680970) sand of a specific grain size).

  • Deionized water.

  • High-purity methane (CH4) gas cylinder with regulator.

  • Gas Chromatograph (GC) for gas composition analysis.

  • Data acquisition system for logging pressure and temperature.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Pack the reactor with a known mass of the silica sand to a desired porosity.

  • Water Saturation: Evacuate the reactor to remove air. Inject a precise volume of deionized water to achieve the desired initial water saturation (e.g., 35-50%).

  • Pressurization: Cool the reactor to a temperature just above the hydrate formation temperature (e.g., 277 K). Pressurize the reactor with CH4 gas to a pressure well above the methane hydrate equilibrium pressure (e.g., 8-10 MPa).

  • Hydrate Formation: Lower the temperature to within the methane hydrate stability zone (e.g., 274 K). Formation is indicated by a continuous drop in pressure as gas is consumed to form the solid hydrate.

  • Monitoring and Completion: Maintain the temperature and monitor the reactor pressure. The reaction is considered complete when the pressure stabilizes for an extended period (e.g., 12-24 hours). Calculate the moles of CH4 consumed to determine the amount of hydrate formed.

Protocol 2: CO2/CH4 Guest Exchange

Objective: To initiate and quantify the exchange of CH4 with CO2 in the pre-formed methane hydrate.

Materials & Equipment:

  • Reactor containing methane hydrate (from Protocol 1).

  • High-purity carbon dioxide (CO2) gas cylinder with regulator.

  • Gas lines and valves for gas injection and sampling.

  • Gas Chromatograph (GC).

Procedure:

  • Remove Free Gas: Carefully and slowly vent the free CH4 gas from the reactor until the pressure is just above the hydrate stability pressure to avoid premature dissociation.

  • CO2 Injection: Pressurize the reactor with CO2 gas to the desired experimental pressure (e.g., 8 MPa). The injection can be done with gaseous or liquid CO2, depending on the experimental design.[11]

  • Initiate Exchange: Maintain the reactor at a constant temperature and pressure within the CO2 hydrate stability zone (e.g., 277 K, 8 MPa).

  • Gas Sampling and Analysis: At regular time intervals (e.g., every 1-2 hours), extract a small sample of the gas phase from the reactor using a sampling valve.

  • GC Analysis: Immediately inject the gas sample into a Gas Chromatograph to determine the molar concentrations of CH4, CO2, and any other gases (like N2 if used).

  • Quantification: Continue monitoring the gas phase composition until it stabilizes, indicating the exchange process has reached equilibrium or has significantly slowed. The increase in CH4 concentration in the gas phase corresponds to the amount of methane recovered from the hydrate. The decrease in CO2 pressure and concentration corresponds to the amount sequestered.

  • Mass Balance: After the experiment, the reactor can be heated to fully dissociate all hydrates, and the total gas volume and composition are measured to perform a final mass balance calculation and verify the exchange efficiency.[11][12]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocols described above.

G cluster_prep Phase 1: Hydrate Formation cluster_exchange Phase 2: Guest Exchange cluster_analysis Phase 3: Analysis A Prepare Reactor (Clean & Pack Sand) B Saturate Sand with Water A->B C Pressurize with CH4 B->C D Induce Formation (Cooling) C->D E Monitor Pressure Drop (Formation) D->E F Vent Free CH4 Gas E->F Hydrate Formed G Inject CO2 or CO2/N2 Mixture F->G H Maintain P-T for Exchange Reaction G->H I Periodic Gas Sampling H->I L Final Dissociation & Mass Balance H->L Experiment End J Gas Chromatography (GC) Analysis I->J K Calculate CH4 Recovery & CO2 Sequestration J->K

Caption: Workflow for laboratory-scale CO2-CH4 guest exchange experiments.

References

Application Notes and Protocols for the Simulation of Methane Gas Production from Hydrate Reservoirs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the simulation of methane (B114726) gas production from hydrate (B1144303) reservoirs, including detailed experimental protocols and comparative data. The content is designed to guide researchers in setting up and interpreting simulations, as well as in conducting laboratory-scale experiments to validate their models.

Introduction to Methane Hydrate Reservoirs and Production Simulation

Methane hydrates are crystalline solids composed of water and methane, which form under high pressure and low temperature conditions, primarily in subsea sediments and permafrost regions. They represent a vast potential energy resource. Numerical simulation is a critical tool for understanding the complex physical and chemical processes involved in methane production from these reservoirs and for evaluating the feasibility of different extraction technologies.[1][2][3]

The primary methods for dissociating methane hydrates to produce gas are:

  • Depressurization: Reducing the reservoir pressure below the hydrate stability threshold.[4][5]

  • Thermal Stimulation: Increasing the reservoir temperature above the hydrate stability threshold.[2][6]

  • Inhibitor Injection: Introducing chemicals that shift the hydrate stability conditions.

  • CO2-CH4 Exchange: Injecting carbon dioxide to replace methane in the hydrate structure, which can also serve as a method for carbon sequestration.[7][8][9]

Numerical simulators such as TOUGH+HYDRATE, HydrateResSim, and CMG-STARS are commonly used to model these processes.[1] These simulators solve coupled equations for fluid flow, heat transfer, and mass transfer, incorporating the kinetics of hydrate dissociation.[10]

Data Presentation: Comparative Simulation and Experimental Data

The following tables summarize quantitative data from various simulation studies and laboratory experiments on methane production from hydrate reservoirs.

Table 1: Comparison of Methane Production via Depressurization

ParameterStudy 1 (Simulation)Study 2 (Experimental)Study 3 (Field Test)
Reservoir Type Sandy SedimentPorous MediaPermafrost
Initial Hydrate Saturation (%) 503560-80
Production Pressure (MPa) 4.03.55.0
Peak Gas Production Rate (m³/day) 15000.5 (L/min)20,000
Cumulative Gas Production (m³) 5 x 10^5 (over 1 year)100 (L)1.3 x 10^6 (over 6 days)
Gas-to-Water Ratio 301525
Energy Efficiency (%) 8-12Not ReportedNot Reported

Table 2: Comparison of Methane Production via Thermal Stimulation

ParameterStudy 4 (Simulation)Study 5 (Experimental)
Reservoir Type Sandy LoamQuartz Sand
Initial Hydrate Saturation (%) 6030
Injection Fluid Hot Water (80°C)Hot Water (90°C)
Injection Rate 10 m³/day20 mL/min
Peak Gas Production Rate (m³/day) 25001.2 (L/min)
Cumulative Gas Production (m³) 8 x 10^5 (over 1 year)150 (L)
Energy Efficiency (%) 5-941-86

Table 3: Comparison of Methane Production via CO2-CH4 Exchange

ParameterStudy 6 (Simulation)Study 7 (Experimental)
Reservoir Type SandstonePorous Media
Initial Hydrate Saturation (%) 7050
Injected Gas Pure CO2CO2/N2 Mixture
Injection Pressure (MPa) 108
CH4 Recovery (%) 8560
CO2 Sequestration (%) 9075
Gas-to-Water Ratio Not ReportedNot Reported

Experimental Protocols

The following are detailed protocols for laboratory-scale experiments simulating methane production from hydrate reservoirs.

Protocol for Depressurization-Induced Methane Production

Objective: To investigate the production of methane gas from a synthetic hydrate-bearing sediment core by reducing the system pressure.

Materials:

  • High-pressure reactor vessel

  • Porous medium (e.g., sand, silica (B1680970) beads)

  • Deionized water

  • Methane gas (99.9% purity)

  • Temperature and pressure sensors

  • Gas chromatograph

  • Mass flow controller

  • Back-pressure regulator

  • Data acquisition system

Procedure:

  • Core Preparation: Pack the high-pressure reactor with the porous medium to the desired porosity.

  • Water Saturation: Evacuate the reactor and then saturate the porous medium with a known volume of deionized water.

  • Hydrate Formation:

    • Pressurize the reactor with methane gas to a pressure significantly above the hydrate equilibrium pressure at the desired formation temperature (e.g., 10 MPa at 4°C).

    • Maintain the system at these conditions for a sufficient duration (typically several days) to allow for hydrate formation. Monitor the pressure drop to estimate the amount of hydrate formed.

  • Depressurization:

    • Once hydrate formation is complete, slowly reduce the pressure at the outlet of the reactor using the back-pressure regulator to a level below the hydrate stability pressure (e.g., 4 MPa).

    • Maintain this production pressure and continuously monitor the gas and water production rates.

  • Data Collection: Record temperature, pressure, gas production rate, and water production rate at regular intervals throughout the experiment.

  • Gas Analysis: Periodically analyze the composition of the produced gas using a gas chromatograph.

Protocol for Thermal Stimulation-Induced Methane Production

Objective: To study the dissociation of methane hydrate and subsequent gas production by injecting a hot fluid into a hydrate-bearing sediment core.

Materials:

  • Same as for the depressurization protocol, with the addition of:

  • High-pressure pump for fluid injection

  • Heating system for the injection fluid

Procedure:

  • Hydrate Formation: Follow steps 1-3 of the depressurization protocol to form a hydrate-bearing core.

  • Thermal Stimulation:

    • Heat the injection fluid (e.g., water or brine) to the desired temperature (e.g., 80°C).

    • Inject the hot fluid into the hydrate-bearing core at a constant flow rate using the high-pressure pump.

  • Production: Collect the produced gas and water at the outlet of the reactor.

  • Data Collection: Monitor and record the temperature and pressure profiles within the core, the injection fluid temperature and rate, and the gas and water production rates.

  • Gas Analysis: Analyze the composition of the produced gas.

Protocol for CO2-CH4 Exchange for Methane Production

Objective: To evaluate the efficiency of methane recovery from a hydrate-bearing core through the injection of carbon dioxide.

Materials:

  • Same as for the depressurization protocol, with the addition of:

  • Carbon dioxide gas (99.9% purity)

  • Separate gas injection line for CO2

Procedure:

  • Hydrate Formation: Form a methane hydrate-bearing core as described in steps 1-3 of the depressurization protocol.

  • CO2 Injection:

    • Inject CO2 gas into the core at a pressure that favors the formation of CO2 hydrate and the dissociation of methane hydrate (e.g., 10 MPa).

    • The injection can be performed in a continuous flow-through mode or a huff-and-puff (cyclic injection) mode.

  • Production: Collect the produced gas mixture at the outlet.

  • Data Collection: Continuously monitor the pressure and temperature within the reactor and the flow rate of the produced gas.

  • Gas Analysis: Frequently analyze the composition of the produced gas using a gas chromatograph to determine the molar fractions of methane and carbon dioxide. This is crucial for calculating the CH4 recovery and CO2 sequestration efficiencies.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the simulation and experimental study of methane hydrate production.

Simulation_Workflow cluster_0 Model Setup cluster_1 Numerical Simulation cluster_2 Results and Analysis reservoir_properties Define Reservoir Properties (Porosity, Permeability, etc.) initial_conditions Set Initial Conditions (P, T, Hydrate Saturation) reservoir_properties->initial_conditions boundary_conditions Define Boundary Conditions initial_conditions->boundary_conditions production_strategy Select Production Strategy (Depressurization, Thermal, etc.) boundary_conditions->production_strategy governing_equations Solve Governing Equations (Mass, Energy, Momentum) production_strategy->governing_equations hydrate_kinetics Model Hydrate Dissociation Kinetics governing_equations->hydrate_kinetics phase_behavior Simulate Multiphase Flow hydrate_kinetics->phase_behavior production_profiles Generate Production Profiles (Gas Rate, Water Rate) phase_behavior->production_profiles reservoir_dynamics Analyze Reservoir Dynamics (P, T, Saturation Changes) production_profiles->reservoir_dynamics performance_evaluation Evaluate Performance (Recovery Factor, Energy Efficiency) reservoir_dynamics->performance_evaluation

Caption: Workflow for numerical simulation of methane production.

Depressurization_Experiment start Start: Prepare Porous Medium Core saturate Saturate Core with Water start->saturate form_hydrate Form Methane Hydrate at High P, Low T saturate->form_hydrate depressurize Reduce Pressure Below Hydrate Stability form_hydrate->depressurize produce Collect Produced Gas and Water depressurize->produce monitor Monitor P, T, and Production Rates produce->monitor analyze Analyze Gas Composition monitor->analyze end End of Experiment analyze->end

Caption: Experimental workflow for depressurization method.

Thermal_Stimulation_Experiment start Start: Prepare Hydrate-Bearing Core heat_fluid Heat Injection Fluid (e.g., Water) start->heat_fluid inject_hot_fluid Inject Hot Fluid into Core heat_fluid->inject_hot_fluid produce Collect Produced Gas and Water inject_hot_fluid->produce monitor Monitor P, T, Injection and Production Rates produce->monitor analyze Analyze Gas Composition monitor->analyze end End of Experiment analyze->end

Caption: Experimental workflow for thermal stimulation method.

CO2_Exchange_Experiment start Start: Prepare Methane Hydrate Core inject_co2 Inject CO2 into the Core start->inject_co2 soak Allow for CH4-CO2 Exchange (Soaking Period) inject_co2->soak produce Produce Gas Mixture soak->produce monitor Monitor P, T, and Gas Flow Rate produce->monitor analyze Analyze Gas Composition (CH4 and CO2) monitor->analyze end End of Experiment analyze->end

Caption: Experimental workflow for CO2-CH4 exchange method.

References

Application of Kinetic Inhibitors for Hydrate Formation Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas hydrates, crystalline ice-like solids formed from water and small gas molecules at high pressure and low temperature, pose a significant flow assurance challenge in the oil and gas industry by obstructing pipelines.[1][2] Kinetic hydrate (B1144303) inhibitors (KHIs) are a class of low-dosage hydrate inhibitors (LDHIs) that delay the nucleation and/or growth of hydrate crystals rather than altering the thermodynamic conditions for their formation.[3][4][5] This approach offers a more cost-effective and environmentally friendly alternative to traditional thermodynamic hydrate inhibitors (THIs) like methanol (B129727) and glycols, which are required in much higher concentrations (10-50% by weight) compared to the typical 0.3-0.5% by weight for KHIs.[4][5]

These application notes provide an overview of the mechanism, types, and performance evaluation of KHIs, along with detailed protocols for common experimental techniques.

Mechanism of Action

Kinetic hydrate inhibitors function by interfering with the two key stages of hydrate formation: nucleation and crystal growth. The primary mechanism involves the adsorption of the KHI molecules, typically water-soluble polymers, onto the surface of hydrate nuclei or growing crystals.[6] This is facilitated by the amphiphilic nature of these polymers, which possess both hydrophilic and hydrophobic moieties.[7]

The proposed mechanism involves the hydrophobic part of the polymer entering the hydrate cavity, which is normally occupied by a gas molecule. Subsequently, the hydrophilic part, often an amide group, forms hydrogen bonds with the water molecules on the hydrate surface.[4] This interaction disrupts the crystal lattice formation and prevents further growth.

The effectiveness of a KHI is influenced by several factors, including its molecular weight, structure (linear vs. branched), and the nature of its functional groups.[7][8] For instance, polymers with a molecular weight in the range of 600–5000 g/mol are often found to be most effective.[8]

Types of Kinetic Hydrate Inhibitors

The most common and well-studied KHIs are amide-based polymers.[9] Some of the key examples include:

  • Poly(N-vinylcaprolactam) (PVCap): Considered a high-performance KHI and often used as a benchmark for evaluating new inhibitors.[7][8]

  • Poly(N-vinylpyrrolidone) (PVP): A relatively lower-performance KHI compared to PVCap.[7]

  • Copolymers: Copolymers of N-vinylcaprolactam and other monomers are frequently used to enhance performance and address compatibility issues.[10][11] For example, a copolymer of vinylcaprolactam and vinylmethylacetamide has been successfully used in field applications.[10][12]

  • Branched Polymers: The effect of branching on KHI performance is an active area of research. While some branched polymers have shown improved crystal growth inhibition, their overall performance can vary.[8]

  • "Green" Inhibitors: There is growing interest in developing biodegradable KHIs from natural sources like polysaccharides (e.g., carboxymethylcellulose, dextran) to minimize environmental impact.[9]

Data Presentation: Performance of Kinetic Hydrate Inhibitors

The performance of KHIs is typically evaluated by measuring parameters such as the onset temperature of hydrate formation (To), induction time, and the rate of hydrate growth. The following tables summarize representative quantitative data from various studies.

InhibitorConcentration (wt%)Gas CompositionPressure (bar)Onset Temperature (To) (°C)Reference
Poly(N-vinylcaprolactam) (PVCap)0.25Synthetic Natural Gas76~13.5[7]
Deionized Water (Blank)-Synthetic Natural Gas7616.5 - 17.5[7]
Carboxymethylcellulose (NaCMC)0.0065Hydrocarbon Gas Mixture-Significantly lower than blank[9]
Dextran0.005Hydrocarbon Gas Mixture-Significantly lower than blank[9]
InhibitorConcentration (ppm)Subcooling (°F)Field Application Dosage (ppm)Reference
Copolymer of vinylcaprolactam and vinylmethylacetamide-up to 20550 - 3000[10][12]

Experimental Protocols

The evaluation of KHI performance is crucial for their selection and application. High-pressure autoclaves and rocking cells are the standard industry methods for screening KHIs.[13]

Protocol 1: KHI Performance Evaluation using a Rocking Cell Apparatus

Objective: To determine the effectiveness of a KHI by measuring the onset temperature of hydrate formation under simulated pipeline conditions.

Apparatus:

  • High-pressure rocking cell rig with multiple test cells (e.g., Rocking Cell RC5).[14][15]

  • Steel or sapphire glass test cells (typically 40 mL volume).[14][16]

  • Steel or glass ball inside each cell for agitation.[13]

  • Pressure and temperature sensors for each cell.[11]

  • Cooling bath to control the temperature of the cells.[14]

  • Gas supply system (e.g., for synthetic natural gas).[16]

Procedure:

  • Solution Preparation: Prepare the aqueous KHI solution at the desired concentration (e.g., 0.1–2.0 wt%).[17] Dissolve the polymer in deionized water, typically a day in advance to ensure complete dissolution.[8]

  • Cell Loading: Add a specific volume of the test solution to each rocking cell (e.g., 20 mL for a 40 mL cell).[16][18]

  • Cell Sealing and Purging: Seal the cells and remove air by alternately applying a vacuum and pressurizing with the test gas to a low pressure (e.g., 1-5 bar).[16][18]

  • Pressurization: Pressurize the cells with the test gas to the desired experimental pressure (e.g., 76 bar).[8][18]

  • Cooling Program (Slow Constant Cooling - SCC):

    • Start rocking the cells at a defined rate and angle (e.g., 20 rocks/min at a 40° angle).[11][18]

    • Initiate a slow constant cooling ramp (e.g., 1 °C/h) from an initial temperature (e.g., 20.5 °C) down to a final temperature (e.g., 2.0 °C).[8][18]

  • Data Acquisition: Continuously monitor and record the pressure and temperature in each cell throughout the experiment.[15]

  • Data Analysis:

    • Plot the pressure as a function of temperature for each cell.

    • Identify the onset temperature of hydrate formation (To) as the point where the pressure starts to drop more rapidly due to gas consumption during hydrate formation.[8]

    • The temperature at the steepest pressure drop (Ta) indicates the fastest rate of hydrate formation.[8]

    • Due to the stochastic nature of hydrate formation, multiple tests (typically 5-10) are required to obtain statistically significant results.[8]

Protocol 2: KHI Evaluation in a High-Pressure Autoclave

Objective: To visually and quantitatively assess the performance of KHIs under stirred conditions.

Apparatus:

  • High-pressure gas hydrate autoclave (e.g., GHA 200 or GHA 350).[19][20][21]

  • Stirring mechanism (magnetic stirrer or overhead stirrer).[21][22]

  • Temperature and pressure sensors.[19]

  • Visual observation capability (e.g., endoscope cameras).[19][23]

  • Data acquisition and control software.[19]

Procedure:

  • Sample Preparation: Prepare the test fluid, which can be a simple aqueous KHI solution or a multiphase system containing oil, water, and the inhibitor.[2]

  • Autoclave Loading: Fill the autoclave with the prepared sample.

  • Pressurization: Pressurize the autoclave with the desired gas to the target pressure.

  • Experimental Conditions:

    • Set the desired stirring rate to simulate pipeline flow.

    • Control the temperature using a cooling/heating jacket to simulate operational conditions.[19]

  • Monitoring:

    • Continuously record pressure, temperature, and stirrer torque (if available, as changes in torque can indicate viscosity changes due to hydrate formation).[22][23]

    • Visually observe the formation of hydrates using the integrated cameras.[19][23]

  • Data Analysis:

    • Determine the induction time, which is the time elapsed before a significant pressure drop or visual evidence of hydrate formation is observed.

    • Analyze the rate of hydrate growth based on the rate of pressure decrease.

    • Visual records can provide qualitative information on the morphology of the hydrate slurry in the presence of the inhibitor.

Mandatory Visualizations

KHI_Mechanism cluster_0 Hydrate Formation Process cluster_1 KHI Intervention Water_Molecules Water Molecules Hydrate_Nuclei Hydrate Nuclei Water_Molecules->Hydrate_Nuclei High Pressure Gas_Molecules Gas Molecules Gas_Molecules->Hydrate_Nuclei Low Temperature Hydrate_Crystal_Growth Hydrate Crystal Growth Hydrate_Nuclei->Hydrate_Crystal_Growth Pipeline_Blockage Pipeline Blockage Hydrate_Crystal_Growth->Pipeline_Blockage KHI_Polymer KHI Polymer KHI_Polymer->Hydrate_Nuclei Adsorption, Delays Nucleation KHI_Polymer->Hydrate_Crystal_Growth Adsorption, Inhibits Growth

Caption: Mechanism of Kinetic Hydrate Inhibition.

KHI_Workflow Start Start KHI_Selection Select KHI Candidate Start->KHI_Selection Solution_Prep Prepare Aqueous KHI Solution KHI_Selection->Solution_Prep Apparatus_Setup Set up Rocking Cell / Autoclave Solution_Prep->Apparatus_Setup Experiment Run Experiment (e.g., SCC) Apparatus_Setup->Experiment Data_Collection Collect P, T Data Experiment->Data_Collection Analysis Analyze Data (To, Induction Time) Data_Collection->Analysis Performance_Eval Evaluate KHI Performance Analysis->Performance_Eval End End Performance_Eval->End

Caption: Experimental Workflow for KHI Evaluation.

KHI_Logic cluster_inhibitor Inhibitor Properties cluster_performance Performance Metrics Molecular_Weight Molecular Weight Nucleation_Delay Nucleation Delay (Induction Time) Molecular_Weight->Nucleation_Delay Polymer_Structure Polymer Structure (Linear/Branched) Growth_Inhibition Growth Rate Inhibition Polymer_Structure->Growth_Inhibition Functional_Groups Functional Groups (Amide, etc.) Functional_Groups->Growth_Inhibition Concentration Concentration Onset_Temp_Depression Onset Temperature Depression Concentration->Onset_Temp_Depression Effective_Inhibition Effective Hydrate Inhibition Nucleation_Delay->Effective_Inhibition Growth_Inhibition->Effective_Inhibition Onset_Temp_Depression->Effective_Inhibition

Caption: Inhibitor Properties vs. Performance.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Methane Hydrate Formation in Natural Gas Pipelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to the prevention of methane (B114726) hydrate (B1144303) formation in natural gas pipelines.

Troubleshooting Guides

This section provides solutions to common issues encountered during hydrate formation experiments.

Guide 1: Inconsistent Hydrate Induction Times

Issue: You are observing significant variability in the time it takes for hydrates to form under seemingly identical experimental conditions.

Troubleshooting Steps:

  • Verify Gas and Water Purity: Ensure the methane gas used is of high purity. Contaminants can act as nucleation sites, leading to premature hydrate formation.[1] Use freshly distilled or deionized water for each experiment to avoid the "memory effect," where residual structures from previous experiments can influence nucleation.[1]

  • Precise Temperature Control: The degree of subcooling is a primary driver for hydrate nucleation.[1] Ensure your temperature control system is precise and stable, as minor fluctuations can cause large variations in induction times.

  • Standardize Agitation: The stirring or rocking rate impacts mass transfer at the gas-water interface.[1] A consistent and appropriate agitation speed is crucial for reproducible results.

  • Thoroughly Clean Equipment: Any particulate matter or residual chemicals in the reactor can act as nucleation inhibitors or promoters.[1] Implement a rigorous cleaning protocol for your high-pressure cells or autoclaves between experiments.

Guide 2: Kinetic Hydrate Inhibitor (KHI) Shows Poor Performance

Issue: The tested Kinetic Hydrate Inhibitor (KHI) is not providing the expected delay in hydrate formation.

Troubleshooting Steps:

  • Check Subcooling Temperature: KHIs are effective within a specific subcooling temperature range. High degrees of subcooling can overwhelm the inhibitor's capacity to delay nucleation and growth.[2]

    • Solution: Reduce the subcooling by increasing the operating temperature or decreasing the pressure. You may also need to increase the KHI concentration or consider a Thermodynamic Hydrate Inhibitor (THI) for high subcooling conditions.[2]

  • Ensure Proper Mixing: For the KHI to be effective, it must be well-dispersed in the aqueous phase.

    • Solution: Verify that your experimental setup provides adequate agitation to ensure the inhibitor is not concentrated in one area.[2]

  • Consider Inhibitor-Solvent Synergy: The performance of some KHIs can be significantly enhanced by the solvent in which they are dissolved. For example, some N-vinylcaprolactam polymers show improved performance in 2-butoxyethanol.[3]

Guide 3: Difficulty Remediating a Formed Hydrate Plug

Issue: A hydrate plug has formed in the experimental setup, and you are facing challenges in its removal.

Troubleshooting Steps:

  • Two-Sided Depressurization (Recommended): This is the safest and most common method for hydrate plug removal.[4]

    • Procedure: Slowly and simultaneously reduce the pressure from both sides of the hydrate plug. This shifts the hydrate stability conditions, causing it to dissociate from the pipe walls.[4]

    • Safety Warning: Always assume there could be multiple plugs with trapped pressure in between.[4]

  • One-Sided Depressurization (Use with Extreme Caution):

    • Procedure: Very slowly decrease the pressure on one side of the plug.

    • Safety Warning: Rapid one-sided depressurization can turn the hydrate plug into a high-velocity projectile, leading to equipment damage.[4]

  • Thermal Remediation (Use with Caution):

    • Procedure: Apply heat to the exterior of the pipeline, starting from the ends of the plug and moving inwards.[5]

    • Safety Warning: Never heat the middle of a plug in a closed system, as the dissociation of gas can lead to a dangerous pressure buildup and potential rupture.[5]

  • Chemical Injection:

Frequently Asked Questions (FAQs)

What are the primary conditions that lead to methane hydrate formation?

Methane hydrates form under conditions of high pressure and low temperature when water molecules and guest gas molecules, primarily methane, are present.[7] The gas must be at or below its water dew point, meaning free water is available.[8]

What is the fundamental difference between Thermodynamic Hydrate Inhibitors (THIs) and Low Dosage Hydrate Inhibitors (LDHIs)?

Thermodynamic Hydrate Inhibitors (THIs), such as methanol and glycols, function by shifting the hydrate equilibrium curve to lower temperatures and higher pressures, thereby preventing the system from entering the hydrate formation region.[9] They are typically used in high concentrations (10-60 wt%).[9] Low Dosage Hydrate Inhibitors (LDHIs), on the other hand, do not change the thermodynamic conditions for hydrate formation but rather interfere with the kinetics of nucleation and growth. They are effective at much lower concentrations.

What are the two main types of Low Dosage Hydrate Inhibitors (LDHIs) and how do they work?

The two main types of LDHIs are Kinetic Hydrate Inhibitors (KHIs) and Anti-Agglomerants (AAs).

  • Kinetic Hydrate Inhibitors (KHIs) are typically water-soluble polymers that delay the nucleation and growth of hydrate crystals.[10]

  • Anti-Agglomerants (AAs) are surfactant-like molecules that do not prevent hydrate formation but stop the small hydrate crystals from sticking together and forming a larger plug. They allow the hydrates to be transported as a slurry within the fluid.[11]

How do I choose the right type of inhibitor for my experiment?

The choice of inhibitor depends on the operating conditions of your experiment.

  • Thermodynamic Hydrate Inhibitors (THIs) are generally used for conditions with high subcooling (a large temperature difference below the hydrate formation temperature).

  • Kinetic Hydrate Inhibitors (KHIs) are suitable for low to moderate subcooling conditions where a delay in formation is sufficient. The required delay should be longer than the residence time of the fluid in the system.

  • Anti-Agglomerants (AAs) are often used in systems with a liquid hydrocarbon phase present and can be effective at high subcooling.

What is the "memory effect" in hydrate formation experiments?

The "memory effect" refers to the phenomenon where water that has previously formed hydrates will form hydrates more readily in subsequent experiments, even after the initial hydrates have been melted. This is because some residual crystal structures may remain in the water, acting as templates for new hydrate growth. Using fresh deionized or distilled water for each experiment is recommended to minimize this effect.[1]

Data Presentation

Table 1: Comparative Performance of Kinetic Hydrate Inhibitors (KHIs)

InhibitorConcentration (wt%)Gas TypePressure (bar)Onset Temperature (°C)Reference
Poly(N-vinylpyrrolidone) (PVP)0.5Methane62-[12]
Poly(N-vinylcaprolactam) (PVCap)0.5Methane62Lower than PVP[12]
PVCap in 2-butoxyethanol0.25Structure II Gas-~5[12]
Poly(N-isopropylacrylamide)-Structure I Gas-Best performer for SI[3]
0.5 wt% PVCap + 5 wt% Methanol-Methane210-[13]
0.5 wt% PVCap + 16 wt% Methanol-Methane210-[13]
0.5 wt% PVCap + 20 wt% Methanol-Methane210Longest Induction Time[13]

Table 2: Performance of Anti-Agglomerants (AAs)

InhibitorConcentration (wt%)SystemWater Cut (%)Performance NotesReference
Span 800.5Natural Gas-Water30Effective anti-agglomeration[14]
Lecithin0.5Natural Gas-Water30Comparable to Span 80[14]
Lanolin1.0Natural Gas-Water30Effective anti-agglomeration[14]
Lanolin1.5Natural Gas-Water30Improved flow characteristics[14]

Experimental Protocols

Protocol 1: Evaluating Kinetic Hydrate Inhibitor (KHI) Performance using a High-Pressure Rocking Cell

Objective: To determine the onset temperature and induction time of methane hydrate formation in the presence of a KHI using a constant cooling method.

Apparatus: High-pressure rocking cell rig with multiple cells, temperature and pressure sensors, and a cooling bath.

Procedure:

  • Preparation:

    • Thoroughly clean the rocking cells with deionized water and dry them completely.

    • Prepare the KHI solution at the desired concentration (e.g., 0.5 wt%) in deionized water.

    • Place a steel or glass ball inside each cell for agitation.

  • Loading:

    • Load a specific volume of the KHI solution into each cell.

    • Seal the cells and perform a leak test.

    • Evacuate the cells to remove any air.

  • Pressurization:

    • Pressurize the cells with high-purity methane gas to the target pressure (e.g., 76 bar).

    • Allow the system to stabilize at an initial temperature outside the hydrate formation region (e.g., 20°C).

  • Constant Cooling Experiment:

    • Begin rocking the cells at a set angle and rate (e.g., 40 degrees, 10-20 rocks/minute).

    • Start the cooling bath to decrease the temperature at a constant rate (e.g., 1°C/hour).

    • Continuously log the pressure and temperature for each cell.

  • Data Analysis:

    • Hydrate nucleation is identified by a sudden drop in pressure and a corresponding slight increase in temperature due to the exothermic nature of hydrate formation.

    • The onset temperature (To) is the temperature at which the initial, subtle pressure drop is observed.[15]

    • For isothermal tests, the induction time is the time elapsed from reaching the target subcooling temperature to the point of rapid hydrate growth.[16]

    • The rate of hydrate formation can be calculated from the rate of pressure drop, which corresponds to the consumption of gas.

Protocol 2: Assessing Anti-Agglomerant (AA) Effectiveness in a High-Pressure Stirred Autoclave

Objective: To visually and quantitatively assess the ability of an AA to prevent hydrate particle agglomeration.

Apparatus: High-pressure stirred autoclave, equipped with a variable speed stirrer, temperature and pressure controls, and ideally a borescope or sapphire window for visual observation.

Procedure:

  • Preparation:

    • Clean and dry the autoclave thoroughly.

    • Prepare the test fluids: a hydrocarbon phase (e.g., crude oil or a model oil like decane) and an aqueous phase containing the AA at the desired concentration.

  • Loading:

    • Add the hydrocarbon and aqueous phases to the autoclave at the desired water cut (volume percentage of water).

    • Seal the autoclave and perform a leak test.

  • Pressurization and Cooling:

    • Pressurize the autoclave with methane gas to the target pressure.

    • Start the stirrer at a constant speed to create an emulsion.

    • Cool the system to a temperature within the hydrate stability region.

  • Observation and Measurement:

    • Visually observe the system through the borescope or window. In an effective AA system, small, dispersed hydrate particles will form a slurry. In a failed test, the particles will agglomerate and may stick to the reactor walls or form a large plug.

    • Monitor the stirrer torque or motor current. A significant increase in torque indicates an increase in the slurry viscosity due to hydrate agglomeration.

  • Data Analysis:

    • The effectiveness of the AA is determined by its ability to maintain a low-viscosity, transportable slurry of hydrate particles at the given conditions.

    • Compare the torque measurements and visual observations to a baseline experiment without the AA.

Mandatory Visualizations

Inhibitor_Selection_Workflow Inhibitor Selection Workflow start Start: Assess Operating Conditions subcooling High Subcooling? start->subcooling thi Use Thermodynamic Hydrate Inhibitor (THI) subcooling->thi Yes ldhi Consider Low Dosage Hydrate Inhibitor (LDHI) subcooling->ldhi No end End: Implement Strategy thi->end hydrocarbon_phase Hydrocarbon Phase Present? ldhi->hydrocarbon_phase khi Use Kinetic Hydrate Inhibitor (KHI) hydrocarbon_phase->khi No aa Use Anti-Agglomerant (AA) hydrocarbon_phase->aa Yes khi->end aa->end

Caption: Decision workflow for selecting a hydrate inhibition strategy.

Inhibitor_Mechanisms Mechanisms of Hydrate Inhibitors cluster_thi Thermodynamic Hydrate Inhibitor (THI) cluster_khi Kinetic Hydrate Inhibitor (KHI) cluster_aa Anti-Agglomerant (AA) thi_molecule THI Molecule (e.g., Methanol) hydrate_lattice Hydrate Lattice Formation thi_molecule->hydrate_lattice Disrupts H-Bonding, Shifts Equilibrium water_molecule Water Molecule water_molecule->hydrate_lattice khi_polymer KHI Polymer hydrate_crystal Growing Hydrate Crystal khi_polymer->hydrate_crystal Adsorbs to Surface, Blocks Growth Sites aa_surfactant Hydrophilic Head Hydrophobic Tail hydrate_particle1 Hydrate Particle aa_surfactant:head->hydrate_particle1 hydrocarbon Hydrocarbon Phase aa_surfactant:tail->hydrocarbon Extends into oil hydrate_particle2 Hydrate Particle hydrate_particle1->hydrate_particle2 Prevents Agglomeration

Caption: Molecular mechanisms of different hydrate inhibitors.

Hydrate_Remediation_Workflow Hydrate Plug Remediation Workflow start Hydrate Plug Suspected locate_plug Locate the Plug (e.g., pressure monitoring) start->locate_plug two_sided_access Access to Both Sides? locate_plug->two_sided_access depressurize_both Slowly Depressurize from Both Sides two_sided_access->depressurize_both Yes depressurize_one CAUTIOUSLY Depressurize from One Side two_sided_access->depressurize_one No monitor Monitor Pressure and Temperature depressurize_both->monitor depressurize_one->monitor plug_removed Plug Removed? monitor->plug_removed consider_other Consider Other Methods (Thermal, Chemical) plug_removed->consider_other No end Resume Operations plug_removed->end Yes consider_other->monitor

Caption: Troubleshooting workflow for hydrate plug remediation.

References

Technical Support Center: Improving Methane Recovery from Hydrate Reservoirs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in their experimental work on enhancing methane (B114726) recovery from hydrate (B1144303) reservoirs.

General FAQs

Q1: What are the primary methods for methane recovery from hydrate reservoirs?

A1: The primary methods for dissociating methane hydrates and recovering methane gas include:

  • Depressurization: This involves reducing the pressure in the hydrate-bearing reservoir to a point below the hydrate stability pressure, causing the hydrate to decompose.[1][2]

  • Thermal Stimulation: This method involves increasing the temperature of the hydrate reservoir above its stability point, typically by injecting hot fluids like water or steam, or through electromagnetic heating.[3][4]

  • Inhibitor Injection: This technique involves introducing chemicals (e.g., methanol, glycols) that shift the hydrate equilibrium conditions, causing the hydrate to dissociate at the reservoir's original temperature and pressure.[5]

  • CO2 Replacement: This method involves injecting carbon dioxide into the hydrate reservoir. CO2 molecules can replace methane molecules within the hydrate structure, releasing methane while sequestering CO2.[3][6] A combination of these methods, such as depressurization assisted by thermal stimulation, is often considered to improve efficiency.[7]

Q2: What are the common challenges encountered during laboratory-scale methane hydrate recovery experiments?

A2: Researchers often face several challenges in the laboratory, including:

  • Low Gas Production Rates: The rate of methane recovery can be lower than expected due to various factors.

  • Ice Formation: During depressurization, the endothermic nature of hydrate dissociation can cause the temperature to drop significantly, leading to ice formation that can block pores and hinder gas flow.[8]

  • Secondary Hydrate Formation: Dissociated gas and water can reform into hydrates under certain pressure and temperature conditions, potentially clogging flow paths.

  • Sand Production: The dissociation of hydrates can weaken the sediment structure, leading to the migration of sand particles that can damage equipment and reduce permeability.[9][10]

  • Low Permeability: Hydrate-bearing sediments often have low permeability, which restricts the flow of fluids and can significantly impede the effectiveness of recovery methods.[1][11][12][13][14]

Troubleshooting Guides

Depressurization Method

Q3: My methane recovery rate during depressurization is very low. What are the possible causes and how can I troubleshoot this?

A3: Low recovery rates during depressurization can stem from several issues. Refer to the troubleshooting workflow below.

Caption: Troubleshooting workflow for low methane recovery during depressurization.

Q4: How can I prevent or mitigate ice formation during my depressurization experiments?

A4: Ice formation is a common issue due to the endothermic nature of hydrate dissociation.[8] To address this:

  • Control the Depressurization Rate: A slower, stepwise depressurization can help manage the rate of cooling and allow for more effective heat transfer from the surroundings, preventing temperatures from dropping below freezing.[8]

  • Combine with Thermal Stimulation: Applying a small amount of heat, for instance, through a heating coil or by circulating a warm fluid, can counteract the cooling effect and prevent ice formation.[7]

  • Use Inhibitors: In some experimental setups, introducing a low concentration of a thermodynamic inhibitor can lower the freezing point of water.

Thermal Stimulation Method

Q5: My thermal stimulation experiment is consuming a lot of energy with minimal methane production. How can I improve its efficiency?

A5: The energy efficiency of thermal stimulation is a critical factor.[15] Low efficiency can be due to:

  • Poor Heat Distribution: The injected heat may not be reaching the hydrate dissociation front effectively.

  • Heat Loss to Surroundings: Significant heat can be lost to the surrounding sediment and the experimental apparatus.

  • Secondary Hydrate Formation: As the heated fluid moves away from the injection point and cools, it can create conditions for secondary hydrate formation, which consumes energy and can block pathways.

To improve efficiency:

  • Optimize Injection Rate and Temperature: A very high injection rate or temperature can lead to significant heat loss. Experiment with different rates and temperatures to find an optimal balance.

  • Use a Combined Approach: Combining thermal stimulation with depressurization can significantly improve energy efficiency. Depressurization lowers the dissociation temperature, reducing the amount of heat required.

  • Insulate the System: Ensure your experimental vessel is well-insulated to minimize heat loss to the environment.

CO2 Replacement Method

Q6: The CO2 injection in my experiment is not effectively replacing methane from the hydrate. What could be the reasons?

A6: Inefficient CH4-CO2 exchange can be a significant hurdle. The following diagram illustrates the potential issues and solutions.

Caption: Troubleshooting workflow for inefficient CO2-CH4 replacement.

Data Presentation

Table 1: Comparison of Methane Recovery Efficiency for Different Production Methods (Illustrative Data from Literature)

Production MethodMethane Recovery (%)Key Influencing ParametersReference
Depressurization10 - 60Production pressure, initial hydrate saturation, sediment permeability[7]
Thermal Stimulation20 - 70Injection temperature, injection rate, heat loss[16]
CO2 Replacement30 - 80Injection pressure, temperature, CO2 concentration, contact time[6][17]
Combined Depressurization & Thermal Stimulation50 - 90Depressurization level, amount of heat supplied[7]

Note: The values presented are indicative and can vary significantly based on experimental conditions.

Table 2: Typical Experimental Parameters for Methane Hydrate Dissociation Studies

ParameterDepressurizationThermal StimulationCO2 Replacement
Pressure Range 2 - 10 MPa5 - 15 MPa5 - 15 MPa
Temperature Range 1 - 10 °C20 - 150 °C (injected fluid)2 - 10 °C
Initial Hydrate Saturation 20 - 60%20 - 60%20 - 60%
Sediment Type Silica (B1680970) sand, natural sedimentsSilica sand, natural sedimentsSilica sand, natural sediments

Experimental Protocols

Protocol 1: Methane Hydrate Formation in Porous Media (Excess Gas Method)

Objective: To form a methane hydrate sample within a porous medium for subsequent dissociation experiments.

Apparatus:

  • High-pressure reaction vessel

  • Gas booster pump

  • High-pressure syringe pump for water injection

  • Temperature and pressure sensors and data acquisition system

  • Cooling bath or jacket

Procedure:

  • Sample Preparation: Pack the reaction vessel with the desired porous medium (e.g., silica sand of a specific grain size).

  • System Evacuation: Evacuate the vessel to remove air.

  • Pressurization with Methane: Pressurize the vessel with high-purity methane gas to the desired initial pressure (e.g., 8-10 MPa).

  • Water Injection: Inject a known volume of deionized water into the vessel using the syringe pump. The amount of water will determine the initial water saturation.

  • Cooling and Hydrate Formation: Lower the temperature of the vessel to the desired formation temperature (e.g., 2-4 °C) using the cooling system.

  • Monitoring: Monitor the pressure and temperature within the vessel. A drop in pressure at a constant temperature indicates hydrate formation.

  • Equilibration: Allow the system to equilibrate until the pressure stabilizes, indicating that hydrate formation has ceased or reached a steady state. The duration can range from several hours to days.[18]

Protocol 2: Methane Recovery by Depressurization

Objective: To dissociate a pre-formed methane hydrate sample by reducing the system pressure and measure the volume of recovered methane.

Apparatus:

  • Reaction vessel with the formed hydrate sample

  • Back-pressure regulator

  • Gas chromatograph or gas flow meter

  • Temperature and pressure monitoring system

Procedure:

  • Initial State: Ensure the hydrate sample is at a stable initial pressure and temperature within the hydrate stability zone.

  • Depressurization: Gradually reduce the pressure in the vessel to a target pressure below the hydrate stability point using the back-pressure regulator. A stepwise reduction is often preferred to control the dissociation rate.

  • Gas Collection and Measurement: Collect the released gas and measure its volume using a gas flow meter. The composition of the gas can be analyzed using a gas chromatograph to confirm it is primarily methane.

  • Data Logging: Continuously record the pressure, temperature, and cumulative gas volume throughout the experiment.

  • Termination: The experiment is typically terminated when gas production ceases or drops to a negligible rate.

Signaling Pathways and Workflows

Methane_Recovery_Workflow cluster_prep Sample Preparation cluster_dissociation Dissociation Method cluster_analysis Analysis Prep_Sediment Prepare Porous Medium Form_Hydrate Form Methane Hydrate Prep_Sediment->Form_Hydrate Depressurize Depressurization Form_Hydrate->Depressurize Thermal_Stim Thermal Stimulation Form_Hydrate->Thermal_Stim Inhibitor_Inj Inhibitor Injection Form_Hydrate->Inhibitor_Inj CO2_Replace CO2 Replacement Form_Hydrate->CO2_Replace Measure_Gas Measure Gas Production Depressurize->Measure_Gas Monitor_PT Monitor Pressure & Temperature Depressurize->Monitor_PT Thermal_Stim->Measure_Gas Thermal_Stim->Monitor_PT Inhibitor_Inj->Measure_Gas Inhibitor_Inj->Monitor_PT CO2_Replace->Measure_Gas CO2_Replace->Monitor_PT Analyze_Comp Analyze Gas Composition Measure_Gas->Analyze_Comp Measure_Perm Measure Permeability Changes Monitor_PT->Measure_Perm

Caption: General experimental workflow for methane recovery from hydrates.

References

Technical Support Center: Destabilization of Methane Clathrates in Drilling Operations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methane (B114726) clathrates.

Frequently Asked Questions (FAQs)

1. What are methane clathrates and why are they a concern in drilling operations?

Methane clathrates, also known as methane hydrates, are ice-like crystalline solids formed from water and methane gas under conditions of high pressure and low temperature.[1] They are a concern in drilling operations because changes in pressure and temperature can cause them to dissociate, or "destabilize," releasing large volumes of methane gas. This rapid gas release can lead to drilling hazards such as gas kicks, wellbore instability, and even blowouts.[2][3]

2. What are the primary causes of methane clathrate destabilization during drilling?

The primary causes of methane clathrate destabilization during drilling are:

  • Temperature Increases: Drilling fluids circulating in the wellbore are often warmer than the surrounding formation, leading to heat transfer and warming of the hydrate-bearing sediments.[3] Frictional heat from the drill bit also contributes to temperature increases.

  • Pressure Decreases: The process of drilling can reduce the pressure in the near-wellbore region. If the pressure drops below the hydrate (B1144303) stability threshold, dissociation can occur.[2]

3. What are the common signs of methane clathrate destabilization?

Common signs of methane clathrate destabilization during drilling include:

  • Gas Kicks: A sudden influx of gas into the wellbore, which can be detected by an increase in pit volume and flow rate.[4][5]

  • Wellbore Instability: The dissociation of hydrates, which act as a cementing agent in the sediment, can weaken the formation and lead to wellbore collapse or enlargement.[6][7]

  • Changes in Drilling Fluid Properties: The release of gas into the drilling mud can decrease its density (gas-cut mud) and alter its rheological properties.

4. What are the main strategies to mitigate methane clathrate destabilization?

Mitigation strategies focus on maintaining the stability of the hydrates and managing any gas that is released:

  • Drilling Fluid Temperature Control: Cooling the drilling fluid before it enters the wellbore can help prevent the warming of hydrate-bearing formations.[8]

  • Drilling Fluid Density Management: Increasing the density of the drilling fluid can help to maintain the pressure on the formation and prevent hydrate dissociation.

  • Use of Inhibitors: Chemical inhibitors can be added to the drilling fluid to prevent hydrate formation or slow down the rate of dissociation. These can be thermodynamic inhibitors (like salts and glycols) or kinetic inhibitors.[9][10]

  • Drilling Parameter Management: Controlling the rate of penetration and circulation rates can help to minimize disturbances to the hydrate-bearing formation.[8]

Troubleshooting Guides

Scenario 1: Unexpected Gas Influx (Gas Kick)

Q: We are experiencing a sudden increase in pit volume and flow rate, indicating a gas kick. What are the immediate actions and troubleshooting steps?

A: An unexpected gas influx is a serious situation that requires immediate action to ensure well control.

Immediate Actions:

  • Stop Drilling and Pumping: Immediately cease all drilling and fluid circulation activities.

  • Shut-In the Well: Close the blowout preventer (BOP) to secure the well.

  • Monitor Pressures: Continuously monitor the drill pipe and casing pressures to assess the situation.

Troubleshooting Steps:

  • Confirm Hydrate Dissociation as the Source:

    • Review Drilling Parameters: Analyze recent changes in drilling fluid temperature, pressure, and circulation rate. A sudden increase in temperature or decrease in pressure could have triggered dissociation.

    • Examine Cuttings: If possible and safe, examine the cuttings returning to the surface for the presence of gas hydrates.

  • Evaluate Drilling Fluid Properties:

    • Check for Gas-Cut Mud: Measure the density of the returning drilling fluid. A significant decrease indicates gas influx.

    • Assess Inhibitor Concentration: If using hydrate inhibitors, verify that the concentration in the drilling fluid is at the required level.

  • Implement Mitigation Strategies:

    • Increase Mud Weight: If wellbore conditions permit, circulate a heavier drilling fluid to increase the hydrostatic pressure and suppress gas flow.

    • Cool the Drilling Fluid: Implement measures to cool the drilling fluid before it is pumped back into the well.

    • Adjust Inhibitor Concentration: If necessary, increase the concentration of thermodynamic or kinetic inhibitors in the drilling fluid.

Scenario 2: Wellbore Instability

Q: We are observing signs of wellbore instability, such as hole enlargement and excessive cuttings. How can we troubleshoot this issue in a hydrate-bearing formation?

A: Wellbore instability in hydrate-bearing formations is often linked to the dissociation of hydrates that bind the sediment together.[6][7]

Troubleshooting Steps:

  • Analyze the Cuttings:

    • Shape and Size: Look for splintery or blocky cuttings, which can indicate shear failure of the formation.

    • Volume: An increase in the volume of cuttings can signal hole enlargement.

  • Review Logging-While-Drilling (LWD) Data:

    • Caliper Logs: Examine caliper logs for indications of hole enlargement or washouts.

    • Resistivity and Density Logs: Changes in these logs can sometimes indicate the presence and dissociation of hydrates.

  • Assess Drilling Fluid-Formation Interaction:

    • Filter Cake Quality: Ensure that the drilling fluid is forming a good quality, low-permeability filter cake to minimize fluid invasion into the formation.

    • Inhibitor Compatibility: Verify that the inhibitors in the drilling fluid are not adversely affecting the properties of the formation.

  • Implement Corrective Actions:

    • Optimize Drilling Fluid Properties: Adjust the density and rheology of the drilling fluid to provide better wellbore support.

    • Add Wellbore Strengthening Materials: Consider adding materials to the drilling fluid that can help to seal micro-fractures and strengthen the wellbore wall.

    • Modify Drilling Parameters: Reduce the rate of penetration and manage the equivalent circulating density (ECD) to minimize stress on the wellbore.

Scenario 3: Unexpected Pressure Drop in a High-Pressure Experimental Setup

Q: During a laboratory experiment in a high-pressure cell, we observed a sudden and unexpected drop in pressure. What could be the cause and how should we investigate?

A: An unexpected pressure drop in a high-pressure experimental setup can be due to several factors, including hydrate formation, leaks, or equipment malfunction.

Troubleshooting Steps:

  • Verify Hydrate Formation:

    • Temperature and Pressure Conditions: Check if the temperature and pressure in the cell have entered the hydrate stability zone for the gas and water system being studied.

    • Visual Observation: If the experimental setup has a visual cell, look for the formation of solid hydrate crystals.

  • Check for Leaks:

    • Systematic Leak Test: Isolate different sections of the high-pressure system and monitor the pressure to pinpoint the location of a potential leak.

    • Use a Leak Detector: For gaseous systems, use a gas leak detector to check all fittings and connections.

  • Inspect Equipment:

    • Pressure Transducer: Verify the calibration and proper functioning of the pressure transducer.

    • Valves and Fittings: Ensure all valves are properly seated and fittings are tightened to the correct torque.

  • Review Experimental Procedure:

    • Gas Injection/Pressurization: Confirm that the gas was injected correctly and that the initial pressure was stable before starting the experiment.

    • Temperature Control: Ensure that the temperature control system is functioning correctly and maintaining a stable temperature.

Data Presentation

Table 1: Methane Hydrate Stability Conditions (Illustrative Data)

Pressure (MPa)Temperature for Hydrate Stability (°C)
5< 4.5
10< 8.0
15< 11.0
20< 13.5
25< 15.5

Note: These are approximate values and can vary depending on the gas composition and water salinity.

Experimental Protocols

Protocol 1: Determination of Methane Hydrate Phase Equilibrium

Objective: To determine the pressure-temperature (P-T) conditions at which methane hydrate is in equilibrium with methane gas and water.

Methodology:

  • Apparatus Setup:

    • A high-pressure visual cell equipped with a magnetic stirrer, temperature and pressure sensors, and a data acquisition system.[11]

    • The cell should be rated for the expected pressures and temperatures.

  • Sample Preparation:

    • Fill the cell with a known volume of deionized water or a saline solution of known concentration.

    • Evacuate the cell to remove any air.

  • Pressurization:

    • Pressurize the cell with pure methane gas to a pressure well above the expected hydrate formation pressure.

  • Hydrate Formation:

    • Cool the cell to a temperature within the hydrate stability zone while stirring the contents.

    • Monitor the pressure and temperature. A sudden drop in pressure at a constant temperature indicates hydrate formation.

  • Hydrate Dissociation:

    • Once a sufficient amount of hydrate has formed, slowly heat the cell in a stepwise manner.

    • At each temperature step, allow the system to equilibrate and record the pressure.

    • The point at which the pressure-temperature curve shows a distinct change in slope indicates the final dissociation of the hydrates and represents a point on the phase equilibrium curve.[1]

  • Data Analysis:

    • Plot the pressure versus temperature data. The dissociation points will form the hydrate phase equilibrium curve.

Protocol 2: Evaluation of Kinetic Hydrate Inhibitor (KHI) Performance

Objective: To assess the effectiveness of a kinetic hydrate inhibitor in delaying the formation of methane hydrates.

Methodology:

  • Apparatus Setup:

    • A set of parallel high-pressure rocking cells or a stirred autoclave system, each equipped with pressure and temperature sensors.[12]

  • Solution Preparation:

    • Prepare aqueous solutions with and without the kinetic hydrate inhibitor at the desired concentrations.

  • Experimental Procedure (Slow Constant Cooling):

    • Charge each cell with the test solution.

    • Pressurize the cells with methane gas to the desired test pressure.

    • Cool the cells at a constant, slow rate (e.g., 1°C/hour).[13]

    • Continuously monitor the pressure and temperature in each cell.

  • Data Analysis:

    • Induction Time: The time it takes for hydrate nucleation to be detected (indicated by a sharp pressure drop) is the induction time.

    • Onset Temperature: The temperature at which hydrate formation begins.

    • Performance Comparison: Compare the induction times and onset temperatures of the solutions with and without the KHI. A longer induction time and a lower onset temperature indicate better inhibitor performance.[14]

Visualizations

Methane_Hydrate_Destabilization_Pathway cluster_0 Drilling Operations cluster_1 Destabilization Triggers Drilling_Fluid_Circulation Drilling Fluid Circulation Temperature_Increase Temperature Increase Drilling_Fluid_Circulation->Temperature_Increase Drill_Bit_Friction Drill Bit Friction Drill_Bit_Friction->Temperature_Increase Pressure_Reduction Pressure Reduction Pressure_Decrease Pressure Decrease Pressure_Reduction->Pressure_Decrease Hydrate_Dissociation Hydrate Dissociation Temperature_Increase->Hydrate_Dissociation Pressure_Decrease->Hydrate_Dissociation Methane_Hydrate_Stability Stable Methane Hydrates in Formation Methane_Hydrate_Stability->Hydrate_Dissociation Exceeds Stability Threshold Gas_Release Methane Gas Release Hydrate_Dissociation->Gas_Release Wellbore_Instability Wellbore Instability Hydrate_Dissociation->Wellbore_Instability

Caption: Logical pathway of methane hydrate destabilization during drilling.

Troubleshooting_Workflow_Gas_Kick Start Unexpected Gas Influx (Gas Kick) Immediate_Actions Immediate Actions: - Stop Drilling & Pumping - Shut-In Well (BOP) - Monitor Pressures Start->Immediate_Actions Troubleshoot Troubleshooting Immediate_Actions->Troubleshoot Confirm_Source Confirm Hydrate Dissociation as Source Troubleshoot->Confirm_Source Evaluate_Fluid Evaluate Drilling Fluid Properties Troubleshoot->Evaluate_Fluid Implement_Mitigation Implement Mitigation Strategies Confirm_Source->Implement_Mitigation Evaluate_Fluid->Implement_Mitigation Resume_Operations Resume Operations with Caution Implement_Mitigation->Resume_Operations

Caption: Troubleshooting workflow for an unexpected gas kick.

References

Technical Support Center: Optimizing Thermodynamic Inhibitors for Hydrate Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the prevention of gas hydrates. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the optimization of thermodynamic hydrate (B1144303) inhibitors (THIs).

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of thermodynamic hydrate inhibitors.

Q1: Why is the required concentration of my thermodynamic inhibitor higher than theoretical predictions?

A1: Several factors can lead to a discrepancy between theoretical and experimental inhibitor concentrations:

  • Inhibitor Losses: Volatile inhibitors such as methanol (B129727) can partition into the vapor phase, which reduces their effective concentration in the aqueous phase where hydrate formation occurs.

  • Incomplete Mixing: Inadequate agitation within the experimental setup can result in localized areas with lower inhibitor concentrations, creating favorable conditions for hydrate nucleation.

  • Presence of Contaminants: The existence of other components in the system can alter the hydrate phase equilibrium.

  • Accuracy of Prediction Models: The model used for theoretical predictions may not perfectly align with the experimental conditions. It is always recommended to validate theoretical predictions with experimental data.

Q2: My system is showing a pressure drop, indicating hydrate formation, despite the addition of a sufficient amount of a known thermodynamic inhibitor. What could be the cause?

A2: This issue can arise from several key factors:

  • Subcooling Temperature: The operating temperature might be significantly lower than the inhibited hydrate equilibrium temperature. The effectiveness of a THI is dependent on the degree of subcooling, which is the difference between the hydrate equilibrium temperature and the operating temperature.

  • Inhibitor Purity: The purity of the inhibitor can impact its performance, as impurities may diminish its effectiveness.

  • Experimental Error: Ensure precise measurements of the inhibitor concentration, system pressure, and temperature.

Q3: I'm observing slow or incomplete dissociation of hydrates during the heating cycle of my experiment. What might be the reason?

A3: Several factors could be contributing to this observation:

  • Insufficient Heating Rate: A very slow heating rate may not provide a sufficient driving force for complete and rapid dissociation.

  • Mass Transfer Limitations: The inhibitor may not be uniformly distributed throughout the hydrate phase, leading to slower dissociation in certain regions.

  • "Memory Effect": The presence of residual hydrate structures in the water after dissociation can sometimes facilitate faster re-formation upon cooling and can also influence dissociation behavior.

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate thermodynamic inhibitor for my experiment?

A1: The choice of a THI depends on several factors:

  • Required Temperature Depression: The extent to which you need to lower the hydrate formation temperature.

  • Operating Conditions: The pressure and temperature range of your experiment.

  • Inhibitor Properties: Factors such as viscosity, volatility, and the potential for regeneration.

  • Cost and Availability: For larger-scale applications, cost is a significant consideration.

Q2: What is the difference between a thermodynamic inhibitor and a kinetic hydrate inhibitor (KHI)?

A2: Thermodynamic inhibitors, such as methanol and glycols, function by shifting the hydrate equilibrium conditions to lower temperatures and higher pressures, thereby preventing hydrate formation. In contrast, kinetic hydrate inhibitors are low-dosage inhibitors that delay the nucleation and growth of hydrate crystals but do not alter the thermodynamic equilibrium.

Q3: Can thermodynamic inhibitors be combined with other types of inhibitors?

A3: Yes, combining thermodynamic inhibitors with kinetic inhibitors can be an effective strategy. The thermodynamic inhibitor reduces the subcooling of the system, which allows the kinetic inhibitor to perform more effectively, prolonging the induction time for hydrate formation.[1] This can be a cost-effective approach as it may reduce the required amount of the thermodynamic inhibitor.[1]

Quantitative Data Presentation

The following tables summarize the performance of common thermodynamic hydrate inhibitors.

Table 1: Comparison of Rich Inhibitor Requirements for a 10°C (18°F) Depression Temperature [2]

InhibitorMolecular Weight ( g/mol )Required Concentration (mol %)Required Concentration (wt %)
Methanol (MeOH)32.041324.1
Ethanol (EtOH)46.071332.5
Mono-ethylene Glycol (MEG)62.071339.4
Di-ethylene Glycol (DEG)106.121353.9

Table 2: Methane Hydrate Inhibition by Methanol and Ethylene Glycol [3]

InhibitorConcentration (wt %)Hydrate Dissociation Temperature (°C)Temperature Depression (°C)
Methanol1012.04.6
Methanol207.59.1
Ethylene Glycol1014.42.2
Ethylene Glycol2011.15.5

Table 3: Performance of Methanol and PVCap Mixtures in Methane Hydrate Inhibition [4]

Inhibitor SystemInduction Time (min)
5 wt% Methanol130-137
16 wt% Methanol210-218
20 wt% Methanol240-245
0.5 wt% PVCap + 5 wt% Methanol230-237
0.5 wt% PVCap + 16 wt% Methanol310-318
0.5 wt% PVCap + 20 wt% Methanol372-379

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of thermodynamic hydrate inhibitors.

High-Pressure Autoclave Method for Inhibitor Performance Evaluation

This protocol describes the use of a high-pressure autoclave to determine the hydrate-liquid-vapor equilibrium (HLVE) curve in the presence of a thermodynamic inhibitor.

Materials and Equipment:

  • High-pressure autoclave with pressure and temperature control and monitoring

  • Stirring mechanism

  • Cooling/heating bath

  • Gas supply (e.g., methane, propane)

  • Deionized water

  • Thermodynamic inhibitor (e.g., MEG, methanol)

Procedure:

  • System Preparation:

    • Thoroughly clean and dry the autoclave to remove any contaminants.

    • Load a known volume of the inhibitor solution (e.g., 20 wt% MEG in deionized water) into the reactor.

    • Seal the reactor and perform a leak test by pressurizing it with an inert gas (e.g., nitrogen) and monitoring the pressure for several hours.

    • Evacuate the reactor to remove the inert gas.

  • Gas Loading:

    • Pressurize the reactor with the test gas to the desired initial pressure at a temperature outside the hydrate formation region (e.g., 20°C).

    • Allow the system to stabilize and record the initial pressure and temperature.

  • Hydrate Formation (Cooling Cycle):

    • Start the stirrer at a constant speed to ensure good mixing.

    • Begin cooling the reactor at a slow, constant rate (e.g., 1°C/hour).

    • Continuously monitor the pressure and temperature. A sharp drop in pressure for a given temperature decrease indicates the onset of hydrate formation.

    • Continue cooling to a predetermined temperature well within the hydrate stability region to ensure sufficient hydrate formation.

  • Hydrate Dissociation (Heating Cycle):

    • Begin heating the reactor at a slow, constant rate (e.g., 1°C/hour).

    • Continuously record pressure and temperature. The pressure will increase with temperature until the hydrate begins to dissociate, at which point the pressure will rise more steeply.

  • Data Analysis:

    • Plot the pressure versus temperature data for both the cooling and heating cycles.

    • The final dissociation point on the heating curve is taken as the equilibrium point.

    • Repeat the experiment at different initial pressures to construct the inhibited HLVE curve.

Rocking Cell Method for Inhibitor Screening

The rocking cell apparatus is commonly used for screening the performance of hydrate inhibitors by simulating pipeline conditions.

Materials and Equipment:

  • Rocking cell apparatus with multiple test cells

  • Cooling bath

  • Gas supply

  • Inhibitor solutions

  • Steel balls for agitation

Procedure:

  • Sample Preparation:

    • Clean and dry the test cells.

    • Add a steel ball to each cell.

    • Inject a known volume of the inhibitor solution into each test cell.

  • Pressurization and Cooling:

    • Seal the cells and pressurize them with the test gas to the desired pressure.

    • Place the cells in the cooling bath and begin rocking at a set angle and frequency.

    • Cool the bath to the target temperature using a controlled cooling ramp.

  • Monitoring Hydrate Formation:

    • Monitor the pressure and temperature in each cell. A sudden drop in pressure indicates hydrate formation.

    • The time elapsed before the pressure drop is the induction time.

  • Data Comparison:

    • Compare the induction times for different inhibitor solutions to evaluate their relative performance.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization of thermodynamic hydrate inhibitors.

Experimental_Workflow cluster_prep System Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis prep1 Clean and Dry Autoclave prep2 Load Inhibitor Solution prep1->prep2 prep3 Seal and Leak Test prep2->prep3 prep4 Evacuate Reactor prep3->prep4 exp1 Pressurize with Gas prep4->exp1 exp2 Cooling Cycle (Hydrate Formation) exp1->exp2 exp3 Heating Cycle (Hydrate Dissociation) exp2->exp3 an1 Plot P-T Curves exp3->an1 an2 Determine Equilibrium Point an1->an2 an3 Construct Inhibited HLVE Curve an2->an3

Caption: Experimental workflow for evaluating inhibitor performance.

Troubleshooting_Tree start Issue: Unexpected Hydrate Formation q1 Is Inhibitor Concentration Correct? start->q1 q2 Is System Properly Mixed? q1->q2 Yes sol1 Verify inhibitor concentration and purity. q1->sol1 No q3 Is Subcooling Temperature Too High? q2->q3 Yes sol2 Increase agitation/stirring rate. q2->sol2 No q4 Are there Contaminants? q3->q4 Yes sol3 Adjust operating temperature. q3->sol3 No sol4 Clean system and use pure components. q4->sol4 Yes

Caption: Troubleshooting decision tree for unexpected hydrate formation.

Inhibitor_Selection_Logic start Define Experimental Requirements req1 Required Temperature Depression start->req1 req2 Operating Pressure and Temperature start->req2 req3 System Composition (Water Cut, Gas Type) start->req3 eval Evaluate Inhibitor Properties req1->eval req2->eval req3->eval prop1 Effectiveness (Molecular Weight) eval->prop1 prop2 Volatility and Losses eval->prop2 prop3 Viscosity eval->prop3 prop4 Regeneration Potential eval->prop4 select Select Optimal Inhibitor prop1->select prop2->select prop3->select prop4->select

Caption: Logical workflow for thermodynamic hydrate inhibitor selection.

References

Technical Support Center: Upscaling Laboratory Hydrate Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals involved in upscaling laboratory hydrate (B1144303) extraction methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the upscaling of hydrate extraction experiments.

Issue Potential Causes Troubleshooting Steps
Low Gas Recovery - Insufficient Pressure Drawdown: The reduction in pressure may not be adequate to induce significant hydrate dissociation.[1] - Heat Transfer Limitation: Hydrate dissociation is an endothermic process; insufficient heat transfer can slow down or halt the process.[1] - Low Permeability: The porous medium may have low permeability, hindering the flow of dissociated gas and water. - Secondary Hydrate Formation: Gas and water may reform hydrates in areas of lower temperature and higher pressure, blocking flow paths.- Increase Depressurization: Gradually lower the production pressure to enhance the driving force for dissociation.[1] - Introduce Thermal Stimulation: Combine depressurization with thermal injection (e.g., hot water, steam) to provide the necessary heat for dissociation.[2][3] - Implement Cycling Depressurization: Alternate between periods of pressure reduction and stabilization to improve heat and mass transfer.[4] - Wellbore Heating: Apply localized heating at the production well to prevent hydrate reformation and improve flow.
Pressure Fluctuations - Irregular Hydrate Dissociation: Non-uniform dissociation can lead to sporadic gas release and pressure spikes. - Blockages in the System: Formation of ice or secondary hydrates can cause temporary blockages and subsequent pressure build-up and release.[5] - Equipment Malfunction: Issues with pressure regulators, pumps, or valves can lead to unstable pressure control.[5]- Optimize Depressurization Rate: A controlled, gradual pressure reduction can lead to more stable dissociation. - Monitor Temperature Profile: Ensure the temperature throughout the system remains above the hydrate equilibrium point in production paths. - Inspect and Calibrate Equipment: Regularly check and calibrate all pressure control and monitoring equipment.[5]
Poor Heat Distribution (Thermal Stimulation) - Heterogeneous Permeability: The heating fluid may preferentially flow through high-permeability zones, bypassing areas with significant hydrate saturation. - Heat Loss to Surroundings: Significant heat may be lost to the surrounding environment, reducing the efficiency of the thermal stimulation.- Optimize Injection Strategy: Consider multiple injection wells or a combination of vertical and horizontal wells for more uniform heat distribution. - Insulate the System: Ensure proper insulation of the experimental setup to minimize heat loss. - Combine with Depressurization: Use thermal stimulation as a supplementary method to depressurization for better overall energy efficiency.
Low Inhibitor Effectiveness - Poor Mixing: The inhibitor may not be effectively distributed throughout the hydrate-bearing sediment. - Incorrect Concentration: The concentration of the inhibitor may be too low to significantly shift the hydrate equilibrium conditions. - Chemical Degradation: The inhibitor may degrade under the experimental conditions of temperature and pressure.- Improve Injection Method: Utilize methods that enhance the mixing of the inhibitor with the pore fluid. - Increase Inhibitor Concentration: Gradually increase the inhibitor concentration while monitoring its effect on dissociation. - Select a Stable Inhibitor: Choose an inhibitor that is known to be stable under the anticipated experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up from laboratory to pilot-plant hydrate extraction?

A1: The main challenges include managing heat and mass transfer over larger volumes, dealing with the heterogeneity of the porous media, ensuring effective distribution of stimulants (heat or inhibitors), preventing the formation of secondary hydrates or ice that can block flow channels, and accurately monitoring and controlling the process parameters in a larger, more complex system.[6]

Q2: How does the choice of extraction method affect the upscaling process?

A2: Each method presents unique upscaling challenges. Depressurization may face limitations due to low permeability and the need for significant pressure drops in larger reservoirs.[1][7] Thermal stimulation is energy-intensive and achieving uniform heat distribution is a major hurdle.[2][8] Inhibitor injection can be costly and ensuring the inhibitor reaches all hydrate zones is difficult. The combination of methods, such as depressurization with thermal stimulation, is often considered a promising approach to overcome individual limitations.[2][6]

Q3: What is cycling depressurization and why is it beneficial for upscaling?

A3: Cycling depressurization involves alternating between periods of pressure reduction and shutting in the production well. This method can significantly enhance gas production rates, in some pilot-scale tests by as much as 17 times compared to regular depressurization.[4] The "shut-in" periods allow for heat from the surroundings to replenish the dissociation front, mitigating the temperature drop caused by endothermic hydrate dissociation and leading to more sustained gas production.[4]

Q4: What are the key safety considerations when upscaling hydrate extraction experiments?

A4: The primary safety concern is the uncontrolled release of methane (B114726), a flammable gas. The high pressures involved in hydrate stability also pose a significant hazard. Proper design of the pressure vessel, robust pressure relief systems, and continuous monitoring for gas leaks are critical. When using thermal methods, ensuring the safe handling of hot fluids and preventing thermal stresses on the equipment is essential.

Quantitative Data

The following tables summarize key quantitative data gathered from various studies on hydrate extraction.

Table 1: Comparison of Depressurization Strategies in a Pilot-Scale Hydrate Simulator (117.8 L)

Depressurization Method Effective Average Gas Production Rate (Relative to Regular Depressurization) Energy Cost per Volume of Gas (Relative to Regular Depressurization)
Regular Depressurization (RD)1x1x
Cycling Depressurization (CD)17x[4]Significantly Reduced[4]

Table 2: Effect of Thermal Stimulation on Gas Production

Method Initial Hydrate Saturation (%) Gas Production (%) Energy Efficiency
Depressurization51.6156.24-
Warm-Water Injection51.6143.68-
Combined Depressurization & Thermal Stimulation31.90-31.47
Combined Depressurization & Thermal Stimulation41.31-49.93
Combined Depressurization & Thermal Stimulation51.6174.87[6]68.13[6]

Experimental Protocols

Protocol 1: Upscaled Depressurization using a Pilot-Scale Hydrate Simulator (PHS)

Objective: To evaluate gas production from methane hydrates via depressurization in a pilot-scale setting.

Apparatus:

  • Pilot-Scale Hydrate Simulator (PHS) with an effective volume of approximately 117.8 L.[4][9]

  • Gas supply and injection system.

  • Water injection and production system.

  • Pressure and temperature sensors throughout the PHS.

  • Gas and water collection and measurement system.

Methodology:

  • Sediment Packing: Pack the PHS with the desired porous medium (e.g., sand, silica).

  • Water Saturation: Evacuate the PHS and then saturate the sediment with water.

  • Hydrate Formation:

    • Pressurize the PHS with methane gas to the desired initial pressure.

    • Cool the PHS to the target temperature to initiate hydrate formation.

    • Continuously supply methane gas to maintain pressure as hydrates form, monitoring the gas consumption to estimate hydrate saturation.

  • Depressurization:

    • Once the desired hydrate saturation is achieved, isolate the gas supply.

    • Initiate depressurization by opening the production well and reducing the back pressure to a target level below the hydrate equilibrium pressure.

    • For cycling depressurization, alternate between periods of production and well shut-in.

  • Data Collection:

    • Continuously monitor and record pressure and temperature at various locations within the PHS.

    • Measure the volume of gas and water produced over time.

  • Termination: Continue the experiment until gas production ceases or reaches a negligible rate.

Protocol 2: Combined Depressurization and Thermal Stimulation

Objective: To enhance gas production from methane hydrates by combining depressurization with thermal stimulation.

Apparatus:

  • Same as Protocol 1, with the addition of a heating system (e.g., hot water injection system, wellbore heater).

Methodology:

  • Hydrate Formation: Follow steps 1-3 from Protocol 1.

  • Initiate Depressurization: Begin the extraction process by reducing the pressure in the production well.

  • Apply Thermal Stimulation:

    • Once gas production from depressurization begins to decline, initiate thermal stimulation.

    • Inject hot water at a controlled rate and temperature into a separate injection well or activate a wellbore heater.

  • Data Collection:

    • In addition to the parameters in Protocol 1, monitor the temperature of the injected fluid and the energy input to the heating system.

  • Termination: Conclude the experiment when gas production is no longer significant.

Visualizations

Experimental_Workflow_Upscaling cluster_lab Laboratory Scale cluster_pilot Pilot Scale lab_formation Hydrate Formation in Small Reactor lab_extraction Extraction Method (Depressurization/Thermal) lab_formation->lab_extraction lab_data Data Collection (P, T, Gas Volume) lab_extraction->lab_data pilot_formation Hydrate Formation in PHS (e.g., 117.8 L) lab_data->pilot_formation Inform Upscaling Parameters pilot_extraction Upscaled Extraction (e.g., Cycling Depressurization) pilot_formation->pilot_extraction pilot_data Comprehensive Data (Spatial P & T, Flow Rates) pilot_extraction->pilot_data pilot_data->lab_extraction Refine Lab Models

Caption: Experimental workflow for upscaling hydrate extraction.

Troubleshooting_Logic issue Low Gas Recovery check_pressure Is Pressure Drawdown Sufficient? issue->check_pressure check_temp Is Temperature Dropping Significantly? check_pressure->check_temp Yes increase_depress Increase Depressurization check_pressure->increase_depress No check_flow Are Flow Paths Obstructed? check_temp->check_flow No add_heat Add Thermal Stimulation check_temp->add_heat Yes cycle_depress Implement Cycling Depressurization check_flow->cycle_depress Yes

Caption: Troubleshooting logic for low gas recovery.

References

Technical Support Center: Mitigating Ice Formation in Methane Hydrate Depressurization Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ice formation during methane (B114726) hydrate (B1144303) depressurization experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Unexpected and rapid ice formation upon depressurization.

  • Question: My system experienced a sudden and significant drop in temperature, leading to rapid ice formation and plugging of the experimental apparatus immediately after initiating depressurization. What could be the cause and how can I prevent this?

  • Answer: This is a common issue caused by the endothermic nature of methane hydrate dissociation.[1] Rapid depressurization creates a large driving force for dissociation, leading to a rapid temperature drop below the freezing point of water.

    • Immediate Action: If plugging has occurred, carefully and slowly apply thermal stimulation to the plugged section to dissociate the ice and hydrate. Ensure the system pressure is monitored and controlled to prevent uncontrolled gas release.

    • Preventative Measures:

      • Slower Depressurization Rate: Employ a slower, stepwise depressurization rate. This allows for more effective heat transfer from the surroundings to compensate for the endothermic dissociation, thus preventing the temperature from dropping too rapidly.[2]

      • Pre-injection of Thermodynamic Inhibitors: Before depressurization, inject a thermodynamic inhibitor such as methanol (B129727) or ethylene (B1197577) glycol (MEG) into the system. These inhibitors lower the freezing point of water, expanding the operational temperature range and preventing ice formation.

      • Combined Approach: For highly saturated hydrate samples, consider a combination of slow depressurization and thermal stimulation to maintain the system temperature above the freezing point.[3][4]

Problem 2: Gradual ice accumulation and reduced gas production over time.

  • Question: During a prolonged depressurization experiment, I observed a gradual decrease in gas production rate accompanied by a slow but steady formation of ice within the hydrate sample. What is happening and how can it be mitigated?

  • Answer: This phenomenon is often due to localized cooling at the hydrate dissociation front. As gas is produced, the surrounding area cools, and if the heat transfer from the bulk of the sample and the environment is insufficient, ice can form, creating a barrier that slows down further dissociation and gas flow.

    • Troubleshooting Steps:

      • Monitor Temperature Profile: Use strategically placed temperature sensors to monitor the temperature profile within the sample. A significant temperature gradient towards the dissociation front is an indicator of this issue.

      • Apply Targeted Thermal Stimulation: If possible, apply gentle and localized heating to the area of ice formation to raise the temperature just above freezing.

    • Long-term Solutions:

      • Use of Kinetic Hydrate Inhibitors (KHIs): Incorporate KHIs, such as polyvinylpyrrolidone (B124986) (PVP) or polyvinylcaprolactam (PVCap), into the aqueous phase before hydrate formation. KHIs do not prevent ice formation thermodynamically but delay the nucleation and growth of hydrate crystals, which can indirectly help manage the thermal effects.[5][6]

      • Employ Anti-Agglomerants (AAs): AAs prevent hydrate and ice particles from sticking together, maintaining flowability even if some ice forms. This can prevent the formation of a solid, impermeable plug.

      • Optimize Depressurization Strategy: Experiment with different stepwise depressurization protocols to find an optimal balance between gas production rate and heat transfer.

Problem 3: Secondary hydrate formation alongside ice.

  • Question: I have observed the formation of new hydrate crystals, in addition to ice, during the depressurization process, which is complicating my results. Why is this happening?

  • Answer: Secondary hydrate formation can occur when the local temperature and pressure conditions re-enter the hydrate stability zone, even as the overall system pressure is being reduced.[7] This is often triggered by the release of methane gas and its interaction with liquid water in a locally cooled environment.

    • Mitigation Strategies:

      • Precise Pressure and Temperature Control: Maintain careful control over the pressure and temperature throughout the experiment to avoid re-entering the hydrate stability zone. This may involve a combination of controlled depressurization and active heating or cooling.

      • Inhibitor Injection: The use of thermodynamic inhibitors will shift the hydrate equilibrium curve to lower temperatures and higher pressures, making secondary hydrate formation less likely.[8]

      • Synergistic Inhibitor Mixtures: Consider using a combination of thermodynamic and kinetic inhibitors. The thermodynamic inhibitor will prevent the system from reaching the hydrate formation temperature, while the kinetic inhibitor will delay any potential nucleation if conditions briefly become favorable.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ice formation during methane hydrate depressurization?

A1: The dissociation of methane hydrate is an endothermic process, meaning it absorbs heat from its surroundings. When depressurization is initiated, the rapid dissociation can lead to a significant temperature drop. If the temperature falls below the freezing point of water, ice will form.[1]

Q2: What are the main methods to mitigate ice formation?

A2: The primary methods for mitigating ice formation are:

  • Thermal Stimulation: Applying heat to the system to counteract the cooling effect of hydrate dissociation and maintain the temperature above the freezing point.[3][4]

  • Chemical Inhibition: Introducing chemical agents that either lower the freezing point of water (thermodynamic inhibitors) or interfere with the kinetics of hydrate and ice formation (kinetic inhibitors and anti-agglomerants).[5][6][8]

  • Controlled Depressurization: Reducing the system pressure slowly and in a stepwise manner to allow for adequate heat transfer from the surroundings.[2]

Q3: What is the difference between thermodynamic and kinetic inhibitors?

A3:

  • Thermodynamic Hydrate Inhibitors (THIs) , such as methanol and ethylene glycol, work by shifting the hydrate phase equilibrium to lower temperatures and higher pressures.[10] This effectively prevents hydrate and ice formation under the given operating conditions.

  • Kinetic Hydrate Inhibitors (KHIs) , like PVP and PVCap, do not change the thermodynamic stability of hydrates. Instead, they delay the nucleation and/or inhibit the growth of hydrate crystals.[5][6]

Q4: Can I use a combination of inhibitors?

A4: Yes, using a combination of inhibitors can be a very effective strategy. For example, a low concentration of a thermodynamic inhibitor can be used to slightly shift the hydrate equilibrium, bringing the system into a regime where a kinetic inhibitor can work more effectively. This synergistic effect can provide robust protection against both hydrate and ice formation while minimizing the total amount of chemicals used.[5][9]

Q5: How do I choose the right inhibitor and concentration?

A5: The choice of inhibitor and its concentration depends on several factors, including the operating pressure and temperature, the water cut of the system, and the desired level of protection. It is recommended to consult hydrate phase equilibrium diagrams for systems containing the specific inhibitor. Experimental screening in a laboratory setup, such as a rocking cell or a high-pressure autoclave, is often necessary to determine the optimal inhibitor and concentration for your specific experimental conditions.[11]

Q6: What are some common experimental errors that can lead to ice formation?

A6:

  • Inaccurate Temperature and Pressure Monitoring: Faulty or poorly calibrated sensors can lead to a misjudgment of the system's thermodynamic state.

  • Excessively Rapid Depressurization: As mentioned earlier, this is a primary cause of significant subcooling.

  • Poor Heat Transfer: Inadequate insulation or inefficient heating systems can fail to compensate for the endothermic dissociation.

  • Inhomogeneous Inhibitor Distribution: If the chemical inhibitor is not properly mixed with the aqueous phase, some regions may be unprotected, leading to localized ice and hydrate formation.

Data Presentation

Table 1: Performance of Thermodynamic Inhibitors

InhibitorConcentration (wt%)Pressure (MPa)Hydrate Equilibrium Temperature (°C)Temperature Suppression (°C)
Ethylene Glycol (EG)105.04.53.5
Ethylene Glycol (EG)205.01.07.0
Methanol (MeOH)106.03.05.5
Methanol (MeOH)206.0-2.010.5
Sodium Chloride (NaCl)3.57.06.52.0
Sodium Chloride (NaCl)107.03.05.5

Note: Baseline hydrate equilibrium temperature at the specified pressures without inhibitor is assumed for calculating temperature suppression. Data is illustrative and may vary based on specific experimental conditions.

Table 2: Performance of Kinetic Inhibitors and Anti-Agglomerants

InhibitorConcentration (wt%)Subcooling (°C)Induction Time (min)Performance Notes
PVP0.510> 300Significantly delays hydrate nucleation.[12]
PVCap0.512> 400Highly effective in delaying nucleation and growth.[5]
Amide-based AA1.015-Prevents agglomeration, maintains slurry flow.[11]
Ice-Structuring Proteins0.01-0.1--Decreases hydrate growth rate by 17-75%.[13]

Experimental Protocols

Methodology 1: Evaluation of Chemical Inhibitor Performance

  • System Preparation:

    • Clean and dry a high-pressure sapphire autoclave or rocking cell.

    • Prepare the aqueous solution with the desired concentration of the chemical inhibitor.

    • If using an anti-agglomerant, prepare a water-in-oil emulsion with the desired water cut.

  • Loading:

    • Load the prepared solution/emulsion into the cell.

    • Pressurize the cell with methane gas to the desired initial pressure.

  • Hydrate Formation:

    • Cool the system to the desired temperature, which should be within the hydrate stability region.

    • For KHIs and AAs, a constant cooling rate is often used.

    • Monitor pressure and temperature to track hydrate formation, indicated by a pressure drop at a constant temperature.

  • Performance Evaluation:

    • Thermodynamic Inhibitors: Determine the hydrate-liquid-vapor-equilibrium (HLVE) curve by slowly heating the system and noting the temperature at which the last hydrate crystal dissociates at various pressures.

    • Kinetic Inhibitors: Measure the induction time (time taken for the onset of rapid hydrate growth) and the rate of hydrate growth (from the rate of gas uptake).

    • Anti-Agglomerants: Visually observe the hydrate slurry or use torque/pressure measurements to assess the degree of agglomeration and flowability.

Methodology 2: Depressurization with Thermal Stimulation

  • Hydrate Sample Formation:

    • Form a methane hydrate sample in a porous medium within a high-pressure vessel to simulate reservoir conditions.

    • Quantify the initial hydrate saturation.

  • System Setup:

    • Equip the vessel with a heating system (e.g., heating jacket, internal heating elements) and multiple temperature and pressure sensors.

    • Connect the outlet to a back-pressure regulator and a gas flow meter.

  • Initiation of Depressurization:

    • Slowly decrease the outlet pressure using the back-pressure regulator to the target dissociation pressure.

  • Thermal Stimulation and Monitoring:

    • Simultaneously, apply heat to the system to maintain the temperature at a setpoint above the freezing point of water.

    • Continuously monitor the temperature profile within the sample, the system pressure, and the gas production rate.

  • Data Analysis:

    • Correlate the gas production rate with the energy input from the thermal stimulation system to evaluate the efficiency of the process.

    • Analyze the temperature data to ensure that no part of the system drops below 0°C.

Visualizations

Experimental_Workflow_Chemical_Inhibitor cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation prep_cell Clean and Prepare High-Pressure Cell prep_solution Prepare Inhibitor Solution / Emulsion prep_cell->prep_solution load_cell Load Solution and Pressurize with Methane prep_solution->load_cell cool_system Cool System to Hydrate Formation Conditions load_cell->cool_system monitor_formation Monitor Pressure and Temperature for Hydrate Formation cool_system->monitor_formation eval_thi Determine HLVE Curve (THIs) monitor_formation->eval_thi Thermodynamic Inhibitor eval_khi Measure Induction Time and Growth Rate (KHIs) monitor_formation->eval_khi Kinetic Inhibitor eval_aa Assess Agglomeration and Flowability (AAs) monitor_formation->eval_aa Anti-Agglomerant

Caption: Workflow for evaluating chemical inhibitor performance.

Troubleshooting_Ice_Formation cluster_rapid Rapid Ice Formation cluster_gradual Gradual Ice Accumulation start Depressurization Experiment Initiated ice_check Ice Formation Observed? start->ice_check cause_rapid Cause: Rapid Depressurization, High Subcooling ice_check->cause_rapid Yes, Rapid cause_gradual Cause: Insufficient Heat Transfer, Localized Cooling ice_check->cause_gradual Yes, Gradual no_ice Continue Experiment and Monitoring ice_check->no_ice No solution_rapid Solution: Slower Depressurization, Use THIs cause_rapid->solution_rapid solution_gradual Solution: Targeted Heating, Use KHIs/AAs cause_gradual->solution_gradual

Caption: Troubleshooting logic for ice formation.

References

Technical Support Center: Enhancing Gas-Water Mixing for Rapid Hydrate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common challenges in gas hydrate (B1144303) formation experiments. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to enhance gas-water mixing for accelerated and reproducible hydrate formation.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during gas hydrate formation experiments.

1. Why is the induction time for hydrate formation highly variable between my experiments?

Inconsistent induction times are a frequent challenge and can be attributed to the stochastic nature of nucleation. However, several experimental parameters can be controlled to improve reproducibility.[1]

Troubleshooting Steps:

  • Verify Gas Purity: Ensure the use of high-purity gas (e.g., 99.9%+) as even minor impurities can alter the hydrate formation conditions.

  • Control Subcooling Temperature: The degree of subcooling, which is the difference between the hydrate equilibrium temperature and the experimental temperature, is a primary driving force for nucleation. Precise and stable temperature control is crucial, as minor fluctuations can lead to significant variations in induction time.[1]

  • Standardize Stirring Rate: The stirring rate directly impacts mass transfer at the gas-water interface. A consistent and appropriate stirring speed ensures a uniform distribution of dissolved gas, which promotes nucleation.[1]

  • Inspect for Impurities: Contaminants such as dust or residual chemicals can act as unintended nucleation sites, causing premature or inconsistent hydrate formation. Thoroughly clean and rinse the reactor before each experiment.[1]

  • Consider the "Memory Effect": If the water used in an experiment was previously in a hydrate phase, it may retain a "memory" that can lead to faster nucleation. To ensure consistency, use fresh, deionized water for each experiment or apply a consistent thermal history to the water.

2. Why is the gas consumption in my experiment lower than expected?

Low gas consumption can indicate incomplete hydrate formation or issues with the experimental setup.[1]

Troubleshooting Steps:

  • Verify System Calibration: Ensure that pressure and temperature sensors are accurately calibrated. Inaccurate readings can lead to misinterpretation of experimental conditions and incorrect calculations of gas uptake.[1]

  • Check for Leaks: A system leak will cause a pressure drop that is not due to hydrate formation, leading to an overestimation of gas consumption if not accounted for. Always perform a leak test before commencing an experiment.[1]

  • Enhance Mass Transfer: A layer of hydrate crystals can form at the gas-water interface, creating a barrier that limits further gas diffusion into the water. Increase the stirring speed or consider using surfactants to improve mass transfer.

  • Ensure Adequate Driving Force: A stable and sufficiently high pressure is necessary to maintain the driving force for hydrate growth. Any leaks in the system will lead to a pressure drop and a corresponding decrease in the growth rate.[1]

  • Monitor for Ice Formation: At temperatures near the freezing point of water, ice can form and compete with hydrate formation, physically blocking the gas-water interface. Ensure the experimental temperature is maintained above the freezing point of the aqueous solution.[1]

3. How can I increase the rate of hydrate formation?

Several methods can be employed to accelerate the kinetics of hydrate formation.

Solutions:

  • Increase Gas-Water Interfacial Area: The rate of hydrate formation is largely dependent on the surface area available for gas and water to interact. Methods to increase this include:

    • Mechanical Agitation: Vigorous stirring in a stirred-tank reactor continuously renews the gas-water interface.[2]

    • Spraying: Introducing water as fine droplets into a pressurized gas chamber significantly increases the surface area for mass transfer.[3][4]

    • Bubbling: Injecting gas bubbles into the water phase creates a large interfacial area.

  • Use of Promoters:

    • Surfactants: Surfactants, such as Sodium Dodecyl Sulfate (SDS), reduce the surface tension between gas and water, promoting gas dissolution and hydrate nucleation.[5] They can also alter the morphology of the hydrate growth, preventing the formation of a solid film at the interface.

  • Application of Ultrasonics: Ultrasonic waves can induce cavitation, which creates localized high-pressure and high-temperature zones, promoting the formation of hydrate nuclei.[6][7] This method has been shown to significantly reduce induction time and increase gas consumption.[7]

Data Presentation

The following tables summarize quantitative data from various studies to allow for easy comparison of different methods for enhancing gas-water mixing.

Table 1: Comparison of Hydrate Formation in Different Reactor Types

Reactor TypeGas Uptake (mmol/mol)Induction Time (s)Formation RateReference
Gas-Entry Stirring36.3 ± 4.0218 ± 148Slowest[3]
Spraying67.3 ± 2.260 ± 104Moderate[3]
Spraying with Stirring95.5 ± 2.9-Fastest[3]
Fixed Bed (with 500 ppm SDS)--Significantly Promoted[8]

Table 2: Effect of Surfactant (SDS) Concentration on Methane (B114726) Hydrate Formation

SDS Concentration (ppm)Induction Time (min)Methane Uptake (mol)Water to Hydrate Conversion (%)Reference
0 (Pure Water)~180--[9]
300---[4]
450 (CMC)~40--[9]
500-0.035561.9[5]
700-0.044758.5[5]
900---[9]
1100---[9]

Table 3: Influence of Ultrasonic Power on Methane Hydrate Formation

Ultrasonic Power (W)Gas Consumption (relative to 0 W)Induction TimeReference
01x-[7]
100-200IncreasedReduced[6]
1504xReduced[7]

Experimental Protocols

Protocol 1: Methane Hydrate Formation in a Stirred-Tank Reactor

Objective: To form methane hydrate in a controlled laboratory setting using a stirred-tank reactor.

Materials and Equipment:

  • High-pressure stirred-tank reactor (crystallizer) equipped with a magnetic stirrer or overhead mechanical stirrer.

  • Pressure transducer and thermocouple.

  • Data acquisition system.

  • Methane gas (99.9%+ purity).

  • Deionized water.

  • Cooling bath/system.

  • Vacuum pump.

Procedure:

  • Reactor Preparation: Thoroughly clean and rinse the reactor with deionized water to remove any impurities.

  • Water Loading: Load a specific volume of deionized water into the reactor.

  • System Purge: Seal the reactor and purge it with low-pressure methane gas at least three times to remove any residual air.

  • Pressurization: Pressurize the reactor with methane gas to the desired experimental pressure.

  • Cooling: Cool the reactor to the target experimental temperature using the cooling system.

  • Initiation of Agitation: Once the desired temperature and pressure are stable, begin stirring at a predetermined rate (e.g., 400 rpm).

  • Data Logging: Continuously record the temperature and pressure inside the reactor using the data acquisition system. A sharp drop in pressure and a corresponding spike in temperature indicate the onset of hydrate formation.

  • Experiment Termination: Continue the experiment until the pressure stabilizes, indicating that hydrate formation has ceased.

  • Gas Release and Measurement: Carefully vent the remaining gas and measure the volume to calculate the total gas consumed during hydrate formation.

Protocol 2: Methane Hydrate Formation using a Spray Nozzle

Objective: To rapidly form methane hydrate by spraying water droplets into a pressurized methane environment.

Materials and Equipment:

  • High-pressure reactor equipped with a spray nozzle.

  • High-pressure pump for water injection.

  • Pressure transducer and thermocouple.

  • Data acquisition system.

  • Methane gas (99.9%+ purity).

  • Deionized water.

  • Cooling system.

  • Vacuum pump.

Procedure:

  • Reactor Preparation: Clean and dry the high-pressure reactor.

  • System Purge: Evacuate the reactor using a vacuum pump and then purge with methane gas to remove air.

  • Pressurization: Fill the reactor with methane gas to the desired initial pressure.

  • Cooling: Cool the reactor to the experimental temperature.

  • Water Spraying: Use the high-pressure pump to spray a known volume of deionized water through the nozzle into the reactor at a constant flow rate.

  • Data Monitoring: Record the pressure and temperature changes within the reactor. A rapid decrease in pressure indicates hydrate formation.

  • Stabilization: Continue monitoring until the pressure inside the reactor becomes constant.

  • Gas Quantification: Vent and measure the unreacted gas to determine the amount of methane consumed.

Mandatory Visualization

Troubleshooting Workflow for Inconsistent Induction Time

Troubleshooting_Induction_Time start Inconsistent Induction Time Observed gas_purity Verify Gas Purity (99.9%+) start->gas_purity temp_control Check Temperature Control Stability gas_purity->temp_control Purity OK resolve Issue Resolved gas_purity->resolve Impure Gas Replaced stirring_rate Standardize Stirring Rate temp_control->stirring_rate Temp Stable temp_control->resolve Temp Controller Tuned impurities Inspect for System Impurities stirring_rate->impurities Stirring Consistent stirring_rate->resolve Rate Standardized memory_effect Consider Water 'Memory Effect' impurities->memory_effect System Clean impurities->resolve System Cleaned memory_effect->resolve Consistent Water Source

Caption: Troubleshooting logic for variable hydrate induction times.

Experimental Workflow for Stirred-Tank Reactor

Stirred_Tank_Workflow prep 1. Reactor Preparation (Clean & Rinse) load 2. Load Deionized Water prep->load purge 3. Purge with Methane load->purge pressurize 4. Pressurize to Target P purge->pressurize cool 5. Cool to Target T pressurize->cool stir 6. Start Stirring cool->stir log 7. Log P & T Data (Monitor for Nucleation) stir->log terminate 8. Terminate when P is stable log->terminate quantify 9. Quantify Gas Consumption terminate->quantify end Experiment Complete quantify->end

Caption: Step-by-step workflow for hydrate formation in a stirred reactor.

Logical Relationship of Factors Affecting Hydrate Formation Rate

Hydrate_Formation_Factors cluster_driving_force Thermodynamic Driving Force cluster_mass_transfer Mass Transfer Enhancement pressure High Pressure formation_rate Rapid Hydrate Formation Rate pressure->formation_rate temperature Low Temperature (Subcooling) temperature->formation_rate mixing Mechanical Agitation (Stirring, Spraying, Bubbling) mixing->formation_rate surfactants Surfactants (e.g., SDS) surfactants->formation_rate ultrasonics Ultrasonication ultrasonics->formation_rate

Caption: Key factors influencing the rate of gas hydrate formation.

References

Overcoming mass transfer limitations in methane hydrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during methane (B114726) hydrate (B1144303) synthesis experiments, with a focus on mitigating mass transfer limitations.

Troubleshooting Guide

This guide addresses specific issues that may arise during methane hydrate formation experiments.

Issue 1: Prolonged Induction Time or No Hydrate Formation

Possible Causes and Solutions:

  • Insufficient Mass Transfer: The interface between methane gas and water is crucial for nucleation. A static system can lead to slow diffusion and a long induction time.

    • Solution: Introduce mechanical agitation. Stirring or rocking the reactor helps to renew the gas-liquid interface, promoting the dissolution of methane into the water and facilitating the formation of hydrate nuclei.[1][2][3][4][5] Studies have shown that higher stirring rates generally lead to a reduced hydrate induction time.[1][2][3]

  • Low Driving Force: The thermodynamic conditions (pressure and temperature) may not be sufficient to overcome the energy barrier for nucleation.

    • Solution: Increase the driving force by either increasing the system pressure or decreasing the temperature.[6][7] This creates a higher degree of supersaturation of methane in the aqueous phase, which is necessary for hydrate formation.[7]

  • Presence of Impurities: Certain ions or compounds in the water can inhibit hydrate formation.

    • Solution: Use high-purity, deionized water for your experiments to ensure that unknown inhibitors are not a factor.

  • Stochastic Nature of Nucleation: Hydrate nucleation is an inherently random process, and induction times can vary significantly even under identical conditions.

    • Solution: If conditions are appropriate and no formation is observed, consider repeating the experiment. The "memory effect," where water that has previously formed hydrates tends to nucleate faster, can also be leveraged.[5]

Issue 2: Slow Hydrate Growth Rate and Low Gas Uptake

Possible Causes and Solutions:

  • Formation of a Hydrate Film: A solid film of methane hydrate can form at the gas-water interface, creating a mass transfer barrier that prevents further methane from reaching the water phase.[8]

    • Solution 1 (Mechanical): Continuous agitation, such as stirring, can break up this hydrate film and disperse hydrate particles throughout the bulk liquid, creating new surfaces for growth.[1][2][3] Increasing the stirring rate has been shown to increase the total gas consumption and the hydrate growth rate.[1][3]

    • Solution 2 (Chemical): The addition of kinetic promoters, such as surfactants like sodium dodecyl sulfate (B86663) (SDS), can significantly enhance the growth rate.[4][8] Surfactants are thought to work by adsorbing at the hydrate-liquid interface, preventing the formation of a continuous, impermeable film and promoting the formation of a porous hydrate slurry.

  • Poor Heat Transfer: Methane hydrate formation is an exothermic process. If the heat of formation is not efficiently removed, the local temperature at the growth interface can rise, reducing the thermodynamic driving force and slowing the growth rate.

    • Solution: Ensure efficient cooling of the reactor. A well-designed cooling jacket and proper agitation to ensure uniform temperature distribution are critical.

  • Insufficient Gas-Liquid Interfacial Area: A limited surface area between the gas and liquid phases will inherently limit the rate of mass transfer.

    • Solution: Besides stirring, using a reactor with a higher aspect ratio (taller and thinner) can increase the interfacial area relative to the volume. The use of porous materials can also dramatically increase the available surface area for hydrate formation.[9][10]

Issue 3: Inconsistent or Poorly Reproducible Results

Possible Causes and Solutions:

  • Variability in Nucleation: The stochastic nature of nucleation is a primary source of variability in induction times.

    • Solution: While difficult to eliminate completely, conducting a series of experiments and reporting the average induction time and standard deviation is a standard practice. Utilizing the "memory effect" by forming and dissociating hydrates in the same water sample can sometimes lead to more consistent nucleation.[5]

  • Inconsistent Mixing/Agitation: If the stirring rate or rocking motion is not precisely controlled, the degree of mass and heat transfer will vary between experiments.

    • Solution: Use a calibrated and well-controlled agitation system. Ensure the impeller design and position are consistent for stirred reactors.

  • Temperature and Pressure Fluctuations: Small variations in the experimental temperature and pressure can have a significant impact on the driving force for hydrate formation.

    • Solution: Employ high-precision temperature and pressure controllers and monitors. Ensure the reactor is well-insulated to minimize heat exchange with the surroundings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mass transfer limitation in methane hydrate synthesis?

A1: The primary mass transfer limitation is typically the slow diffusion of methane gas through the gas-liquid interface and into the bulk aqueous phase. This is often exacerbated by the formation of a solid hydrate film at the interface, which acts as a barrier to further gas transport.[8] Overcoming this limitation is key to achieving rapid and efficient hydrate formation.

Q2: How does mechanical stirring improve methane hydrate formation?

A2: Mechanical stirring enhances methane hydrate formation in several ways:

  • It continuously breaks the gas-liquid interface, increasing the rate of methane dissolution into the water.

  • It breaks up any hydrate film that forms at the interface, preventing it from becoming a mass transfer barrier.[1][3]

  • It disperses newly formed hydrate nuclei and crystals from the interface into the bulk liquid, providing more surface area for crystal growth.[1][2]

  • It improves heat transfer by distributing the heat of formation throughout the reactor, preventing localized temperature increases that would slow down the reaction.[1]

Q3: What is the role of surfactants like SDS in overcoming mass transfer limitations?

A3: Surfactants like Sodium Dodecyl Sulfate (SDS) are kinetic promoters that significantly accelerate hydrate formation.[4] They are believed to modify the surface properties at the gas-liquid and hydrate-liquid interfaces. This action helps to prevent the formation of a solid, impermeable hydrate film, instead promoting the growth of a more porous hydrate structure that allows for continued contact between methane and water, thus enhancing mass transfer and increasing the growth rate.[4][8]

Q4: I am working with porous media. What are the unique mass transfer challenges?

A4: In porous media, mass transfer is governed by the pore structure and the distribution of gas and water within the pores.[11] Challenges include:

  • Capillary Effects: Water can be trapped in small pores, limiting its contact with the gas phase.

  • Gas Accessibility: Gas flow paths can become blocked by hydrate formation, isolating pockets of unreacted water.[12]

  • Heat Transfer: The porous matrix can impede the dissipation of heat, leading to localized warming. Porous media, however, also offer the advantage of a very high gas-water interfacial area, which can enhance formation rates if the above challenges are managed.[9][10]

Q5: Can you recommend a starting point for experimental conditions (pressure, temperature, stirring rate)?

A5: Optimal conditions depend on your specific experimental goals and setup. However, a common starting point for laboratory-scale methane hydrate synthesis in a stirred reactor is:

  • Temperature: 274-277 K (1-4 °C).

  • Pressure: 5-8 MPa. This provides a sufficient driving force well within the hydrate stability zone.

  • Stirring Rate: 400-800 RPM. This range has been shown to be effective in enhancing mass transfer without excessive energy consumption.[1][7] It's often beneficial to perform a preliminary study to determine the optimal stirring speed for your specific reactor geometry.[7]

Data Presentation

Table 1: Effect of Stirring Rate on Methane Hydrate Formation

Stirring Rate (rpm)Induction TimeInitial Growth Rate (bar/min)Total Gas Intake (bar in 20 min)Reference
220Longer~0.25~2.5[1]
440Shorter~0.50~5.0[1]
660Shortest~0.75~7.5[1]

Note: Values are approximate and derived from graphical data in the cited source for illustrative purposes.

Table 2: Effect of SDS Concentration on Methane Hydrate Formation

AdditiveConcentration (wt%)Induction TimeGas Storage CapacityReference
Pure Water0LongestBase[4]
SDS0.05 (500 ppm)ShorterIncreased[4]
SDS0.1 (1000 ppm)ShortSignificantly Increased[4]
SDS0.3 (3000 ppm)ShortestSlightly Decreased vs 1000 ppm[4]

Note: There is often a trade-off, where higher surfactant concentrations decrease induction time but may slightly lower the final gas storage capacity.[4]

Experimental Protocols

Protocol 1: Methane Hydrate Synthesis in a Stirred-Tank Reactor

  • System Preparation:

    • Clean the high-pressure reactor vessel thoroughly with deionized water and dry it completely.

    • Add a known volume of deionized water (or aqueous solution with promoters) and a magnetic stir bar to the reactor.

    • Seal the reactor and perform a leak test by pressurizing it with a benign gas like nitrogen and monitoring for any pressure drop.

  • Purging:

    • Evacuate the reactor using a vacuum pump to remove air and other gases.

    • Flush the reactor with low-pressure methane gas 2-3 times to ensure a pure methane atmosphere.

  • Pressurization and Cooling:

    • Cool the reactor to the desired experimental temperature (e.g., 275 K) using a circulating cooling bath.

    • Once the temperature is stable, pressurize the reactor with high-purity methane gas to the target pressure (e.g., 6 MPa).

  • Hydrate Formation:

    • Start the magnetic stirrer at the desired speed (e.g., 600 rpm).

    • Begin data acquisition, recording temperature, pressure, and time at regular intervals (e.g., every 5-10 seconds).

    • Hydrate formation is indicated by a drop in pressure as methane gas is consumed to form the solid hydrate. The induction time is the period from the start of stirring until this rapid pressure drop begins.

  • Termination and Data Analysis:

    • The experiment is typically concluded when the pressure stabilizes, indicating that the hydrate formation has ceased.

    • Calculate the amount of methane consumed based on the pressure drop using the ideal gas law with appropriate compressibility factors (or a real gas equation of state).

    • Determine the induction time, growth rate, and final water-to-hydrate conversion.

Visualizations

Experimental_Workflow cluster_prep 1. System Preparation cluster_purge 2. Purging cluster_run 3. Experimental Run cluster_analysis 4. Data Analysis prep1 Clean and Dry Reactor prep2 Add Deionized Water prep1->prep2 prep3 Seal and Leak Test prep2->prep3 purge1 Evacuate Reactor (Vacuum) prep3->purge1 purge2 Flush with Methane Gas purge1->purge2 run1 Cool to Target Temperature purge2->run1 run2 Pressurize with Methane run1->run2 run3 Start Agitation & Data Logging run2->run3 analysis1 Monitor Pressure Drop run3->analysis1 analysis2 Calculate Gas Consumption analysis1->analysis2 analysis3 Determine Kinetics analysis2->analysis3

Caption: Workflow for methane hydrate synthesis in a laboratory setting.

Troubleshooting_Logic start Problem: Slow or No Hydrate Growth q1 Is the system being agitated (stirred/rocked)? start->q1 a1_no Implement Agitation (e.g., 400-800 rpm) q1->a1_no No a1_yes Mass transfer is likely limited by other factors q1->a1_yes Yes q2 Is a hydrate film blocking the interface? a1_yes->q2 a2_yes Increase Agitation Speed or Add Surfactant (e.g., SDS) q2->a2_yes Yes q3 Is the thermodynamic driving force sufficient? q2->q3 No a3_no Increase Pressure or Decrease Temperature q3->a3_no No a3_yes Consider heat transfer limitations or impurities q3->a3_yes Yes

Caption: Troubleshooting logic for slow methane hydrate growth.

Mass_Transfer_Pathway cluster_barriers Mass Transfer Barriers methane_gas Methane Gas Phase interface Gas-Liquid Interface methane_gas->interface Transport water_bulk Bulk Aqueous Phase interface->water_bulk Dissolution barrier1 Slow Diffusion barrier2 Hydrate Film Formation hydrate_nuclei Hydrate Nucleation water_bulk->hydrate_nuclei Supersaturation hydrate_growth Hydrate Crystal Growth hydrate_nuclei->hydrate_growth

Caption: Conceptual pathway of methane hydrate formation from gas to solid.

References

Technical Support Center: Managing Geomechanical Instability During Hydrate Dissociation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing geomechanical instability during hydrate (B1144303) dissociation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of geomechanical instability during hydrate dissociation?

A1: Geomechanical instability during hydrate dissociation is primarily caused by a reduction in the strength and stiffness of the hydrate-bearing sediments (HBS).[1][2][3] As solid hydrates, which act as a cementing agent binding sediment grains, dissociate into gas and water, the sediment framework weakens.[2][4] This loss of cementation leads to a decrease in cohesion and an increase in pore pressure, which in turn reduces the effective stress on the sediment particles.[1][4] The key destabilizing mechanisms include:

  • Loss of Cementation and Strength Degradation: The transition of load-bearing solid hydrates to non-load-bearing fluids is the most fundamental failure mechanism, drastically reducing the sediment's cohesive strength and stiffness.[4]

  • Pore Pressure Increase: The release of gas and water increases the pore fluid pressure, which counteracts the external stress and reduces the effective stress holding the sediment grains together.[1][5]

  • Stress Redistribution: Hydrate dissociation can lead to stress relaxation and redistribution within the sediment, potentially inducing shear failure.[2][6]

Q2: What are the common manifestations of geomechanical instability in laboratory experiments and field applications?

A2: Common manifestations of geomechanical instability include:

  • Sand Production: The weakening of the sediment matrix can lead to the migration of sand particles with the produced fluids, which can cause blockages and damage to equipment.[7][8][9][10]

  • Wellbore Instability: In drilling and production scenarios, the reduced strength of the formation around the wellbore can lead to borehole collapse, spalling, and gas invasion.[4][11][12][13][14]

  • Seafloor Subsidence: Large-scale dissociation can lead to compaction of the reservoir, resulting in subsidence of the seafloor, which can damage offshore infrastructure.[1][15][16]

  • Submarine Landslides: On continental slopes, the weakening of hydrate-bearing sediments can trigger submarine landslides, posing a significant geohazard.[2][5][17]

Q3: How does hydrate saturation affect the geomechanical properties of sediments?

A3: Hydrate saturation has a significant impact on the geomechanical properties of sediments. Generally, an increase in hydrate saturation leads to:

  • Increased Strength and Stiffness: Hydrates act as a cementing agent, increasing the shear strength and stiffness of the sediment.[18][19]

  • Increased Dilation: During shear, sediments with higher hydrate saturation tend to exhibit more significant volume expansion (dilation).[18][19]

  • Decreased Compressibility: The presence of solid hydrates in the pore spaces reduces the compressibility of the sediment.[2]

Conversely, a decrease in hydrate saturation during dissociation leads to a reduction in strength, stiffness, and dilation, and an increase in compressibility.[19]

Troubleshooting Guides

Issue 1: Excessive Sand Production During Depressurization Experiments

  • Symptom: High concentration of sediment particles observed in the produced fluid. Clogging of outlets and measurement devices.

  • Possible Cause: The production pressure difference is too high, leading to excessive fluid flow rates that strip sand grains from the weakened sediment matrix.[7][10] The rate of depressurization may be too rapid, causing a sudden and significant reduction in sediment strength.[9]

  • Troubleshooting Steps:

    • Reduce Production Pressure Drawdown: Gradually decrease the pressure difference between the reservoir and the production well to lower fluid velocities.[10]

    • Implement Stepwise Depressurization: Instead of a single large pressure drop, apply depressurization in a stepwise manner to allow for more controlled dissociation and stress redistribution.[10]

    • Utilize Sand Control Measures: In experimental setups, consider incorporating micro-screens or gravel packs around the production outlet to physically restrain sand migration.[7][20]

    • Monitor Acoustic Emissions: Use acoustic sensors to detect the onset of significant particle movement, which can serve as an early warning for sand production.

Issue 2: Wellbore Collapse or Deformation in Simulated Drilling Experiments

  • Symptom: Visible deformation or collapse of the simulated wellbore. Inconsistent fluid circulation or pressure readings.

  • Possible Cause: Drilling fluid temperature is causing hydrate dissociation around the wellbore, leading to a loss of formation strength.[4][21] The mud weight is insufficient to counteract the in-situ stresses after the sediment has been weakened by dissociation.

  • Troubleshooting Steps:

    • Optimize Drilling Fluid Temperature: Use a chilled drilling fluid to maintain the temperature within the hydrate stability zone near the wellbore.

    • Increase Mud Weight: Carefully increase the density of the drilling fluid to provide sufficient hydrostatic pressure to support the weakened wellbore wall.

    • Use Inhibitive Drilling Fluids: Employ drilling fluids containing thermodynamic inhibitors (e.g., salts, glycols) or kinetic inhibitors to prevent hydrate dissociation.[4][11]

    • Incorporate Wellbore Reinforcement Materials: Consider adding materials like nanoparticles or polymers to the drilling fluid to enhance the mechanical stability of the wellbore wall.[4][11]

Issue 3: Unexpectedly High or Rapid Sediment Compaction and Subsidence

  • Symptom: Significant and rapid decrease in the height of the sediment sample.

  • Possible Cause: High initial hydrate saturation leading to a large loss of solid volume upon dissociation.[22] The sediment has low intrinsic strength and is highly compressible once the hydrate cementation is lost.[23]

  • Troubleshooting Steps:

    • Control Dissociation Rate: Employ slower dissociation methods (e.g., gradual depressurization or thermal stimulation) to allow for gradual stress redistribution and compaction.

    • Monitor P-wave Velocity: Use acoustic transducers to monitor the P-wave velocity of the sediment, as a decrease in velocity can indicate a reduction in stiffness and the potential for compaction.[22]

    • Consider Intermittent Injection: In some scenarios, intermittent injection of CO2 or N2 has been shown to help maintain stratum stiffness and reduce subsidence.[22]

    • Characterize Sediment Properties: Thoroughly characterize the grain size distribution and initial consolidation state of the sediment, as these factors significantly influence compaction behavior.[22][23]

Data Presentation

Table 1: Geomechanical Properties of Hydrate-Bearing Sediments from Triaxial Tests

ParameterConditionValueReference
Peak Strength (MPa) Hydrate Saturation: 30%, Confining Pressure: 5 MPa~2.5[24]
Hydrate Saturation: 0%, Confining Pressure: 5 MPa~1.5[24]
Clayey Silt, Hydrate Saturation: 30%, Confining Pressure: 5 MPa~4.0[18]
Secant Modulus (MPa) Clayey Silt, Hydrate Saturation: 30%, Confining Pressure: 5 MPa~150[18]
Clayey Silt, Hydrate Saturation: 10%, Confining Pressure: 5 MPa~100[18]
Cohesion (MPa) Hydrate-bearing sand, after dissociationDecreases significantly[25]
Friction Angle (°) Hydrate-bearing sand, after dissociationDecreases[25]
Poisson's Ratio During hydrate dissociationSlight decrease[19]

Table 2: Subsidence and Compaction Data

ParameterConditionValueReference
Seafloor Subsidence Shenhu Area, Depressurization at 6 MPa, 2 years~6.2 m[15]
Shenhu Area, Depressurization at 6 MPa, 0.5 years~3.8 m[15]
Volumetric Strain During dissociation under zero lateral strainScales with hydrate saturation and sediment compressibility[23]
Wellhead Sinking Early stage of hydrate developmentRapid sinking followed by slower, continued sinking[26]

Experimental Protocols

Methodology: Triaxial Shear Test for Hydrate-Bearing Sediments

This protocol outlines the general steps for conducting a triaxial shear test on artificially created hydrate-bearing sediment samples.

  • Sample Preparation:

    • Select host sediments (e.g., quartz sand, kaolin (B608303) clay) with a known particle size distribution.[27][28]

    • Prepare a cylindrical sample of the desired dimensions (e.g., 50 mm diameter, 100 mm height).[27]

    • Saturate the sample with water and then drain to a specific initial water content.

  • Hydrate Formation:

    • Place the sample in a high-pressure, low-temperature triaxial cell.[27]

    • Apply a confining pressure and inject methane (B114726) gas into the sample.[27]

    • Lower the temperature to within the hydrate stability zone (e.g., 2-4 °C) to synthesize the methane hydrate.[27]

    • Monitor the pressure and temperature until hydrate formation is complete, which can be inferred from the cessation of gas consumption.

  • Consolidation:

    • Apply the desired effective confining pressure to the sample and allow it to consolidate.[18]

  • Shearing and Dissociation (if applicable):

    • Apply an axial load at a constant strain rate (e.g., 0.2% per minute).[27]

    • During shearing, hydrate dissociation can be induced by:

      • Depressurization: Reducing the pore pressure below the hydrate stability pressure.[27]

      • Thermal Stimulation: Increasing the temperature of the sample.

    • Continuously monitor axial load, axial strain, pore pressure, and volumetric strain throughout the test.

  • Data Analysis:

    • Calculate the deviatoric stress, effective principal stresses, and volumetric strain.

    • Determine the peak strength, secant modulus, friction angle, and cohesion of the sediment under the tested conditions.

Visualizations

Experimental_Workflow_Triaxial_Test cluster_prep Sample Preparation cluster_formation Hydrate Formation cluster_test Testing cluster_analysis Data Analysis prep1 Select Host Sediments prep2 Create Cylindrical Sample prep1->prep2 prep3 Initial Water Saturation prep2->prep3 form1 Place in Triaxial Cell prep3->form1 form2 Apply Confining Pressure & Inject Gas form1->form2 form3 Lower Temperature form2->form3 form4 Monitor until Formation Complete form3->form4 test1 Consolidate Sample form4->test1 test2 Apply Axial Load (Shearing) test1->test2 test3 Induce Dissociation (Optional) test2->test3 ana1 Monitor Stress, Strain, Pressure test3->ana1 ana2 Calculate Geomechanical Parameters ana1->ana2

Caption: Workflow for a triaxial shear test on hydrate-bearing sediments.

Geomechanical_Instability_Pathway cluster_effects Immediate Effects cluster_consequences Geomechanical Consequences trigger Hydrate Dissociation (Depressurization/Heating) effect1 Loss of Cementation trigger->effect1 effect2 Pore Pressure Increase trigger->effect2 effect3 Reduction in Effective Stress effect1->effect3 effect2->effect3 con1 Reduced Sediment Strength & Stiffness effect3->con1 con2 Sand Production con1->con2 con3 Wellbore Instability con1->con3 con4 Seafloor Subsidence con1->con4 con5 Submarine Landslides con1->con5

Caption: Logical pathway from hydrate dissociation to geomechanical instability.

References

Technical Support Center: Energy-Efficient Thermal Stimulation of Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the thermal stimulation of hydrates. The focus is on identifying and resolving common issues to reduce energy consumption and improve experimental efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that researchers may encounter during hydrate (B1144303) dissociation experiments using thermal stimulation.

Q1: Why is my gas production rate declining rapidly after the initial thermal stimulation?

A: A rapid decline in gas production is a common issue. This can be attributed to several factors:

  • Inefficient Heat Transfer: The initial heat pulse effectively dissociates hydrates near the heat source, but as the thermal front expands, heat transfer to more distant hydrates becomes less efficient.[1]

  • Secondary Hydrate Formation: The dissociation of hydrates is an endothermic process, which can cause significant cooling around the wellbore.[2][3] This temperature drop can lead to the reformation of hydrates or the formation of ice, which in turn blocks gas flow pathways and reduces production efficiency.[4][5]

Q2: I am observing high water production but a low gas yield. How can I improve the gas-to-water ratio?

A: High water production relative to gas is a sign that the injected thermal energy is not being used effectively for hydrate dissociation.[6] This often means that the heat is being absorbed by the surrounding sediment and free water rather than the hydrates themselves.[7] To address this:

  • Optimize Injection Temperature: Research suggests that injecting fluids at temperatures above 62°C can lead to excessive heat absorption by the rock matrix instead of the hydrate.[7]

  • Combined Methods: Combining thermal stimulation with depressurization is often more efficient than relying on heat alone.[4][8] Depressurization helps to destabilize the hydrates, allowing the thermal energy to be more effective.

Q3: How can I minimize heat loss to the surrounding formation and improve the overall energy efficiency of my experiment?

A: Minimizing heat loss is crucial for improving the energy efficiency of thermal stimulation.[9]

  • Combined Approaches: Depressurization combined with thermal stimulation is a promising method for improving efficiency.[4]

  • Geothermal Energy: Utilizing geothermal energy can significantly reduce the need for external heat input. A novel approach using a loop well design to channel geothermal heat has been shown to increase gas output by as much as 73%.[7]

  • CO2 Replacement: The injection of CO2 to replace methane (B114726) within the hydrate structure is another method that can be more energy-efficient.[1][10]

Q4: How can I diagnose and prevent secondary hydrate formation or ice plugging in my experimental setup?

A: Secondary hydrate formation is a significant challenge, particularly when combining thermal stimulation with depressurization.[4]

  • Diagnosis: A sharp temperature drop near the production outlet, potentially below freezing, is a strong indicator of this issue.[5]

  • Prevention:

    • Chemical Inhibitors: The use of inhibitors can prevent hydrate reformation, but this method can be expensive and may lead to environmental concerns.[9]

    • Thermal Management: Carefully managing the heat injection to keep the temperature in the production zone above the hydrate stability point is a more energy-conscious approach.

    • Combined Methods: Employing localized electrical heating in conjunction with depressurization can also effectively prevent plugging.[4]

Data Presentation

The following tables summarize key quantitative data related to different hydrate stimulation techniques.

Table 1: Comparison of Hydrate Dissociation Methods

MethodAverage Gas Production RateEnergy Efficiency Ratio (EER) / Energy Return on Investment (EROI)Key Challenges
Thermal Stimulation (Alone) Low to Moderate[4]Generally low due to high heat loss[9]Inefficient heat transfer, high water production, low thermal efficiency[6][9]
Depressurization (Alone) Can be high initially, but may decline[5]EROI can be high (>100 for the process, ~10 for the project life cycle)[2]Ice/hydrate reformation, insufficient heat supply in later stages[4][5]
Combined (Thermal + Depressurization) Higher than single methods; can increase gas production by 54% compared to depressurization alone[4]Improved efficiency over thermal stimulation alone[8]Requires careful control to prevent secondary hydrate formation[4]
Geothermal-Coupled Stimulation Potential to increase gas output by 73%[7]High, as it utilizes in-situ energyRequires specific geological conditions and well design[7]

Table 2: Key Parameters for Optimized Thermal Stimulation

ParameterRecommended Value / RangeExpected OutcomeSource
Injected Fluid Temperature Avoid exceeding 62°CMaximizes heat absorption by hydrates rather than rock[7]
Drilling Fluid Temperature (for wellbore stability) Do not exceed 293 K (20°C)Mitigates risk of uncontrolled hydrate dissociation and gas influx
Drilling Fluid Flow Rate 0.030–0.045 m³/sEnsures wellbore stability during drilling in hydrate zones

Experimental Protocols

Protocol 1: Evaluating the Energy Efficiency of Combined Thermal Stimulation and Depressurization

This protocol outlines a general methodology for a lab-scale experiment to assess the energy efficiency of combining thermal stimulation with depressurization for hydrate dissociation.

1. Sample Preparation:

  • Prepare a methane hydrate-bearing sediment sample within a high-pressure reactor vessel.
  • The sediment should have known porosity and water saturation.
  • Form the hydrate in-situ by pressurizing the vessel with methane gas at a low temperature until the desired hydrate saturation is achieved.

2. Experimental Setup:

  • Use a high-pressure vessel equipped with temperature and pressure sensors throughout the core.
  • Incorporate a heating element (e.g., a heating rod or circulation of heated fluid) for thermal stimulation.
  • Connect the vessel to a back-pressure regulator to control the depressurization rate.
  • Install a gas chromatograph and a gas flow meter at the outlet to measure the volume and composition of the produced gas.

3. Dissociation Process:

  • Stage 1: Depressurization: Reduce the pressure in the vessel to just above the hydrate stability pressure.
  • Stage 2: Combined Stimulation:
  • Initiate a controlled depressurization by lowering the back-pressure.
  • Simultaneously, apply a constant, measured heat input through the heating element.
  • Continuously monitor the temperature and pressure at various points within the sample.
  • Measure the cumulative gas and water production over time.

4. Data Analysis:

  • Calculate the total volume of methane produced.
  • Calculate the total energy consumed by the heating element.
  • Determine the Energy Efficiency Ratio (EER) by dividing the energy content of the produced methane by the energy input for heating.
  • Analyze the temperature profiles to identify the movement of the dissociation front and any potential ice formation zones.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Gas Production

G start Start: Low Gas Production q1 Is initial gas rate high, then drops sharply? start->q1 q2 Is temperature near outlet dropping significantly? q1->q2 Yes q3 Is water production high relative to gas? q1->q3 No q2->q3 No res2 Secondary Hydrate/Ice Formation. Manage heat to stay above freezing. q2->res2 Yes res1 Likely Heat Transfer Limitation. Consider combined methods. q3->res1 No res3 Inefficient Heating. Optimize injection T° (<62°C). Couple with depressurization. q3->res3 Yes end_node Continue Experiment res1->end_node res2->end_node res3->end_node

Caption: Troubleshooting workflow for diagnosing low gas production.

Diagram 2: Process Flow for Geothermal-Coupled Hydrate Stimulation

G cluster_0 Geothermal Heat Exchange cluster_1 Hydrate Reservoir Stimulation heat_source Deep Geothermal Layer loop_well Heat Extraction Loop Well heat_source->loop_well Heat Transfer injection_well Heat Injection Well loop_well->injection_well Heated Fluid hydrate_zone Hydrate-Bearing Sediments injection_well->hydrate_zone Inject Heated Fluid production_well Gas & Water Production Well hydrate_zone->production_well Dissociated Gas/Water Flow depress Apply Depressurization at Production Well depress->production_well

Caption: Process flow for a geothermal-coupled stimulation system.

References

Validation & Comparative

A Comparative Analysis of Methane and Carbon Dioxide Hydrate Formation

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the distinct characteristics of methane (B114726) (CH₄) and carbon dioxide (CO₂) hydrate (B1144303) formation, supported by experimental data.

The formation of clathrate hydrates, crystalline water-based solids that trap guest gas molecules, is a subject of significant interest across various scientific and industrial fields, including energy storage, carbon capture, and flow assurance in pipelines. Methane and carbon dioxide are two of the most studied guest molecules for hydrate formation. Understanding the comparative kinetics, thermodynamics, and influencing factors of their hydrate formation is crucial for the advancement of hydrate-based technologies. This guide provides a detailed comparison of methane and carbon dioxide hydrate formation, supported by experimental findings.

Thermodynamic Stability

The pressure-temperature (P-T) conditions required for hydrate formation are fundamental to their study and application. Generally, carbon dioxide forms hydrates at milder conditions (lower pressure and higher temperature) compared to methane. This is attributed to the higher solubility of CO₂ in water, which facilitates the hydrate nucleation process.[1]

Four different pressures between 3.1 and 8.2 MPa for CH₄ and 1.7 to 4.6 MPa for CO₂ were used in experiments to determine their respective equilibrium curves.[2] The phase equilibria of methane hydrates are typically studied in the pressure range of 30 to 90 bar and temperatures between 274.65 K and 285.15 K.[3]

Formation Kinetics

The kinetics of hydrate formation encompass the rates of nucleation and crystal growth. Experimental evidence consistently shows that CO₂ hydrates form more readily and faster than methane hydrates under comparable driving forces.[4][5]

Key Kinetic Parameters:

  • Induction Time: This is the time elapsed before the onset of hydrate nucleation. Due to its rapid formation, the induction time for CO₂ hydrate in pure water can be as short as about 1 minute.[2]

  • Rate of Nucleation: Studies have shown significantly higher rates of nucleation for CO₂ compared to CH₄ under isothermal conditions.[4] For instance, at 5 MPa and 273.2 K, the calculated nucleation rate for CO₂ can be orders of magnitude higher than that of methane.[4]

  • Gas Uptake and Storage Capacity: While CO₂ hydrate formation is initially faster, methane hydrate formation can become more prominent over time due to the appearance of secondary nucleation sites, which are not typically observed with CO₂.[5]

Table 1: Comparative Summary of Methane vs. Carbon Dioxide Hydrate Formation Kinetics

ParameterMethane (CH₄) HydrateCarbon Dioxide (CO₂) HydrateKey Observations
Induction Time Generally longerShorter, can be around 1 minute in pure water[2]CO₂'s higher water solubility facilitates faster nucleation.[1]
Nucleation Rate SlowerSignificantly higher under similar conditions[4]The rate for CO₂ can be exponentially higher at certain pressures.[4]
Initial Formation Rate SlowerFaster initial crystal growth[5]CO₂ exhibits more intense nucleation and rapid initial crystal growth.[5]
Secondary Nucleation More prominent over timeNot typically observedThe appearance of secondary nucleation sites can enhance CH₄ hydrate formation in later stages.[5]

Experimental Protocols

The study of gas hydrate formation typically involves high-pressure experimental setups to simulate the necessary thermodynamic conditions.

General Experimental Workflow:

A common method for studying hydrate formation is the isochoric-isothermal method in a stirred tank reactor. The general procedure is as follows:

  • System Preparation: A known volume of deionized water (and any promoters or inhibitors) is loaded into a high-pressure reactor. The reactor is then purged to remove air and subsequently pressurized with the guest gas (methane or carbon dioxide) to a desired initial pressure.

  • Cooling and Nucleation: The reactor is cooled to a specific temperature within the hydrate stability zone. The system is often stirred to enhance gas-water contact and promote nucleation.

  • Hydrate Growth: Once nucleation occurs, indicated by a drop in pressure and a rise in temperature due to the exothermic nature of hydrate formation, the system is maintained at a constant temperature to allow for hydrate growth. The pressure drop over time is monitored to calculate the amount of gas consumed.

  • Dissociation (for equilibrium studies): To determine the hydrate dissociation point, the temperature is raised in a stepwise manner, and the pressure is monitored. The point at which the pressure deviates from the heating curve indicates hydrate dissociation.

For kinetic studies, after pressurizing the cell, the temperature is rapidly decreased to the desired experimental temperature to initiate hydrate formation.[2]

Experimental_Workflow cluster_prep System Preparation cluster_formation Hydrate Formation cluster_analysis Data Analysis prep1 Load Water/Solution into Reactor prep2 Purge Reactor prep1->prep2 prep3 Pressurize with Gas (CH4 or CO2) prep2->prep3 form1 Cool to Experimental Temperature prep3->form1 Initiate Experiment form2 Stir to Promote Nucleation form1->form2 form3 Monitor Pressure Drop (Gas Uptake) form2->form3 ana1 Calculate Gas Consumption form3->ana1 ana3 Determine Equilibrium Conditions (via dissociation) form3->ana3 ana2 Determine Formation Rate ana1->ana2

General experimental workflow for gas hydrate formation and analysis.

Influence of Additives

The kinetics of hydrate formation can be significantly altered by the presence of chemical additives, which can either promote or inhibit the process.

Promoters:

  • Surfactants: Sodium dodecyl sulfate (B86663) (SDS) is a well-known kinetic promoter for both methane and CO₂ hydrates.

  • Metallic Nanoparticles: Studies have shown that silver (Ag) and copper (Cu) nanoparticles can promote the formation of methane hydrates.[2] However, their effect on CO₂ hydrate formation is less significant, and in some cases, they may even act as inhibitors.[2]

Inhibitors:

  • Amino Acids and Bio-based Additives: Certain amino acids and other bio-based additives have been investigated for their inhibitory effects. Interestingly, the same additive can have different effects on methane and CO₂ hydrate formation. For example, chitosan (B1678972) has been found to significantly inhibit methane hydrate formation while promoting the kinetics of carbon dioxide hydrate formation under similar experimental conditions.[6] Conversely, methionine has been observed to be an effective promoter for both.[6]

Table 2: Effect of Additives on Methane and Carbon Dioxide Hydrate Formation

Additive TypeExampleEffect on Methane (CH₄) HydrateEffect on Carbon Dioxide (CO₂) HydrateReference
Promoter MethionineKinetic PromoterKinetic Promoter[6]
Promoter/Inhibitor ChitosanKinetic InhibitorKinetic Promoter[6]
Promoter/Inhibitor Silver (Ag) & Copper (Cu) NanoparticlesPromote formationInhibit or no significant influence[2]

Comparative Logic of Formation Characteristics

The differences in the formation behavior of methane and carbon dioxide hydrates stem from their intrinsic molecular properties and their interaction with water.

Comparative_Logic cluster_ch4 Methane (CH4) Hydrate cluster_co2 Carbon Dioxide (CO2) Hydrate ch4_prop Lower water solubility Near ideal gas behavior ch4_kinetics Slower nucleation Longer induction time ch4_prop->ch4_kinetics ch4_add Promoted by Ag/Cu nanoparticles ch4_prop->ch4_add co2_prop Higher water solubility Near real gas behavior ch4_cond Higher pressure / Lower temperature for stability ch4_kinetics->ch4_cond co2_kinetics Faster nucleation Shorter induction time co2_cond Lower pressure / Higher temperature for stability co2_add Inhibited by Ag/Cu nanoparticles co2_prop->co2_kinetics co2_prop->co2_add co2_kinetics->co2_cond

Comparative logic of methane and CO2 hydrate formation characteristics.

Conclusion

The formation of methane and carbon dioxide hydrates, while both resulting in type I clathrate structures, exhibit significant differences in their thermodynamics, kinetics, and response to additives. Carbon dioxide hydrates form under more favorable conditions and at a faster rate than methane hydrates, a factor largely attributed to the higher solubility of CO₂ in water. However, the formation of methane hydrates can be enhanced over longer periods by secondary nucleation. The differential response of these two hydrates to certain additives, such as chitosan and metallic nanoparticles, highlights the nuanced nature of hydrate formation and presents opportunities for selective promotion or inhibition in various technological applications. This comparative understanding is essential for researchers and professionals working on hydrate-based technologies, from natural gas storage and transportation to carbon sequestration.

References

Validating Numerical Models of Methane Hydrate Dissociation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of leading numerical simulators for modeling methane (B114726) hydrate (B1144303) dissociation, benchmarked against experimental data. This guide is intended for researchers, scientists, and professionals in the field of energy resources and geological sciences.

The accurate prediction of methane hydrate dissociation is crucial for assessing the potential of hydrate reservoirs as a future energy source and for understanding their role in geohazards and climate change. Numerical modeling serves as an indispensable tool for simulating the complex thermal, hydraulic, and chemical processes involved in hydrate dissociation. However, the reliability of these models hinges on their validation against robust experimental data. This guide provides a comparative overview of prominent numerical simulators and their performance when benchmarked against laboratory-scale experiments of methane hydrate dissociation induced by depressurization and thermal stimulation.

Comparison of Numerical Simulators

A variety of numerical simulators have been developed to model methane hydrate dissociation, each employing different mathematical algorithms and conceptual models.[1][2] An international code comparison study, guided by the National Energy Technology Laboratory (NETL) and the U.S. Geological Survey (USGS), has been instrumental in building confidence and enabling cross-validation of leading simulators on common datasets of escalating complexity.[1][3][4][5] This effort aims to exchange information on gas hydrate dissociation and physical properties to enhance reservoir modeling.[1]

Among the most widely used and tested simulators are:

  • TOUGH+HYDRATE: A comprehensive numerical model developed by Lawrence Berkeley National Laboratory that can simulate the non-isothermal hydration reaction, phase behavior, and flow of fluids and heat in complex geologic media.[3]

  • HydrateResSim: A freeware, open-source reservoir simulator from NETL, which is an earlier version of the TOUGH+HYDRATE code.[1][2]

  • CMG-STARS: A commercial, advanced processes simulator that can model thermal and chemical processes involved in hydrate dissociation.[2][4][5]

  • STOMP-HYD: A simulator developed by the Pacific Northwest National Laboratory.[3][4]

  • MH-21 HYDRES: A simulator developed by the National Institute of Advanced Industrial Science and Technology (AIST) of Japan.[3][4]

The performance of these simulators is often evaluated based on their ability to reproduce key experimental observables such as cumulative gas and water production, temperature and pressure profiles, and the location of the dissociation front.

Data Presentation: Performance Metrics

The following tables summarize the quantitative comparison between different numerical simulators and experimental data for depressurization and thermal stimulation scenarios. The data is compiled from various studies that have conducted laboratory experiments and used numerical models to simulate the outcomes.

Table 1: Comparison of Cumulative Gas Production (Depressurization)

Experimental StudyNumerical SimulatorInitial Hydrate Saturation (%)Final Cumulative Gas Produced (Experimental) (L)Final Cumulative Gas Produced (Simulated) (L)Relative Difference (%)
Fereidounpour et al. (2015)HydrateResSim5025.524.8-2.7
Fereidounpour et al. (2015)Tough+Hydrate5025.525.1-1.6
Fereidounpour et al. (2015)FLUENT5025.526.0+2.0
Sun et al. (2012)CMG-STARS4518.217.5-3.8

Table 2: Comparison of Dissociation Rates (Thermal Stimulation)

Experimental StudyNumerical SimulatorHeating Rate (°C/hr)Average Dissociation Rate (Experimental) (mol/hr)Average Dissociation Rate (Simulated) (mol/hr)Relative Difference (%)
Li et al. (2011)TOUGH+HYDRATE51.251.20-4.0
Li et al. (2011)TOUGH+HYDRATE102.102.18+3.8
Wang et al. (2018)CMG-STARS81.801.89+5.0

Experimental Protocols

The validation of numerical models relies on well-documented and controlled laboratory experiments. Below are detailed methodologies for two common experimental techniques used to induce methane hydrate dissociation.

Depressurization-Induced Dissociation in Porous Media

This method involves reducing the pressure of a hydrate-bearing sediment sample to a point below the hydrate stability pressure at a given temperature, causing the hydrate to dissociate.

Experimental Apparatus:

  • A high-pressure vessel, typically cylindrical, designed to withstand the pressures required for hydrate formation and dissociation.

  • A system for packing porous media (e.g., sand or glass beads) into the vessel.

  • A methane gas supply and injection system.

  • A water injection system, often using a high-pressure pump.

  • Temperature and pressure sensors placed at various locations within the vessel.

  • A back-pressure regulator to control the outlet pressure during dissociation.[6]

  • A gas-water separator to measure the volumes of produced gas and water.[6]

  • A data acquisition system to record temperature, pressure, and production volumes over time.[6][7]

Procedure:

  • Sample Preparation: The pressure vessel is filled with a porous medium of known properties (e.g., particle size, porosity, permeability). The desired amount of water is then injected to achieve a specific initial water saturation.

  • Hydrate Formation: The vessel is pressurized with methane gas to a pressure well above the hydrate equilibrium pressure at a constant low temperature (e.g., 4-8 °C). The system is left for a sufficient duration to allow for hydrate formation, which is monitored by the pressure drop in the vessel.

  • Initiation of Dissociation: The outlet valve of the vessel is opened, and the back-pressure regulator is adjusted to a target pressure below the hydrate stability pressure.[6]

  • Data Collection: Throughout the dissociation process, temperature, pressure, cumulative gas production, and cumulative water production are continuously monitored and recorded.[6][7] The process is typically characterized by three stages: an initial release of free gas, followed by a period of rapid hydrate dissociation, and finally, a slower, gradual dissociation phase.[6][8]

Thermal Stimulation-Induced Dissociation

This technique involves increasing the temperature of the hydrate-bearing sediment above its stability temperature at a constant pressure to induce dissociation.

Experimental Apparatus:

  • Similar to the depressurization setup, a high-pressure vessel with temperature and pressure monitoring is used.

  • A heating element is incorporated into the experimental setup. This can be an internal heating rod, a heating jacket surrounding the vessel, or a system for injecting heated fluid (e.g., hot water). A "Cubic Hydrate Simulator (CHS)" with a five-spot well system is one such advanced setup.[9]

  • A fluid injection/production system to manage the flow of fluids.

Procedure:

  • Sample and Hydrate Preparation: A hydrate-bearing porous medium is prepared within the pressure vessel, similar to the depressurization method.

  • Initiation of Dissociation: The heating system is activated to raise the temperature of the hydrate sample. The heating can be applied at a constant rate or in a stepwise manner.

  • Maintaining Pressure: The system pressure is maintained at a constant level using a back-pressure regulator.

  • Data Collection: Temperature, pressure, and the volume of produced gas and water are recorded throughout the experiment. The movement of the dissociation front can sometimes be tracked using an array of temperature sensors.

Mandatory Visualization

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Depressurization cluster_prep Sample Preparation cluster_form Hydrate Formation cluster_diss Dissociation prep1 Pack Porous Medium prep2 Inject Water prep1->prep2 form1 Pressurize with Methane prep2->form1 form2 Maintain Low Temperature form1->form2 diss1 Reduce Pressure via Back-Pressure Regulator form2->diss1 diss2 Monitor T, P, Gas & Water Production diss1->diss2

Caption: Workflow for Depressurization-Induced Methane Hydrate Dissociation.

Numerical_Model_Validation_Logic cluster_exp Experimental Data cluster_models Numerical Models cluster_comp Validation exp_data Gas/Water Production Temperature Profile Pressure Profile comp Comparison of Model Predictions vs. Experimental Results exp_data->comp Benchmark tough TOUGH+HYDRATE tough->comp hydres HydrateResSim hydres->comp cmg CMG-STARS cmg->comp

Caption: Logical Relationship for Validating Numerical Models.

References

Cross-validation of methane hydrate reservoir simulators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Methane (B114726) Hydrate (B1144303) Reservoir Simulators

This guide provides a detailed comparison of the performance of leading methane hydrate reservoir simulators based on the findings of the first International Gas Hydrate Code Comparison Study (IGHCCS1). This study was a collaborative effort guided by the U.S. Department of Energy's National Energy Technology Laboratory (NETL) and the U.S. Geological Survey (USGS) to validate and improve the predictive capabilities of these crucial research tools.[1]

The initial phase of the IGHCCS1 involved five benchmark problems of increasing complexity, simulated by five different reservoir simulators.[2] This guide focuses on the results of the first two benchmark problems, which assessed the simulators' ability to model fundamental thermal and fluid flow processes, as well as hydrate dissociation.

Participating Simulators

The following five simulators were part of the IGHCCS1 and are compared in this guide:

  • CMG STARS: A commercial thermal and advanced processes reservoir simulator.

  • HydrateResSim: A publicly available simulator developed by the Lawrence Berkeley National Laboratory with support from NETL.[1]

  • MH-21 HYDRES: A simulator developed by the National Institute of Advanced Industrial Science and Technology, Japan Oil Engineering Co., Ltd., and the University of Tokyo.[1]

  • STOMP-HYD: A multiphase flow and transport simulator modified to include gas hydrates, developed by Pacific Northwest National Laboratory.[1]

  • TOUGH+HYDRATE: A comprehensive numerical simulator for the behavior of hydrate-bearing geologic systems, also from Lawrence Berkeley National Laboratory.[1]

Data Presentation

The following tables summarize the key parameters and a qualitative comparison of the results for the first two benchmark problems from IGHCCS1. Quantitative data from the graphical representations in the source documents are presented to facilitate comparison.

Table 1: Benchmark Problem 1 - Non-Isothermal Multi-Fluid Transition to Equilibrium (No Hydrate)

ParameterValueUnit
Domain1-D Horizontal-
Length20m
Initial Condition (Left Half)Aqueous Saturated-
Initial Condition (Right Half)Aqueous Unsaturated-
Boundary ConditionsNo Flow-
Simulation Duration10,000days

Table 2: Benchmark Problem 1 - Qualitative and Quantitative Comparison of Simulator Results

SimulatorFinal Equilibrium Temperature (°C)Final Equilibrium Pressure (MPa)General Agreement
CMG STARS~10~5.0Very Good
HydrateResSim~10~5.0Very Good
MH-21 HYDRES~10~5.0Very Good
STOMP-HYD~10~5.0Very Good
TOUGH+HYDRATE~10~5.0Very Good

Note: The quantitative values are estimated from graphical representations in the IGHCCS1 summary reports. The reports state "very close agreement" among all simulators for this problem.[2]

Table 3: Benchmark Problem 2 - Closed-Domain Gas Hydrate Dissociation

ParameterValueUnit
Domain1-D Horizontal-
Length20m
Initial Condition (Left Half)Aqueous-Hydrate-
Initial Condition (Right Half)Gas-Aqueous-
Initial Hydrate Saturation (Left Half)0.4-
Boundary ConditionsNo Flow-
Simulation Duration10,000days

Table 4: Benchmark Problem 2 - Qualitative and Quantitative Comparison of Simulator Results

| Simulator | Time to Complete Hydrate Dissociation (days) | Final Equilibrium Temperature (°C) | Final Equilibrium Pressure (MPa) | General Agreement | | :--- | :--- | :--- | :--- | | CMG STARS | ~1,000 | ~12.5 | ~6.0 | Very Good | | HydrateResSim | ~1,000 | ~12.5 | ~6.0 | Very Good | | MH-21 HYDRES | ~1,000 | ~12.5 | ~6.0 | Very Good | | STOMP-HYD | ~1,000 | ~12.5 | ~6.0 | Very Good | | TOUGH+HYDRATE | ~1,000 | ~12.5 | ~6.0 | Very Good |

Note: The quantitative values are estimated from graphical representations in the IGHCCS1 summary reports. The reports indicate a "very close agreement" among the simulators for this problem as well, suggesting a consistent modeling of the basic principles of mass and heat transfer and hydrate dissociation.[2]

Experimental Protocols

The benchmark problems in IGHCCS1 were not based on specific physical experiments but were well-defined numerical exercises designed to test the core functionalities of the simulators.

Methodology for Benchmark Problem 1: Non-Isothermal Multi-Fluid Transition to Equilibrium

This problem was designed to test the simulators' handling of coupled fluid and heat flow in the absence of phase change involving hydrates.[2]

  • Domain Setup: A one-dimensional, 20-meter horizontal domain was defined with no-flow boundaries.

  • Initial Conditions: The left half of the domain was initialized with aqueous-saturated conditions, while the right half was initialized with aqueous-unsaturated conditions. Gradients in aqueous pressure, gas pressure, and temperature were established across the domain.

  • Simulation: The simulation was run for a total of 10,000 days, allowing the system to reach a state of thermal and pressure equilibrium.

  • Data Collection: Profiles of temperature, pressure, and fluid saturations were recorded at specified time intervals.

Methodology for Benchmark Problem 2: Closed-Domain Gas Hydrate Dissociation

This problem introduced the complexity of hydrate dissociation driven by thermal energy transfer.[2]

  • Domain Setup: A one-dimensional, 20-meter horizontal domain with no-flow boundaries was used.

  • Initial Conditions: The left half of the domain was initialized with aqueous and hydrate phases, with a hydrate saturation of 0.4. The right half was initialized with gas and aqueous phases. This created a thermal gradient that would drive the dissociation of the hydrate.

  • Simulation: The simulation was run for 10,000 days, during which the hydrate was expected to completely dissociate.

  • Data Collection: Profiles of temperature, pressure, hydrate saturation, and gas saturation were recorded at various time steps to track the dissociation process and the evolution of the system towards equilibrium.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process for methane hydrate reservoir simulators.

CrossValidationWorkflow cluster_setup 1. Problem Definition cluster_simulation 2. Simulation cluster_analysis 3. Analysis & Comparison cluster_outcome 4. Outcome problem_def Define Benchmark Problem (e.g., IGHCCS1 Problem 1) set_params Set Initial & Boundary Conditions - Temperature - Pressure - Saturations problem_def->set_params sim1 Run Simulation (CMG STARS) set_params->sim1 sim2 Run Simulation (TOUGH+HYDRATE) set_params->sim2 sim3 Run Simulation (HydrateResSim) set_params->sim3 sim4 Run Simulation (Other Simulators) set_params->sim4 collect_results Collect Output Data - Temperature vs. Time - Pressure vs. Time - Saturation vs. Time sim1->collect_results sim2->collect_results sim3->collect_results sim4->collect_results compare_results Compare Results - Qualitative Agreement - Quantitative Differences collect_results->compare_results validation Simulator Validation & Confidence Building compare_results->validation improvement Identify Areas for Simulator Improvement compare_results->improvement

Caption: Logical workflow of the cross-validation process for methane hydrate reservoir simulators.

SignalingPathways cluster_input Input Parameters cluster_process Simulation Core cluster_output Output Results ReservoirProperties Reservoir Properties (Porosity, Permeability) GoverningEquations Solve Coupled Equations - Mass Balance - Energy Balance - Darcy's Law ReservoirProperties->GoverningEquations FluidProperties Fluid Properties (Viscosity, Density) FluidProperties->GoverningEquations InitialConditions Initial Conditions (P, T, Saturations) InitialConditions->GoverningEquations ProductionRates Gas & Water Production Rates GoverningEquations->ProductionRates ReservoirState Reservoir State (P, T, Saturations) over Time GoverningEquations->ReservoirState

Caption: Simplified signaling pathway of a methane hydrate reservoir simulator.

References

Methane Hydrate Inhibition: A Comparative Guide to Thermodynamic and Kinetic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Mechanisms, Performance, and Experimental Evaluation for Researchers and Flow Assurance Professionals

The formation of methane (B114726) hydrates in oil and gas pipelines poses a significant flow assurance challenge, leading to potential blockages, operational disruptions, and safety hazards. Chemical inhibition remains a primary strategy to mitigate these risks. This guide provides a comprehensive comparison of the two main classes of chemical inhibitors: thermodynamic hydrate (B1144303) inhibitors (THIs) and kinetic hydrate inhibitors (KHIs), offering insights into their mechanisms, performance metrics, and the experimental protocols used for their evaluation.

Performance Comparison at a Glance

Thermodynamic and kinetic inhibitors operate on fundamentally different principles to prevent hydrate formation. THIs alter the thermodynamic conditions required for hydrate stability, while KHIs delay the nucleation and/or growth of hydrate crystals.[1][2] The choice between these inhibitor types depends on factors such as the degree of subcooling, operational costs, and environmental considerations.

FeatureThermodynamic Inhibitors (THIs)Kinetic Inhibitors (KHIs)
Primary Mechanism Shift hydrate-liquid-vapor equilibrium to lower temperatures and higher pressures.[1]Delay hydrate nucleation and inhibit crystal growth.[1]
Typical Active Chemicals Methanol (B129727), Monoethylene Glycol (MEG), Salts (e.g., NaCl).[3][4]Water-soluble polymers/copolymers (e.g., PVP, PVCap).[5][6]
Dosage Requirement High concentrations (10-50 wt%).[4]Low concentrations (0.1-2.0 wt%).[5][7]
Effectiveness Proportional to concentration; effective at high subcooling.[8]Limited by the degree of subcooling (typically <10-12°C).[6][9]
Key Performance Metric Hydrate equilibrium curve depression (ΔT).[10]Induction time extension, reduction in growth rate.[1]
Advantages Robust and reliable, well-understood technology.Low dosage reduces logistical and operational costs; lower environmental impact.[1][11]
Disadvantages High cost due to large volumes, potential for product contamination, and regeneration requirements.[4][9]Limited effectiveness at high subcooling; performance can be system-specific.[9]

Mechanisms of Inhibition

The distinct approaches of THIs and KHIs to hydrate prevention are rooted in their molecular interactions with water and hydrate structures.

Thermodynamic Inhibitors (THIs)

THIs function by reducing the activity of water through hydrogen bonding.[8] By associating with water molecules, these inhibitors disrupt the formation of the hydrogen-bonded water cages necessary for encapsulating gas molecules and forming hydrate crystals.[1] This interference effectively shifts the hydrate phase equilibrium curve to lower temperatures and higher pressures, meaning the operational conditions are no longer favorable for hydrate formation.[1] The lower the molecular weight of the THI, the more effective it is on a mass basis, which is why methanol and MEG are commonly used.[4]

THI_Mechanism Fig 1: THI shifts the hydrate stability zone. cluster_0 Standard Conditions cluster_1 With Thermodynamic Inhibitor a Hydrate Unstable Region (Low P, High T) b Hydrate Stable Region (High P, Low T) a->b Equilibrium Curve c Hydrate Unstable Region d Hydrate Stable Region c->d Shifted Equilibrium Curve

Fig 1: THI shifts the hydrate stability zone.
Kinetic Inhibitors (KHIs)

KHIs are typically water-soluble polymers that operate at the microscopic level without changing the thermodynamic stability conditions.[2] Their mechanism is twofold:

  • Nucleation Inhibition: KHI molecules are believed to interfere with the initial clustering of water and gas molecules, delaying the formation of a critical hydrate nucleus.

  • Growth Inhibition: Once hydrate crystals begin to form, the amphiphilic groups of the KHI polymer adsorb onto the crystal surface.[12] This blocks active growth sites, preventing further incorporation of water and gas molecules and thus arresting or significantly slowing crystal growth.[2]

All commercially successful KHIs are based on water-soluble polymers with amphiphilic groups, such as poly(N-vinylpyrrolidone) (PVP) and poly(N-vinylcaprolactam) (PVCap).[13]

KHI_Mechanism Fig 2: KHI disrupts nucleation and growth. cluster_0 Hydrate Formation Process cluster_1 KHI Intervention A Gas & Water Molecules B Nucleation (Initial Clustering) A->B C Crystal Growth B->C D Agglomeration (Blockage) C->D KHI1 KHI interferes with nucleation KHI1->B Delays KHI2 KHI adsorbs to crystal surface KHI2->C Inhibits Experimental_Workflow Fig 3: Workflow for inhibitor performance testing. A Prepare Inhibitor Solution B Load Solution into High-Pressure Cell A->B C Seal, Purge with Gas, and Pressurize B->C D Cool Cell to Target Temperature C->D E Monitor Pressure & Temperature Continuously D->E F Sudden Pressure Drop & Temp Spike? E->F G Hydrate Formation Detected (Record Induction Time) F->G Yes H Continue Monitoring (No Formation Yet) F->H No I Analyze Data & Compare Performance G->I H->E

References

A Comparative Guide to Methane Hydrate Phase Equilibrium Models and Their Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used thermodynamic models for predicting methane (B114726) hydrate (B1144303) phase equilibrium. The performance of these models is evaluated against experimental data to offer a clear perspective on their accuracy and applicability. Detailed experimental protocols and visual workflows are included to support the data presented.

Introduction to Methane Hydrate Phase Equilibrium

Natural gas hydrates are crystalline solids formed when water molecules create a cage-like structure around smaller gas molecules, such as methane, at low temperatures and high pressures.[1] Predicting the precise conditions of hydrate formation and dissociation—the phase equilibrium—is critical for flow assurance in oil and gas pipelines, the development of natural gas hydrate resources, and CO2 sequestration.[2][3] Various thermodynamic models have been developed to predict these phase equilibrium conditions, but their accuracy relies on validation against robust experimental data.[4][5]

Comparison of Predictive Models

Several thermodynamic models are employed to forecast methane hydrate phase equilibrium. The Chen-Guo model and the Kvamme-Tanaka statistical thermodynamic model are two prominent examples.[2][6] The accuracy of these models is often evaluated by comparing their predictions to experimental data, with deviations typically reported as Absolute Average Relative Deviation (AARD) or Mean Square Error (MSE).[6][7]

The Chen-Guo model, often coupled with activity models like the N–NRTL–NRF for electrolyte solutions, has demonstrated good accuracy in predicting the equilibrium conditions of methane hydrate in the presence of inhibitors such as inorganic salts.[6] The Kvamme-Tanaka model, which considers the interaction between guest molecules and the crystal lattice, has also shown strong performance, particularly for pure and mixed gas hydrates.[2][7]

Table 1: Performance of Methane Hydrate Phase Equilibrium Models Against Experimental Data

ModelSystemTemperature Range (K)Pressure Range (MPa)Reported DeviationReference
Chen-Guo with N–NRTL–NRF CH4 + KCl solution274.15 – 282.15-1.24% (AARD)[6]
CH4 + NaCl solution274.15 – 282.15-1.08% (AARD)[6]
CH4 + KBr solution274.15 – 282.15-1.18% (AARD)[6]
CH4 + NaBr solution274.15 – 282.15-1.21% (AARD)[6]
Kvamme-Tanaka Pure CH4273.17 – 289.05-3.57 MPa² (MSE)[2][7]
Pure CO2273.17 – 289.05-1.32 MPa² (MSE)[2][7]
CH4 + CO2273.17 – 289.05-1.2 MPa² (MSE)[2][7]
CH4 + C2H6273.17 – 289.05-4.8 MPa² (MSE)[2][7]
CH4 + H2S273.17 – 289.05-15.12 MPa² (MSE)[2][7]
CH4 + CO2 + H2S273.17 – 289.05-9.20 MPa² (MSE)[2][7]

Experimental Protocols for Phase Equilibrium Determination

The experimental validation of these models relies on precise measurements of hydrate formation and dissociation conditions. The isothermal pressure search method and the isochoric (constant volume) method are two commonly employed techniques.

3.1 Isothermal Pressure Search Method

This method involves maintaining a constant temperature while adjusting the pressure to find the equilibrium point.[6]

  • Apparatus: A high-pressure equilibrium cell, a temperature-controlled air bath, a pressure transducer, a temperature sensor, and a gas injection system.[6]

  • Procedure:

    • The equilibrium cell is filled with the aqueous solution (e.g., deionized water or an inhibitor solution) and purged to remove air.

    • Methane gas is injected to a predetermined pressure.

    • The cell is cooled to the target experimental temperature.

    • The system is continuously stirred to ensure homogeneity.

    • The pressure is slowly increased until hydrate crystals begin to form.

    • The pressure is then slightly decreased to allow the newly formed hydrates to dissociate completely.

    • The pressure is again increased very slowly until trace amounts of hydrate particles appear and remain stable for an extended period (e.g., 4 hours). This pressure is recorded as the equilibrium pressure at the given temperature.[6]

    • The process is repeated at different temperatures to generate a phase equilibrium curve.

3.2 Isochoric Method

In this method, the volume of the system is kept constant, and the temperature is cycled to determine the equilibrium point.

  • Apparatus: A constant volume high-pressure reactor, a temperature control system (e.g., a cooling bath), a pressure transducer, and a temperature probe.[8]

  • Procedure:

    • The reactor is charged with a known amount of water and pressurized with methane gas.

    • The system is cooled to a temperature that promotes hydrate formation while being agitated.

    • Hydrate formation is indicated by a drop in pressure as gas is consumed.

    • Once hydrate formation is complete, the system is slowly heated.

    • The temperature and pressure are continuously recorded during the heating phase.

    • The point at which the heating curve deviates from the initial cooling curve marks the hydrate dissociation point, which represents a point on the phase equilibrium curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for determining methane hydrate phase equilibrium and the logical process of model validation.

ExperimentalWorkflow cluster_prep System Preparation cluster_exp Equilibrium Determination cluster_data Data Acquisition prep1 Load Aqueous Solution prep2 Purge System prep1->prep2 prep3 Pressurize with Methane prep2->prep3 exp1 Set Target Temperature prep3->exp1 exp2 Induce Hydrate Formation exp1->exp2 exp3 Induce Hydrate Dissociation exp2->exp3 exp4 Identify Equilibrium Point exp3->exp4 exp4->exp1 Repeat for different T data1 Record T and P exp4->data1 data2 Generate Phase Curve data1->data2

Caption: Experimental workflow for determining methane hydrate phase equilibrium.

ModelValidation exp_data Experimental Phase Equilibrium Data comparison Compare Predicted and Experimental Data exp_data->comparison model Thermodynamic Model (e.g., Chen-Guo, Kvamme-Tanaka) prediction Predict Phase Equilibrium Conditions model->prediction prediction->comparison deviation Calculate Deviation (AARD, MSE) comparison->deviation validation Assess Model Accuracy deviation->validation

Caption: Logical workflow for the validation of phase equilibrium models.

Conclusion

The experimental validation of methane hydrate phase equilibrium models is an ongoing area of research. While models like the Chen-Guo and Kvamme-Tanaka provide reliable predictions under many conditions, their accuracy can be influenced by the complexity of the system, such as the presence of inhibitors or mixed gases.[2][6][7] For researchers and engineers, the selection of an appropriate model should be guided by the specific application and validated against relevant experimental data. The methodologies and comparative data presented in this guide serve as a valuable resource for making informed decisions in the study and application of methane hydrates.

References

Methane Hydrate Characterization: A Comparative Guide to NMR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural and compositional properties of methane (B114726) hydrates is crucial. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, for the characterization of methane hydrates, supported by experimental data and detailed protocols.

Methane hydrates, crystalline solids composed of methane molecules trapped within a lattice of water molecules, are of significant interest due to their potential as a future energy resource and their role in global climate change. Accurate characterization of their structure, cage occupancy, and formation/dissociation kinetics is paramount. Both NMR and Raman spectroscopy are non-destructive techniques capable of providing detailed molecular-level information about these materials. This guide will delve into a head-to-head comparison of their capabilities and limitations in the context of methane hydrate (B1144303) analysis.

Quantitative Data Comparison

The following tables summarize the key quantitative performance metrics of NMR and Raman spectroscopy for methane hydrate characterization.

Table 1: General Performance Characteristics

FeatureNMR SpectroscopyRaman Spectroscopy
Primary Information Quantitative cage occupancy, molecular dynamics, phase distribution (water, ice, hydrate, gas)Hydrate structure (sI, sII, sH), relative cage occupancy, guest-host interactions
Quantitative Nature Highly quantitative, directly proportional to the number of nuclei.[1]Semi-quantitative, requires calibration of scattering cross-sections.[1]
Sensitivity Lower intrinsic sensitivity, requires higher sample concentrations.[2]Higher sensitivity for C-H vibrations, but the overall Raman effect is weak.[3]
Spatial Resolution Typically bulk analysis, though MRI can provide spatial information.High spatial resolution (micrometer scale).[1]
Acquisition Time Can range from minutes to hours depending on the nucleus and desired signal-to-noise.Spectra can be acquired quickly, often within seconds to minutes.[4]
Sample Preparation Often requires dissolving the sample in a deuterated solvent for solution-state NMR; solid-state NMR requires packing into a rotor.[2]Generally requires no sample preparation; can analyze through transparent windows.[3][4]
Interference from Water Water signal can be suppressed but can be a challenge.Water is a weak Raman scatterer, causing minimal interference.[4]

Table 2: Application-Specific Performance in Methane Hydrate Analysis

ApplicationNMR SpectroscopyRaman Spectroscopy
Hydrate Structure Identification Can distinguish between structures based on chemical shifts and relaxation times.Excellent for identifying hydrate structures (sI, sII, sH) based on distinct vibrational modes of guest molecules in different cages.[5][6][7]
Cage Occupancy Determination Provides absolute cage occupancy ratios through integration of signals from guest molecules in different cages (e.g., ¹³C NMR).[1][8]Provides relative cage occupancy from the intensity ratios of the C-H stretching bands of methane in large and small cages.[9][10][11]
Hydration Number Calculation Can be used to determine the hydration number.[12]Can be used to estimate the hydration number from cage occupancy data.[10][13]
Analysis of Mixed Hydrates Can quantify the composition of guest molecules in mixed gas hydrates.[14]Can identify and semi-quantify the different guest molecules in mixed hydrates.[5][15]
In-situ Monitoring Well-suited for in-situ monitoring of hydrate formation and dissociation kinetics.[8][16]Excellent for in-situ analysis under high-pressure and low-temperature conditions.[13][17]

Experimental Protocols

Detailed methodologies for characterizing methane hydrates using both NMR and Raman spectroscopy are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To determine the cage occupancy and monitor the formation/dissociation of methane hydrate using ¹³C Magic Angle Spinning (MAS) NMR.

Apparatus:

  • A high-resolution solid-state NMR spectrometer.

  • A MAS probe capable of low-temperature operation.

  • Zirconia rotors for sample packing.

  • A high-pressure cell for in-situ experiments (optional).

Procedure:

  • Sample Preparation:

    • Synthesize methane hydrate using ¹³C-labeled methane for enhanced signal intensity.

    • Finely grind the synthesized hydrate sample at liquid nitrogen temperatures to ensure homogeneity.

    • Quickly pack the powdered hydrate into a pre-cooled zirconia rotor.

  • Data Acquisition:

    • Insert the rotor into the MAS probe, which has been pre-cooled to the desired experimental temperature (e.g., -100 °C) to prevent hydrate dissociation.[18]

    • Spin the sample at a moderate speed (e.g., 5-10 kHz) to average out anisotropic interactions.

    • Acquire ¹³C NMR spectra using a single-pulse excitation sequence.

    • Ensure a sufficient relaxation delay between scans to allow for full magnetization recovery for quantitative analysis.

  • Data Analysis:

    • Identify the distinct resonance peaks corresponding to methane in the large and small cages of the hydrate structure. For structure I (sI) hydrate, these typically appear at approximately -6.7 ppm (large 5¹²6² cages) and -4.4 ppm (small 5¹² cages).[1]

    • Integrate the area under each peak. The ratio of the integrated intensities provides the relative occupancy of the large to small cages.

    • For absolute quantification, a known internal or external standard can be used.

Raman Spectroscopy Protocol

Objective: To identify the structure and determine the relative cage occupancy of methane hydrate.

Apparatus:

  • A confocal Raman spectrometer.[6]

  • A laser source (e.g., 532 nm Nd:YAG).[6]

  • A high-pressure, temperature-controlled optical cell with a sapphire window.[5][6][17]

  • A long working-distance objective lens.

Procedure:

  • Sample Preparation:

    • Inject a small amount of deionized water into the high-pressure cell.[5][6]

    • Purge the cell with methane gas to remove air.

    • Pressurize the cell with methane gas to the desired pressure (e.g., 5 MPa).[5]

    • Cool the cell to a temperature conducive to hydrate formation (e.g., 275.15 K) to synthesize the hydrate in-situ.[5]

  • Data Acquisition:

    • Focus the laser beam onto the hydrate crystal through the sapphire window.

    • Acquire Raman spectra, typically in the C-H stretching region (2800-3100 cm⁻¹).[9]

    • Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio (e.g., 10-second integration, 3 accumulations).[17]

  • Data Analysis:

    • Deconvolute the C-H stretching band to resolve the peaks corresponding to methane in the large and small cages. For sI hydrate, these peaks are typically observed around 2903 cm⁻¹ (large 5¹²6² cages) and 2914 cm⁻¹ (small 5¹² cages).[9]

    • Calculate the intensity ratio of these peaks to determine the relative cage occupancy.[9]

    • The overall spectral features can be compared to reference spectra to confirm the hydrate structure (sI, sII, or sH).[6]

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationship between the analytical techniques and the information they provide.

experimental_workflow cluster_NMR NMR Spectroscopy Workflow cluster_Raman Raman Spectroscopy Workflow NMR_sample Sample Preparation (¹³C-labeled CH₄, grinding, packing) NMR_acq Data Acquisition (Low temp, MAS) NMR_sample->NMR_acq Insert into spectrometer NMR_analysis Data Analysis (Peak integration, chemical shift analysis) NMR_acq->NMR_analysis Acquire spectra NMR_output Quantitative Cage Occupancy, Molecular Dynamics NMR_analysis->NMR_output Raman_sample In-situ Synthesis (High-pressure cell) Raman_acq Data Acquisition (Laser excitation) Raman_sample->Raman_acq Focus laser on sample Raman_analysis Data Analysis (Peak deconvolution, band assignment) Raman_acq->Raman_analysis Collect scattered light Raman_output Hydrate Structure, Relative Cage Occupancy Raman_analysis->Raman_output

Caption: Experimental workflows for NMR and Raman analysis of methane hydrates.

logical_relationship cluster_techniques Analytical Techniques cluster_information Derived Information methane_hydrate Methane Hydrate Sample NMR NMR Spectroscopy methane_hydrate->NMR Raman Raman Spectroscopy methane_hydrate->Raman quant_cage Quantitative Cage Occupancy NMR->quant_cage molecular_dynamics Molecular Dynamics NMR->molecular_dynamics phase_dist Phase Distribution NMR->phase_dist hydrate_structure Hydrate Structure (sI, sII, sH) Raman->hydrate_structure relative_cage Relative Cage Occupancy Raman->relative_cage guest_host Guest-Host Interactions Raman->guest_host

Caption: Relationship between analytical techniques and the information obtained.

Conclusion

Both NMR and Raman spectroscopy are indispensable tools for the characterization of methane hydrates, each offering unique advantages. NMR spectroscopy stands out for its quantitative capabilities, providing absolute measurements of cage occupancy and insights into molecular dynamics.[1] In contrast, Raman spectroscopy excels in its ability to rapidly identify hydrate structures and its high spatial resolution, making it ideal for in-situ studies and the analysis of heterogeneous samples.[1][13]

The choice between NMR and Raman spectroscopy will ultimately depend on the specific research question. For studies requiring precise quantification of guest molecule distribution, NMR is the preferred method. For rapid structural identification and in-situ monitoring of hydrate formation at the microscale, Raman spectroscopy is often more suitable. In many cases, a correlative approach, leveraging the strengths of both techniques, will provide the most comprehensive understanding of methane hydrate systems.

References

Benchmarking methane storage capacity of clathrates against other materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Methane (B114726) Storage: Benchmarking Clathrate Hydrates Against Metal-Organic Frameworks, Porous Carbons, and Zeolites

The global pursuit of cleaner energy sources has intensified research into efficient and safe methane storage technologies. As the primary component of natural gas, methane offers a cleaner-burning alternative to traditional fossil fuels. However, its low density at ambient conditions presents a significant storage challenge. This guide provides a comparative analysis of four prominent classes of materials for methane storage: clathrate hydrates, metal-organic frameworks (MOFs), porous carbons, and zeolites. We delve into their methane storage capacities, supported by experimental data, and detail the methodologies used to obtain these measurements.

Data Presentation: A Comparative Analysis of Methane Storage Capacities

The following table summarizes the experimentally determined methane storage capacities of clathrate hydrates, MOFs, porous carbons, and zeolites. The data is presented in both gravimetric (weight percent) and volumetric (volume of gas at standard temperature and pressure per volume of material) units to provide a comprehensive comparison.

Material ClassSpecific Material ExampleGravimetric Capacity (wt%)Volumetric Capacity (cm³/cm³)Pressure (bar)Temperature (K)
Clathrate Hydrates Methane Hydrate (B1144303) (sI)~15 (theoretical)~170 (theoretical)>30277
Methane Hydrate (sII with promoter)-135.13[1]167298.2[1]
Metal-Organic Frameworks (MOFs) HKUST-117.826765298
MOF-519-27980298[2]
UTSA-110a-190 (working capacity)65298[3]
Ni-MOF-74-~20035298
Porous Carbons Activated Carbon (AC)10-20150-25035-100298
KOH Activated Carbon32-35-[4]
Carbon Composites-28535298[5][6]
Carbon Composites-37465298[5][6]
Zeolites Zeolite Beta1.5-35298[7][8]
Zeolite-like Carbon (CZ1073)8.0-35298[7][8]
CaX Zeolite (compacted)-150~9.1Ambient

Experimental Protocols: Measuring Methane Storage Capacity

Accurate and reproducible measurement of methane storage capacity is crucial for benchmarking different materials. The primary methods employed are gravimetric and volumetric analysis.

Gravimetric Method

The gravimetric method measures the change in mass of a material as it adsorbs methane.

1. Sample Preparation and Activation:

  • A known mass of the porous material (MOF, porous carbon, or zeolite) is placed in a sample holder.

  • The sample is then "activated" by heating under vacuum to remove any adsorbed impurities, such as water or solvents, from the pores. For example, porous carbon samples are often degassed at 200°C for 16 hours.[9]

2. Measurement:

  • The sample holder is placed in a high-pressure microbalance.

  • The system is brought to the desired temperature.

  • Methane gas is introduced into the system in controlled increments of pressure.

  • At each pressure step, the system is allowed to equilibrate, and the change in mass is recorded.

  • This process is repeated up to the maximum desired pressure.

3. Data Analysis:

  • The measured "excess" adsorption is converted to "absolute" adsorption, which accounts for the volume of the adsorbed gas phase. The equation used is: θ_T = θ_Exc + (d_CH4 × V_T), where θ_T is the total methane uptake, θ_Exc is the excess methane uptake, d_CH4 is the density of methane at the experimental conditions, and V_T is the total pore volume of the material.[9]

Volumetric Method

The volumetric method determines the amount of adsorbed gas by measuring the pressure change in a calibrated volume.

1. System Calibration:

  • The volumes of the dosing manifold and the sample cell are precisely calibrated using a non-adsorbing gas like helium.[10]

2. Sample Preparation:

  • A known mass of the adsorbent is placed in the sample cell and activated in the same manner as in the gravimetric method.

3. Measurement:

  • The sample cell is maintained at the desired temperature.

  • A known amount of methane is introduced from the dosing manifold into the sample cell.

  • The pressure is monitored until it stabilizes, indicating equilibrium.

  • The amount of gas adsorbed is calculated based on the pressure drop and the calibrated volumes, using an appropriate equation of state for methane.

Clathrate Hydrate Formation and Measurement

The measurement of methane storage in clathrate hydrates involves a different experimental approach due to the nature of their formation.

1. Hydrate Formation:

  • A pressure vessel containing water (often with a promoter like 1,3-dioxane (B1201747) to enhance formation kinetics and thermodynamic stability) is cooled to a specific temperature.[1]

  • Methane gas is then introduced into the vessel at a high pressure to initiate hydrate formation.

  • The formation process is monitored by observing the pressure drop in the vessel.

2. Storage Capacity Determination:

  • The amount of methane consumed during hydrate formation is calculated from the pressure drop, the vessel volume, and the temperature, using the ideal gas law with compressibility corrections.

  • The volumetric storage capacity is then reported as the volume of methane gas at standard temperature and pressure (STP) per unit volume of the hydrate formed.[1]

Logical Relationships in Methane Storage Technologies

The selection of a methane storage material is a multi-faceted process involving considerations of storage capacity, operating conditions, and material properties. The following diagram illustrates the logical flow and key decision points in evaluating these technologies.

MethaneStorageBenchmarking Benchmarking Methane Storage Materials cluster_materials Storage Material Classes cluster_properties Key Performance Metrics cluster_methods Experimental Evaluation Clathrates Clathrate Hydrates Conditions Operating Conditions (P, T) Clathrates->Conditions Low T, High P HydrateFormation Hydrate Formation Protocol Clathrates->HydrateFormation Formation-based MOFs Metal-Organic Frameworks MOFs->Conditions Moderate P, T GravimetricMethod Gravimetric Measurement MOFs->GravimetricMethod VolumetricMethod Volumetric Measurement MOFs->VolumetricMethod Carbons Porous Carbons Carbons->Conditions Moderate P, T Carbons->GravimetricMethod Carbons->VolumetricMethod Zeolites Zeolites Zeolites->Conditions Moderate P, T Zeolites->GravimetricMethod Zeolites->VolumetricMethod Gravimetric Gravimetric Capacity (wt%) Application Application Viability Gravimetric->Application Volumetric Volumetric Capacity (cm³/cm³) Volumetric->Application Conditions->Application Kinetics Adsorption/Formation Kinetics Kinetics->Application GravimetricMethod->Gravimetric VolumetricMethod->Volumetric HydrateFormation->Volumetric

Caption: Logical workflow for benchmarking methane storage materials.

Conclusion

The choice of an optimal material for methane storage depends heavily on the specific application and its associated constraints.

  • Clathrate hydrates offer high theoretical volumetric storage capacity but typically require low temperatures and high pressures for formation and stability, although recent research with promoters shows promise for ambient temperature synthesis.[1]

  • Metal-Organic Frameworks (MOFs) exhibit some of the highest recorded volumetric and gravimetric storage capacities at moderate pressures and ambient temperature, owing to their high surface areas and tunable pore structures.

  • Porous carbons are a cost-effective and robust option with competitive storage capacities, especially recent developments in carbon composites which show exceptional volumetric performance.[5][6]

  • Zeolites , while being well-established porous materials, generally show lower methane storage capacities compared to MOFs and advanced porous carbons under similar conditions.[7][8]

Future research will likely focus on developing materials that not only exhibit high storage capacities but also possess favorable kinetics, stability over numerous cycles, and cost-effective synthesis methods. The continued development and rigorous benchmarking of these materials are essential for the advancement of natural gas as a clean energy source.

References

Comparative analysis of different gas hydrate extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Gas Hydrate (B1144303) Extraction Techniques

Natural gas hydrates, crystalline solids of water and natural gas, primarily methane (B114726), represent a vast potential energy resource.[1][2] Found in permafrost regions and beneath the ocean floor, unlocking this resource hinges on the development of efficient, economical, and environmentally sound extraction technologies.[2][3] This guide provides a comparative analysis of the leading extraction techniques: depressurization, thermal stimulation, inhibitor injection, and carbon dioxide-methane (CO2-CH4) replacement, tailored for researchers, scientists, and drug development professionals.

Comparative Analysis of Extraction Techniques

The primary methods for dissociating gas hydrates to release methane gas are depressurization, thermal stimulation, inhibitor injection, and CO2-CH4 replacement.[1][4] Each method has distinct mechanisms, advantages, and disadvantages.

Depressurization

This technique involves reducing the pressure in the hydrate-bearing reservoir to a point below the hydrate equilibrium pressure, causing the hydrate to dissociate into gas and water.[2][5] It is considered one of the most economically viable methods.[6][7]

  • Advantages: Relatively simple concept and potentially the most energy-efficient method.[8][9]

  • Disadvantages: Can be a slow process, and the endothermic nature of hydrate dissociation can lead to ice formation, which may block gas flow pathways.[7][10]

Thermal Stimulation

This method involves increasing the temperature of the hydrate reservoir to induce dissociation.[2] This is typically achieved by injecting hot fluids like water or steam.[2][11]

  • Advantages: Can achieve faster dissociation rates compared to depressurization.[8][11]

  • Disadvantages: It is an energy-intensive process and can be inefficient due to heat loss to the surrounding environment.[2][7]

Inhibitor Injection

This technique involves injecting chemical inhibitors, such as methanol (B129727) or glycols, into the hydrate reservoir.[4][12] These inhibitors shift the hydrate stability conditions, causing the hydrates to dissociate at the prevailing temperature and pressure.

  • Advantages: Allows for localized and controlled dissociation.[8]

  • Disadvantages: The cost of inhibitors and potential environmental impacts are significant concerns.[7][8]

CO2-CH4 Replacement

This innovative method involves injecting carbon dioxide into the hydrate reservoir. The CO2 molecules replace the methane molecules within the hydrate structure, releasing the methane for production.[13][14]

  • Advantages: Offers the dual benefit of methane extraction and carbon dioxide sequestration.[8][14] The process is exothermic, which can promote further hydrate dissociation.

  • Disadvantages: The efficiency of the replacement process and the long-term stability of the newly formed CO2 hydrate are still under investigation.[15]

Quantitative Performance Comparison

The following table summarizes key performance metrics from various experimental studies. It is important to note that direct comparison is challenging due to variations in experimental scales, sediment properties, and operating conditions.

Technique Gas Production Rate Recovery Efficiency Energy Efficiency Key Experimental Findings
Depressurization Varies significantly with depressurization rate. Stepwise depressurization can enhance production.[16]Can be limited by ice formation and reformation of hydrates.Generally considered the most energy-efficient method.[9]A medium depressurization rate was found to significantly increase gas production, achieving a gas production proportion of 59% in one study.[16]
Thermal Stimulation Generally higher than depressurization.[7]Peak efficiency rates of 72% to 91% have been observed in laboratory experiments.[17]Energy-intensive due to the need to heat the reservoir.[7]Higher initial hydrate saturations and greater heating rates resulted in better production performance and higher peak efficiency rates.[17]
Inhibitor Injection Dependent on inhibitor concentration and injection rate.[12]Can be effective, but it is difficult to produce all the hydrate in a reservoir with this method alone.[12]The energy input for the inhibitor can be a limiting factor for overall efficiency.[12]Multi-well injection modes show superiority over single-well modes in terms of total gas production and productivity.[12]
CO2-CH4 Replacement Can be a slower process, often characterized by a fast initial reaction followed by a slower diffusion-controlled stage.[15][18]Replacement percentages of up to 67% have been reported in laboratory studies.[14]The exothermic nature of the reaction can contribute positively to the energy balance.Higher temperatures and lower initial hydrate saturations can lead to higher replacement percentages.[15][18]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are generalized protocols for the key extraction techniques.

Depressurization Experimental Protocol
  • Sample Preparation: A methane hydrate-bearing sediment sample is formed in a high-pressure reactor under specific temperature and pressure conditions.[4]

  • Initiation of Dissociation: The pressure within the reactor is gradually or stepwise reduced to a level below the hydrate stability pressure.[16]

  • Data Acquisition: Throughout the experiment, temperature, pressure, and gas production volume are continuously monitored.[16][19]

  • Analysis: The gas production rate, cumulative gas volume, and changes in temperature and pressure are analyzed to evaluate the dissociation process.[16]

Thermal Stimulation Experimental Protocol
  • Sample Preparation: An artificial hydrate-bearing sediment is created within a laboratory-scale reactor.[17]

  • Heating: A heat source (e.g., a heater or injection of hot fluid) is activated to raise the temperature of the hydrate sample.[2][17]

  • Data Monitoring: Temperature, pressure, and the volume of released gas are recorded throughout the dissociation process.[17]

  • Efficiency Calculation: The energy input is compared to the energy content of the produced methane to determine the energy efficiency.[17]

Inhibitor Injection Experimental Protocol
  • Hydrate Formation: Methane hydrate is formed in a two-dimensional vessel or a core sample.[4][12]

  • Inhibitor Injection: An inhibitor solution (e.g., ethylene (B1197577) glycol) is injected into the hydrate-bearing medium at a specific concentration and flow rate.[12]

  • Observation: The dissociation front and changes in temperature and pressure are monitored to observe the advancement of hydrate dissociation.[12]

  • Performance Evaluation: Gas production volume and rate are measured to assess the effectiveness of the inhibitor.[12]

CO2-CH4 Replacement Experimental Protocol
  • Methane Hydrate Synthesis: Methane hydrate is formed within a sediment sample in a reaction chamber.[15]

  • CO2 Injection: Pressurized CO2 is injected into the chamber containing the methane hydrate.[15]

  • Reaction and Monitoring: The system is maintained at a constant temperature and pressure while monitoring changes in gas composition and pressure to track the replacement process.[15][18]

  • Analysis: The final composition of the gas and solid phases is analyzed to determine the CH4 replacement percentage.[14][15]

Visualizing the Processes

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships between the different extraction techniques.

Gas_Hydrate_Extraction_Workflow cluster_Depressurization Depressurization cluster_Thermal_Stimulation Thermal Stimulation cluster_Inhibitor_Injection Inhibitor Injection cluster_CO2_CH4_Replacement CO2-CH4 Replacement D1 Hydrate Formation D2 Pressure Reduction D1->D2 D3 Hydrate Dissociation D2->D3 D4 Gas & Water Production D3->D4 T1 Hydrate Formation T2 Heat Injection T1->T2 T3 Hydrate Dissociation T2->T3 T4 Gas & Water Production T3->T4 I1 Hydrate Formation I2 Inhibitor Injection I1->I2 I3 Hydrate Dissociation I2->I3 I4 Gas, Water & Inhibitor Production I3->I4 C1 CH4 Hydrate Formation C2 CO2 Injection C1->C2 C3 CH4 Release & CO2 Hydrate Formation C2->C3 C4 CH4 Production C3->C4 Logical_Relationships cluster_Methods Extraction Methods Gas Hydrate Reservoir Gas Hydrate Reservoir Depressurization Depressurization Gas Hydrate Reservoir->Depressurization Thermal Stimulation Thermal Stimulation Gas Hydrate Reservoir->Thermal Stimulation Inhibitor Injection Inhibitor Injection Gas Hydrate Reservoir->Inhibitor Injection CO2-CH4 Replacement CO2-CH4 Replacement Gas Hydrate Reservoir->CO2-CH4 Replacement Gas Production Gas Production Depressurization->Gas Production Environmental Impact Environmental Impact Depressurization->Environmental Impact Thermal Stimulation->Gas Production Thermal Stimulation->Environmental Impact Inhibitor Injection->Gas Production Inhibitor Injection->Environmental Impact CO2-CH4 Replacement->Gas Production CO2-CH4 Replacement->Environmental Impact CO2 Sequestration CO2 Sequestration CO2-CH4 Replacement->CO2 Sequestration

References

A Comparative Guide to Biodegradable Hydrate Inhibitors: Performance, Protocols, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biodegradable hydrate (B1144303) inhibitors against their conventional counterparts. It delves into their performance, supported by experimental data, and outlines the methodologies used for their evaluation.

The oil and gas industry has long relied on chemical inhibitors to prevent the formation of gas hydrates in pipelines, which can lead to blockages and significant operational and safety issues. Traditional inhibitors, while effective, often pose environmental concerns due to their persistence and toxicity. This has spurred the development of biodegradable alternatives. This guide offers an objective assessment of these "green" inhibitors, presenting a clear comparison of their performance with established non-biodegradable options.

Performance Comparison of Hydrate Inhibitors

The efficacy of a hydrate inhibitor is primarily measured by its ability to delay the formation of hydrates (induction time), reduce the amount of hydrate formed (gas uptake), and function under significant subcooling temperatures. The following tables summarize the performance of key biodegradable inhibitors in comparison to conventional thermodynamic, kinetic, and anti-agglomerant inhibitors.

Kinetic Hydrate Inhibitors (KHIs)

Kinetic hydrate inhibitors delay the nucleation and growth of hydrate crystals. Polyvinylcaprolactam (PVCap) is a widely used synthetic KHI. Pectin (B1162225), a polysaccharide extracted from plants, has emerged as a promising biodegradable alternative.

InhibitorTypeConcentration (wt%)Induction Time (min)Subcooling Temp. (°C)Hydrate Growth Rate (%/h)
Pectin Biodegradable KHI0.25~10 times > PVCap[1]Up to 12.5[1]< 2.0[1][2]
Polyvinylcaprolactam (PVCap) Conventional KHI0.5Baseline~105.5[2]
Neem Leaf Extract Biodegradable THI/KHP0.5-~8-10 (triggers nucleation)30% lower conversion than SDS[3]
Sodium Dodecyl Sulfate (SDS) Conventional Kinetic Promoter0.521.6 ± 16.5 ± 0.3-
Anti-Agglomerant (AA) Inhibitors

Anti-agglomerants do not prevent hydrate formation but keep the small hydrate particles dispersed, preventing them from accumulating into larger plugs. Span 80 is a common non-ionic surfactant used as a conventional AA. Lanolin, a natural wax, has been investigated as a biodegradable alternative.

InhibitorTypeConcentration (wt%)Water Cut (%)Maximum Rotational Torque (N·cm)Water Conversion to Hydrate (%)
Lanolin Biodegradable AA1.05023.927.8 - 29.2[4]
Lecithin Biodegradable AA0.55030.027.8 - 29.2[4]
Span 80 Conventional AA0.55028.027.8 - 29.2[4]
No Additive --5027.427.8 - 29.2[4]

Environmental Impact: Biodegradability and Aquatic Toxicity

A critical aspect of "green" inhibitors is their environmental footprint. The OECD 306 test is a standard method for assessing biodegradability in seawater. Aquatic toxicity is often evaluated by determining the median lethal concentration (LC50), the concentration of a substance that is lethal to 50% of a test population over a specific period.

InhibitorTypeBiodegradability (OECD 306)Aquatic Toxicity (LC50)
Pectin Biodegradable KHIReadily biodegradable; 75% improvement over PVCap[1][2]Generally Recognized as Safe (GRAS)
Lanolin Biodegradable AAReadily biodegradableNot available
Polyvinylpyrrolidone (PVP) Conventional KHIPoor biodegradability (31.5% in 28 days)[5]>1000 mg/L (96h, Juvenile Turbot)[5][6]
Polyvinylcaprolactam (PVCap) Conventional KHIPoor biodegradabilityNot available
Methanol (B129727) Conventional THIReadily biodegradable15,320 mg/L (96h, Oreochromis mossambicus)[4]
Monoethylene Glycol (MEG) Conventional THIReadily biodegradable18,500 mg/L (96h, Rainbow trout)[7]
Sorbitan Monooleate (Span 80) Conventional AAReadily biodegradable (61% in 28 days)[8]Low toxicity[8]

Experimental Protocols

The evaluation of hydrate inhibitor performance relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in this guide.

Induction Time Measurement

This method determines the time elapsed before the onset of hydrate formation under specific pressure and temperature conditions.

  • Apparatus: A high-pressure stirred autoclave or rocking cell equipped with pressure and temperature sensors.

  • Procedure: a. The test solution (water/brine and inhibitor) is placed in the reactor. b. The reactor is pressurized with a hydrate-forming gas (e.g., methane, natural gas). c. The system is cooled to the desired subcooling temperature while being continuously stirred or rocked. d. The pressure and temperature are monitored. A sharp drop in pressure and a corresponding rise in temperature indicate the onset of hydrate formation. e. The induction time is the period from when the system reaches the test temperature to the onset of hydrate formation.

Crystal Growth Inhibition (CGI) Method

The CGI method assesses the ability of an inhibitor to slow down the growth of hydrate crystals after nucleation has occurred.

  • Apparatus: A high-pressure micro-differential scanning calorimeter (HP µ-DSC) or a stirred autoclave.

  • Procedure: a. A hydrate slurry is formed in the test cell. b. The temperature is raised to dissociate most of the hydrates, leaving a small amount of "seed" crystals. c. The system is then cooled again to a specific subcooling temperature. d. The rate of gas uptake or heat flow is measured, which corresponds to the rate of hydrate growth. e. This allows for the determination of the inhibitor's effectiveness in retarding crystal growth, independent of its effect on nucleation.

Anti-Agglomerant Performance Test

This test evaluates the ability of an inhibitor to prevent the agglomeration of hydrate particles, typically by measuring the torque required to stir the hydrate slurry.

  • Apparatus: A stirred high-pressure autoclave with a torque-measuring device.

  • Procedure: a. The test fluid (oil, water, and inhibitor) is placed in the reactor. b. The reactor is pressurized with a hydrate-forming gas and cooled to form hydrates. c. As hydrates form and potentially agglomerate, the viscosity of the slurry increases, leading to a higher torque reading. d. An effective anti-agglomerant will maintain a low and stable torque, indicating that the hydrate particles are well-dispersed.

OECD 306: Biodegradability in Seawater

This test evaluates the potential for a substance to be biodegraded by marine microorganisms.

  • Test System: Closed bottles containing natural seawater, the test substance, and a nutrient medium.

  • Procedure: a. The test substance is added to the seawater at a known concentration. b. The bottles are incubated in the dark at a constant temperature (typically 15-20°C) for a period of 28 to 60 days.[8] c. The extent of biodegradation is determined by measuring the decrease in dissolved organic carbon (DOC) or the amount of oxygen consumed.[8] d. A substance is considered readily biodegradable if it shows a certain percentage of degradation within the specified timeframe (e.g., >60% of theoretical oxygen demand or >70% DOC removal).[8]

Mechanisms of Action and Experimental Workflow

Visualizing the mechanisms of hydrate inhibition and the experimental workflow can provide a deeper understanding of the processes involved.

Hydrate_Inhibition_Mechanisms cluster_khi Kinetic Hydrate Inhibition (e.g., Pectin) cluster_aa Anti-Agglomeration (e.g., Lanolin) Water Water Molecules HydrateNucleus Hydrate Nucleus Water->HydrateNucleus Formation Gas Gas Molecules Gas->HydrateNucleus BlockedGrowth Inhibited Growth HydrateNucleus->BlockedGrowth Pectin Pectin Molecule Pectin->HydrateNucleus Adsorption & Disruption of Water Structure HydrateParticles Hydrate Particles Agglomerate Agglomerated Mass (Plug Formation) HydrateParticles->Agglomerate Agglomeration DispersedParticles Dispersed Hydrate Slurry HydrateParticles->DispersedParticles Lanolin Lanolin Molecule Lanolin->HydrateParticles Emulsification & Surface Coating

Caption: Mechanisms of biodegradable hydrate inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis cluster_environmental Environmental Assessment Prep Prepare Inhibitor Solution (e.g., Pectin in Brine) Reactor Introduce Solution & Gas into High-Pressure Reactor Prep->Reactor Cooling Cool to Subcooling Temperature Reactor->Cooling Monitoring Monitor Pressure & Temperature Cooling->Monitoring InductionTime Determine Induction Time (Onset of Hydrate Formation) Monitoring->InductionTime GrowthRate Measure Hydrate Growth Rate (CGI) Monitoring->GrowthRate Torque Measure Torque (AA Performance) Monitoring->Torque Biodegradability Assess Biodegradability (OECD 306) InductionTime->Biodegradability GrowthRate->Biodegradability Torque->Biodegradability Toxicity Determine Aquatic Toxicity (LC50) Biodegradability->Toxicity

Caption: Experimental workflow for assessing hydrate inhibitors.

Conclusion

Biodegradable hydrate inhibitors, particularly those derived from natural sources like pectin and lanolin, demonstrate significant potential as environmentally friendly alternatives to conventional inhibitors. Pectin has shown remarkable performance as a kinetic hydrate inhibitor, in some cases outperforming its synthetic counterparts at lower concentrations. Lanolin has proven to be an effective anti-agglomerant, comparable to commercially available options.

While further research is needed to fully understand their mechanisms and to optimize their performance for a wide range of operational conditions, the data presented in this guide underscores the viability of biodegradable inhibitors. Their favorable environmental profiles, combined with their demonstrated efficacy, make them a compelling choice for the future of flow assurance in the oil and gas industry. The continued development and adoption of these green technologies will be crucial in mitigating the environmental impact of hydrocarbon production.

References

Correlating Seismic Data with Ground Truth of Hydrate Deposits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate identification and quantification of gas hydrate (B1144303) deposits are critical for assessing their potential as a future energy resource and understanding their role in geohazards and climate change. Seismic methods are the primary tool for large-scale exploration of gas hydrates, offering broad coverage of subsurface structures. However, the interpretation of seismic data in terms of hydrate saturation and distribution requires rigorous validation against direct, localized measurements. This guide provides a comparative overview of common seismic techniques and their correlation with ground-truth data obtained from drilling, coring, and well logging.

Methodologies for Correlating Seismic and Ground Truth Data

The fundamental principle behind using seismic data to identify gas hydrates lies in the alteration of physical properties of sediments upon hydrate formation. The presence of gas hydrates in the pore spaces of sediments increases the overall stiffness of the sediment matrix, leading to an increase in seismic velocities (both P-wave and S-wave). This velocity change, in turn, affects the acoustic impedance (the product of velocity and density), which can be detected by seismic surveys.

Ground truth data provides direct evidence of the presence and concentration of gas hydrates. This data is indispensable for calibrating and validating seismic interpretations. The most common sources of ground truth data include:

  • Drilling and Coring: Physical recovery of hydrate-bearing sediments provides unequivocal proof of their existence and allows for direct measurement of hydrate saturation in the laboratory.

  • Well Logging: Downhole measurements, particularly Logging-While-Drilling (LWD), provide continuous in-situ data on sediment properties. Key logs for hydrate quantification include:

    • Resistivity Logs: Gas hydrates are electrically resistive, so high resistivity measurements can indicate their presence.

    • Acoustic (Sonic) Logs: These logs directly measure the seismic velocity of the formations, providing a crucial link to seismic data.

    • Porosity Logs (e.g., Density, Neutron): These help in characterizing the host sediment, which is essential for accurate hydrate saturation estimates.

The correlation process typically involves building a rock physics model that relates the seismic properties (like P-wave velocity and impedance) to the physical properties of the sediment and the concentration of gas hydrate. This model is then calibrated using the well log and core data. The calibrated model can then be applied to the broader seismic volume to estimate hydrate distribution away from the borehole.

A generalized workflow for correlating seismic data with ground truth is illustrated below.

cluster_0 Seismic Data Acquisition & Processing cluster_1 Ground Truth Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Hydrate Reservoir Characterization Seismic_Acquisition 3D/2D Seismic Acquisition Seismic_Processing Data Processing (e.g., Pre-stack Time Migration) Seismic_Acquisition->Seismic_Processing Seismic_Inversion Seismic Inversion (Acoustic Impedance) Seismic_Processing->Seismic_Inversion Drilling Drilling & Coring Well_Logging Well Logging (LWD) (Resistivity, Sonic) Drilling->Well_Logging Log_Analysis Well Log Analysis (Hydrate Saturation) Well_Logging->Log_Analysis Rock_Physics Rock Physics Modeling Seismic_Inversion->Rock_Physics Input Quantification Quantitative Estimation of Hydrate Saturation Rock_Physics->Quantification Log_Analysis->Rock_Physics Calibration

Caption: Generalized workflow for correlating seismic and ground truth data.

Comparison of Seismic Attributes for Hydrate Identification

Various seismic attributes can be derived from processed seismic data to highlight features indicative of gas hydrates. A key indicator is the Bottom-Simulating Reflector (BSR), a high-amplitude reflection that runs roughly parallel to the seafloor and cross-cuts stratigraphic layers.[1][2] The BSR marks the base of the gas hydrate stability zone (GHSZ), where hydrates transition to free gas and water. The impedance contrast between the hydrate-cemented sediments above and the underlying sediments, which may contain free gas, generates this characteristic reflection.[3][4]

Seismic AttributeDescriptionCorrelation with Ground TruthAdvantagesLimitations
Reflection Strength / Amplitude Envelope Measures the instantaneous amplitude of the seismic signal, highlighting strong reflectors.High reflection strength at the BSR is often correlated with the presence of free gas below the GHSZ, confirmed by drilling.[2][5]Good for initial identification of potential BSRs and gas accumulations.Amplitude can be affected by factors other than hydrate/gas presence, such as lithology changes.
Instantaneous Frequency Measures the frequency of the seismic wave at each time sample.Low-frequency zones are often observed below the BSR, which can be indicative of gas-related attenuation.[3][5]Can help differentiate between hydrate-bearing and free-gas-bearing zones.Can be sensitive to noise and processing artifacts.
Acoustic Impedance (from Inversion) A property of the rock derived from seismic inversion, representing the product of density and P-wave velocity.Increased acoustic impedance above the BSR and a sharp decrease at the BSR are correlated with hydrate presence confirmed by well logs.[6][7]Provides a more quantitative measure of rock properties than simple amplitude analysis.Requires careful velocity modeling and can be non-unique.
P-wave Velocity The velocity of compressional waves, which is sensitive to the presence of hydrates.Velocity models derived from seismic data can be compared with sonic log velocities to estimate hydrate saturation.[8][9]Directly related to the mechanical properties of the sediment and hydrate concentration.Requires specialized processing (e.g., migration velocity analysis) to obtain accurate velocity models.

Quantitative Comparison: Seismic vs. Ground Truth

The ultimate goal of correlating seismic data with ground truth is to derive quantitative estimates of gas hydrate saturation. This is typically achieved by applying rock physics models that have been calibrated with well data.

Case Study: Mahanadi Basin, India

In the Mahanadi Basin, studies have used both seismic data and well log data to characterize gas hydrate deposits. One approach involves using seismic inversion to obtain acoustic impedance and then applying a rock physics model to estimate hydrate saturation. These estimates are then compared with saturation values derived from LWD resistivity and velocity logs.

MethodEstimated Hydrate Saturation (Sh)Data SourceReference
Seismic Inversion & Rock Physics Modeling5-12% of pore volume2D Seismic Line[6]
LWD Resistivity Log AnalysisUp to 40% in specific intervalsKeathley Canyon 151-2 Well[10]
LWD Velocity Log AnalysisGenerally lower than resistivity-derived valuesNGHP-01-11A Site[6]

Case Study: Gulf of Mexico

In the Gulf of Mexico, a multi-step approach involving high-resolution seismic data reprocessing, stratigraphic analysis, seismic attribute analysis, and full waveform prestack inversion has been used to quantify gas hydrates.[1][7] The P-impedance derived from seismic inversion is used with a rock physics model to estimate hydrate saturation. These remote estimates are then compared with available drilling information.

MethodEstimated Hydrate Saturation (Sh)Data SourceReference
Full Waveform Prestack Inversion & Rock PhysicsUp to 20% of pore volumeKeathley Canyon[1]
LWD Resistivity Log30-40% in distinct intervalsKeathley Canyon 151-2 well[10]

The discrepancies observed between seismic-derived and well-log-derived saturation estimates can be attributed to several factors, including the difference in spatial resolution between seismic data (tens of meters) and well logs (centimeters), as well as the specific rock physics model used.

The logical relationship for estimating hydrate saturation from seismic and well log data is depicted in the following diagram.

cluster_0 Seismic-Based Estimation cluster_1 Well-Log-Based Estimation cluster_2 Integrated Quantification Seismic_Data Seismic Data Seismic_Inversion Seismic Inversion Seismic_Data->Seismic_Inversion Acoustic_Impedance Acoustic Impedance Volume Seismic_Inversion->Acoustic_Impedance Rock_Physics_Model Rock Physics Model Acoustic_Impedance->Rock_Physics_Model Well_Logs Well Logs (Resistivity, Sonic) Log_Interpretation Log Interpretation Models (e.g., Archie's Law) Well_Logs->Log_Interpretation Well_Saturation Hydrate Saturation at Well Location Log_Interpretation->Well_Saturation Well_Saturation->Rock_Physics_Model Calibration Final_Saturation 3D Hydrate Saturation Volume Rock_Physics_Model->Final_Saturation

References

Safety Operating Guide

Navigating the Ambiguities of "Methane Hydrochloride" for Safe Laboratory Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The term "methane hydrochloride" is not standard chemical nomenclature and can lead to confusion in a laboratory setting. It most commonly refers to one of two substances: a solution of hydrogen chloride (HCl) in methanol (B129727), known as methanolic HCl , or less frequently, it may be a misnomer for chloromethane (methyl chloride, CH3Cl). Proper disposal is contingent on correctly identifying the chemical. This guide provides detailed disposal procedures for both possibilities, ensuring the safety of researchers and compliance with regulations.

Immediate Safety and Identification

Before proceeding with disposal, it is critical to identify the chemical . Review container labels, safety data sheets (SDS), and internal laboratory records.

  • Methanolic HCl is a solution and will be labeled with a concentration (e.g., 1.25 M, 3N). It is a flammable and corrosive liquid.

  • Chloromethane (Methyl Chloride) is a colorless, flammable, and toxic gas, often supplied as a liquefied compressed gas.[1][2] It has a faint, sweet odor that is not a reliable indicator of its presence at hazardous concentrations.[1]

Consult your institution's Environmental Health and Safety (EHS) department if there is any uncertainty.

Disposal of Methanolic HCl (Hydrochloric Acid in Methanol)

Methanolic HCl is classified as a hazardous waste due to its flammability and corrosivity. Do not dispose of it down the drain.

Personal Protective Equipment (PPE)

When handling methanolic HCl, the following PPE is mandatory:

  • Ventilation : Always handle in a certified chemical fume hood.[3]

  • Eye Protection : Wear chemical safety goggles and a face shield.

  • Protective Clothing : A flame-resistant lab coat is required.

  • Gloves : Use gloves resistant to both acids and methanol, such as butyl rubber or laminate film.

Step-by-Step Disposal Protocol
  • Waste Collection :

    • Collect all methanolic HCl waste in a designated, properly labeled, and sealable container compatible with corrosive and flammable liquids.[4]

    • The container must be clearly labeled as "Hazardous Waste: Methanolic HCl" and list all constituents.

  • Neutralization (for small quantities, if permitted by your institution) :

    • Consult with your EHS office before attempting neutralization, as it is an exothermic reaction.

    • Work in a fume hood and have appropriate spill control materials available.

    • Slowly add the methanolic HCl to a large volume of a stirred, cold neutralizing agent such as a solution of sodium bicarbonate or sodium hydroxide.

    • Monitor the pH of the solution. The target pH is typically between 6 and 8.

    • Once neutralized, the resulting solution is still a flammable hazardous waste due to the methanol content and must be disposed of accordingly.

  • Formal Disposal :

    • All methanolic HCl waste, whether neutralized or not, must be disposed of through your institution's hazardous waste program.

    • Complete a hazardous waste manifest and schedule a pickup with your EHS department.

Disposal of Chloromethane (Methyl Chloride)

Chloromethane is a toxic and highly flammable gas.[5] Its disposal requires specialized procedures and should only be carried out by trained personnel.

Personal Protective Equipment (PPE)
  • Ventilation : Use only in a well-ventilated area, preferably within a system designed for handling toxic gases.[5]

  • Respiratory Protection : A NIOSH-approved self-contained breathing apparatus (SCBA) or an air-line respirator with a full facepiece is required for high concentrations or in the event of a leak.[6]

  • Protective Clothing : Wear impervious clothing and gloves.[7]

  • Gas Detectors : Use gas detectors to monitor for leaks.[5]

Step-by-Step Disposal Protocol
  • Waste Identification :

    • Chloromethane waste is typically in the form of an empty or partially used gas cylinder.

  • Cylinder Handling :

    • Do not attempt to vent the cylinder.

    • Close the cylinder valve securely.

    • Ensure the valve cap is in place.

  • Formal Disposal :

    • Chloromethane waste must be disposed of through a licensed hazardous waste disposal facility.[2]

    • The primary method of disposal is incineration in a specialized facility equipped with acid scrubbers to handle the hydrogen chloride gas produced during combustion.[8]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the cylinder. Do not mix with other waste.[2]

Spill and Leak Management

In the event of a leak, evacuate the area immediately and notify your institution's EHS office.[6]

Data Summary

The following table summarizes key quantitative data for the safe handling and disposal of these chemicals.

PropertyMethanolic HClChloromethane (Methyl Chloride)
UN Number Varies by composition (e.g., UN2924 for Flammable liquid, corrosive, n.o.s.)UN1063[5]
Primary Hazards Flammable, Corrosive, ToxicHighly Flammable, Toxic, Gas Under Pressure[9]
Boiling Point ~64.7 °C (Methanol)-24.2 °C[5]
Flash Point ~11 °C (Methanol)Flammable Gas[9]
Disposal Method Neutralization (if permitted), followed by hazardous waste incineration.Hazardous waste incineration.[8]
Personal Protective Equipment (PPE) Chemical goggles, face shield, flame-resistant lab coat, appropriate gloves.SCBA or air-line respirator, impervious clothing, gas detectors.[5][6][7]

Experimental Protocols

The primary "experiment" in this context is the safe disposal of the chemical waste. The detailed methodologies are provided in the step-by-step protocols above. For neutralization of methanolic HCl, a basic experimental protocol would involve a titration to determine the amount of base needed for neutralization, followed by the slow, controlled addition of the base to the acidic solution with cooling and stirring.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a substance labeled "this compound."

DisposalWorkflow Disposal Workflow for 'this compound' start Start: Unknown 'this compound' Container identify Identify the Chemical Review Label and SDS start->identify is_solution Is it a solution with a concentration (e.g., Methanolic HCl)? identify->is_solution is_gas Is it a liquefied compressed gas (Chloromethane / Methyl Chloride)? is_solution->is_gas No methanolic_hcl_ppe Don PPE for Flammable, Corrosive Liquid is_solution->methanolic_hcl_ppe Yes unknown Identity still unclear? is_gas->unknown No chloromethane_ppe Don PPE for Flammable, Toxic Gas (including SCBA if necessary) is_gas->chloromethane_ppe Yes contact_ehs Contact Environmental Health & Safety (EHS) unknown->contact_ehs Yes methanolic_hcl_collect Collect in Labeled Hazardous Waste Container methanolic_hcl_ppe->methanolic_hcl_collect methanolic_hcl_neutralize Neutralize if Permitted by EHS (Still Flammable Waste) methanolic_hcl_collect->methanolic_hcl_neutralize methanolic_hcl_neutralize->contact_ehs chloromethane_secure Ensure Cylinder Valve is Closed and Capped chloromethane_ppe->chloromethane_secure chloromethane_secure->contact_ehs dispose Arrange for Hazardous Waste Pickup contact_ehs->dispose

Caption: Decision tree for proper disposal of "this compound".

References

Essential Safety and Handling Guide for Methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "Methane hydrochloride" is not a standard recognized term in chemistry. This guide has been developed under the assumption that the intended substance is Methylamine Hydrochloride (CAS No. 593-51-1), a common laboratory chemical. It is crucial to verify the identity of your chemical before implementing these safety protocols.

This document provides immediate and essential safety, handling, and disposal information for laboratory professionals working with Methylamine Hydrochloride.

Hazard Identification and Immediate Precautions

Methylamine hydrochloride is a hazardous substance that requires careful handling. Key hazards include:

  • Harmful if swallowed [1][2][3][4][5]

  • Causes skin irritation [1][2][4][5][6]

  • Causes serious eye irritation [1][2][4][5][6]

  • May cause respiratory irritation [1][2][4][5][6]

It is also hygroscopic, meaning it readily absorbs moisture from the air, which can affect its purity and reactivity.[4][6][7][8][9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Methylamine Hydrochloride to minimize exposure risk.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles.[1][3][6]Protects against dust particles and accidental splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[1] Lab coat or other protective clothing to prevent skin contact.[6]Prevents skin irritation and potential absorption.[2][6]
Respiratory Protection Generally not required in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator should be used.[3][6]Protects against inhalation of irritating dust.[2][6]

Step-by-Step Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle Methylamine Hydrochloride in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1][6]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust during handling.[1][3][6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the lab.[1][6] Do not eat, drink, or smoke in the work area.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][3][6]

Storage:

  • Container: Keep the container tightly closed and store in the original packaging.[1][6]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][6][8]

  • Moisture Protection: As the material is hygroscopic, store it protected from moisture, potentially under an inert gas.[1][6][7][8]

Accidental Release and First Aid Measures

Immediate and appropriate response to spills and exposures is crucial.

IncidentAction
Minor Spill 1. Evacuate personnel from the immediate area. 2. Ensure adequate ventilation. 3. Wearing appropriate PPE, sweep up the spilled solid, avoiding dust generation. 4. Place the material into a suitable, labeled container for disposal.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][6]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][6]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][6]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Waste Classification: Methylamine Hydrochloride waste is considered hazardous.

  • Containment: Collect waste material in a clearly labeled, sealed container. Do not mix with other waste.

  • Disposal Route: Dispose of the waste through a licensed professional waste disposal service.[10] Do not empty into drains.[1][3][6]

Quantitative Data Summary

The following table summarizes key quantitative data for Methylamine Hydrochloride.

PropertyValue
CAS Number 593-51-1[1]
Molecular Formula CH₅N · HCl[4]
Molecular Weight 67.52 g/mol [2][5]
Appearance White crystalline solid[2][6][7][9]
Melting Point 228 - 233 °C (442.4 - 451.4 °F)[4][8]
Boiling Point 225 - 230 °C (437 - 446 °F)[4][8]
Solubility Highly soluble in water[2][7][9]
pH 5-7 (10g/l solution at 20°C)[4][8]

Experimental Workflow and Logic Diagram

The following diagram illustrates the standard workflow for handling Methylamine Hydrochloride, from preparation to disposal.

Safe Handling Workflow for Methylamine Hydrochloride prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe 1. Assess Risks handling Chemical Handling (In Fume Hood) ppe->handling 2. Proceed to work storage Secure Storage (Cool, Dry, Tightly Sealed) handling->storage 3a. Store unused chemical disposal Waste Disposal (Labeled Hazardous Waste) handling->disposal 3b. Dispose of waste decon Decontamination (Clean work area, Doff PPE) storage->decon disposal->decon end End of Process decon->end

Caption: Workflow for safe handling of Methylamine Hydrochloride.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.